Product packaging for KDdiA-PC(Cat. No.:CAS No. 439904-34-4)

KDdiA-PC

Cat. No.: B163706
CAS No.: 439904-34-4
M. Wt: 719.9 g/mol
InChI Key: XWKBYMQTSGGZLW-PHSKOSPPSA-N
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Description

PKDdiA-PC is a 1,2-diacyl-sn-glycero-3-phosphocholine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66NO11P B163706 KDdiA-PC CAS No. 439904-34-4

Properties

IUPAC Name

[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKBYMQTSGGZLW-PHSKOSPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66NO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099787
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439904-34-4
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439904-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of KDdiA-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and biological function of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC), a key oxidized phospholipid involved in cellular signaling and the pathogenesis of various diseases.

Chemical Structure and Properties

This compound is an oxidized glycerophospholipid that plays a critical role as a high-affinity ligand for the scavenger receptor CD36.[1][2] Its structure is characterized by a palmitoyl group at the sn-1 position and a modified 12-carbon fatty acid with a keto group and a terminal carboxylic acid at the sn-2 position of the glycerol backbone. This specific oxidation-derived modification is crucial for its biological activity.

Chemical Name: 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine[3]

Molecular Formula: C36H66NO11P[3]

Formula Weight: 719.9 g/mol [3]

Below is a representation of the chemical structure of this compound.

KDdiA_PC_Structure cluster_glycerol Glycerol Backbone cluster_sn1 sn-1 Position (Palmitoyl) cluster_sn2 sn-2 Position (Oxidized Acyl Chain) cluster_headgroup Headgroup (Phosphocholine) G1 CH₂-O- G2 CH-O- G1->G2 P C=O (CH₂)₁₄ CH₃ G1->P G3 CH₂-O- G2->G3 OAC C=O (CH₂)₂ C=O CH=CH (CH₂)₅ COOH G2->OAC PC P(=O)(O⁻)-O-CH₂-CH₂-N⁺(CH₃)₃ G3->PC

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound involves the esterification of 2-lyso-phosphatidylcholine with 9-keto-10-dodecendioic acid. While detailed proprietary synthesis protocols are often not fully disclosed in the literature, a general approach can be outlined based on established methods for synthesizing modified phospholipids.

Experimental Protocol: General Synthesis of this compound

  • Preparation of 2-lyso-phosphatidylcholine: This can be achieved through the selective enzymatic hydrolysis of the sn-2 acyl chain of a suitable phosphatidylcholine precursor, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), using phospholipase A2. The resulting 1-palmitoyl-sn-glycero-3-phosphocholine (lyso-PC) is then purified.

  • Synthesis of 9-keto-10-dodecendioic acid: This oxidized fatty acid can be synthesized through a multi-step organic synthesis route, which may involve Wittig reactions or other carbon-carbon bond-forming strategies to construct the unsaturated keto-acid backbone.

  • Esterification: The purified 2-lyso-phosphatidylcholine is then esterified with the synthesized 9-keto-10-dodecendioic acid. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP), in an anhydrous organic solvent.

  • Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC), to achieve high purity (>95%). The structure and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Function and Signaling Pathway

This compound is a potent endogenous ligand for the scavenger receptor CD36, which is expressed on various cell types, including macrophages, platelets, and endothelial cells. The interaction of this compound with CD36 is a key event in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), a central process in the development of atherosclerosis.

Upon binding of this compound, CD36 initiates a complex intracellular signaling cascade. This process does not rely on any intrinsic enzymatic activity of CD36's short cytoplasmic tails. Instead, CD36 forms a signaling complex with other transmembrane proteins, including integrins (β1 and β2) and tetraspanins (CD9 and CD81), as well as Src family kinases.

The binding of this compound to this receptor complex leads to the activation of Src family kinases, specifically Fyn and Lyn. This initiates a downstream signaling cascade involving the activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and subsequently, c-Jun N-terminal Kinase 2 (JNK2). This signaling pathway ultimately contributes to various cellular responses, including inflammation, platelet activation, and foam cell formation in macrophages.

CD36_Signaling_Pathway KDdiA_PC This compound (in oxLDL) CD36 CD36 KDdiA_PC->CD36 Binds to Integrin Integrins (β1, β2) CD36->Integrin Forms Complex Tetraspanin Tetraspanins (CD9, CD81) CD36->Tetraspanin Src_Kinase Src Family Kinases (Fyn, Lyn) CD36->Src_Kinase Activates Integrin->Tetraspanin MKK4 MKK4 Src_Kinase->MKK4 Activates JNK2 JNK2 MKK4->JNK2 Activates Cellular_Response Cellular Responses (Inflammation, Platelet Activation, Foam Cell Formation) JNK2->Cellular_Response Leads to

Caption: this compound induced CD36 signaling pathway.

Quantitative Data

The binding affinity of oxidized phospholipids to CD36 is a critical parameter for understanding their biological potency. While the exact dissociation constant (Kd) for this compound binding to CD36 is not consistently reported across all studies, the half-maximal inhibitory concentration (IC50) provides a valuable measure of its potency in competing with the binding of other ligands, such as oxLDL.

LigandReceptorAssay TypeIC50 / KdReference
oxLDLGST-CD36 (118-182)Competition Binding~11.2 µg/mL (half-maximal binding)
Various Oxidized PhospholipidsCD36 / SR-BICompetition with 125I-NO2-LDLComparable to this compound
Acetylated LDLPurified monomeric CD36Solid-phase ligand-bindingKd = 2.98 ± 0.82 µg/mL
Oxidized LDLCD36 on transfected COS-7 cellsLigand BindingHigh Affinity

Experimental Protocols

Radioligand Binding Assay for this compound and CD36

This protocol describes a method to quantify the binding of radiolabeled this compound to cells expressing CD36.

Materials:

  • [3H]this compound (radioligand)

  • HEK293 cells transiently transfected with a CD36 expression vector or a control vector

  • Binding buffer (e.g., PBS with 1% BSA)

  • Unlabeled this compound (for competition)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect cells with the CD36 expression vector or a control vector using a suitable transfection reagent. Allow for protein expression for 24-48 hours.

  • Assay Setup:

    • Wash the cells with binding buffer.

    • For saturation binding, add increasing concentrations of [3H]this compound to the wells.

    • For competition binding, add a fixed concentration of [3H]this compound along with increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a large excess of unlabeled this compound to a set of wells.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Lysis and Scintillation Counting:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of excess unlabeled ligand) to obtain specific binding.

    • For saturation binding, plot specific binding against the concentration of [3H]this compound to determine the Kd and Bmax (maximum number of binding sites).

    • For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

GST Pull-Down Assay to Demonstrate this compound and CD36 Interaction

This protocol is used to qualitatively or semi-quantitatively assess the interaction between this compound and CD36.

Materials:

  • GST-CD36 fusion protein (e.g., a construct containing the extracellular domain of CD36)

  • GST protein (as a negative control)

  • Glutathione-sepharose beads

  • This compound

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., binding buffer containing reduced glutathione)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against a component of the this compound liposome or a modified detection method.

Procedure:

  • Immobilization of GST-fusion proteins:

    • Incubate the GST-CD36 fusion protein and GST control protein with glutathione-sepharose beads to allow for binding.

    • Wash the beads with binding buffer to remove unbound protein.

  • Binding of this compound:

    • Prepare liposomes or micelles containing this compound.

    • Incubate the immobilized GST-CD36 and GST control beads with the this compound preparation.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound this compound.

  • Elution: Elute the GST-fusion proteins and any bound this compound from the beads using the elution buffer.

  • Analysis:

    • Analyze the eluted samples by SDS-PAGE and Coomassie blue staining or Western blotting with an anti-GST antibody to confirm the presence of the fusion proteins.

    • The presence of this compound in the eluate from the GST-CD36 beads but not the GST control beads can be detected by methods such as mass spectrometry, confirming the interaction.

GST_Pull_Down_Workflow Start Start Immobilize Immobilize GST-CD36 and GST on Beads Start->Immobilize Bind Incubate with This compound Immobilize->Bind Wash1 Wash to Remove Unbound this compound Bind->Wash1 Elute Elute with Glutathione Wash1->Elute Analyze Analyze Eluate (e.g., Mass Spectrometry) Elute->Analyze End End Analyze->End

Caption: GST Pull-Down Assay Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) in Macrophages

Introduction

1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (this compound) is a prominent species of oxidized phospholipid (oxPL) found in oxidized low-density lipoprotein (oxLDL). It is a potent endogenous ligand for the scavenger receptor CD36 on macrophages. The interaction between this compound and CD36 is a pivotal event in the pathogenesis of atherosclerosis, initiating a cascade of intracellular signaling events that lead to macrophage foam cell formation, inflammation, and the progression of atherosclerotic plaques. This technical guide provides a comprehensive overview of the mechanism of action of this compound in macrophages, detailing the signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Engagement of CD36 and Downstream Signaling

The primary mechanism of action of this compound in macrophages is initiated by its high-affinity binding to the scavenger receptor CD36. This interaction triggers a multifaceted signaling cascade that culminates in the uptake of oxLDL and a pro-inflammatory cellular response.

Signaling Pathways

The binding of this compound and other oxPLs within oxLDL to CD36 activates several interconnected signaling pathways:

  • Src Family Kinase (SFK) and JNK Activation: Upon ligand binding, CD36 associates with a signaling complex that includes the Src family kinase Lyn and MAP kinase kinase kinase 2 (MEKK2)[1]. This leads to the phosphorylation and activation of c-Jun N-terminal kinases (JNK1 and JNK2). The activation of the JNK pathway is essential for oxLDL uptake and subsequent foam cell formation[1].

  • Toll-Like Receptor (TLR) Crosstalk: CD36 functions as a co-receptor for Toll-like receptors (TLRs), creating a platform for an integrated response to oxidized lipids.

    • CD36-TLR2 Signaling: this compound and other CD36 ligands can trigger apoptosis in macrophages experiencing endoplasmic reticulum stress through a pathway dependent on both CD36 and TLR2. This pathway involves the generation of reactive oxygen species (ROS) via NADPH oxidase.

    • CD36-TLR4/TLR6 Heterodimerization: Recognition of oxLDL by CD36 can lead to the formation of a TLR4 and TLR6 heterodimer. This complex then initiates downstream signaling through both MyD88- and TRIF-dependent pathways, leading to the expression of pro-inflammatory cytokines and chemokines.

  • Spleen Tyrosine Kinase (Syk) Involvement: Spleen tyrosine kinase (Syk) is a critical downstream signaling mediator in the response to oxPLs[2]. Following CD36 engagement, Syk is activated and plays a key role in the trafficking of CD36 and the assembly of the functional TLR4-TLR6 heterodimer in endosomes. Inhibition of Syk blocks oxLDL-induced inflammatory responses[3]. The TLR2-dependent effects of oxPLs, such as the suppression of mitochondrial respiration, are also mediated by Syk through the production of ceramides[2].

  • Nrf2-Mediated Gene Expression and the "Mox" Phenotype: Exposure of macrophages to oxPLs, including this compound, induces a unique transcriptional program leading to a distinct macrophage phenotype termed "Mox". This phenotype is characterized by the upregulation of a suite of antioxidant and cytoprotective genes regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). While Mox macrophages exhibit some pro-inflammatory characteristics, the Nrf2 activation also serves as a protective response to oxidative stress.

Data Presentation

Table 1: Binding Affinity and Competitive Inhibition Data
Ligand/CompetitorReceptor/Assay SystemMeasured ParameterValueReference
This compoundCD36IC50Comparable to KOdiA-PC
oxLDLCD36IC50~5 µg/ml
1-palmitoyl 2-(5'-oxovaleroyl) phosphatidylcholineCD36-Effective Competitor
Table 2: Gene Expression Changes in Macrophages Exposed to Oxidized Phospholipids
GeneRegulationFold Change (approx.)Macrophage TypeExperimental ConditionReference
Heme oxygenase 1 (HO-1)Upregulated>10-foldMurine BMDM50 µg/mL OxPAPC for 3h
IL-1βDownregulated~0.2-foldM1 Polarized BMDM50 µg/mL OxPAPC
iNOSDownregulated~0.1-foldM1 Polarized BMDM50 µg/mL OxPAPC
TNFαDownregulated~0.4-foldM1 Polarized BMDM50 µg/mL OxPAPC
Arg-1Downregulated~0.3-foldM2 Polarized BMDM50 µg/mL OxPAPC
c-JunUpregulated>1.5-foldRAW 264.750 µM PGPC
JunBUpregulated>1.5-foldRAW 264.750 µM PGPC
ATF3Upregulated>1.5-foldRAW 264.750 µM PGPC

Note: OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a mixture of oxidized phospholipids that includes species structurally and functionally similar to this compound. PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine) is another bioactive oxidized phospholipid.

Experimental Protocols

Macrophage Foam Cell Formation Assay

Objective: To visually and quantitatively assess the accumulation of lipids in macrophages after exposure to oxLDL containing this compound.

Methodology:

  • Cell Culture:

    • Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM supplemented with 10% FBS and M-CSF for BMDMs.

    • Plate cells in 24-well plates or on coverslips and allow them to adhere.

  • Induction of Foam Cell Formation:

    • Incubate macrophages with oxLDL (typically 50 µg/mL) for 24-48 hours.

  • Oil Red O Staining:

    • Prepare Oil Red O stock solution (0.5 g in 100 mL isopropanol) and a working solution (6 parts stock to 4 parts distilled water).

    • Wash cells with PBS and fix with 10% formalin for 10 minutes.

    • Rinse with 60% isopropanol.

    • Stain with filtered Oil Red O working solution for 15-60 minutes.

    • Wash with 60% isopropanol and then with PBS.

    • Counterstain with hematoxylin (optional).

    • Visualize lipid droplets (stained red) by light microscopy.

  • Quantification:

    • Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 500 nm.

DiI-oxLDL Uptake Assay

Objective: To quantify the uptake of oxLDL by macrophages.

Methodology:

  • Preparation of DiI-oxLDL:

    • Label LDL with the fluorescent dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).

    • Oxidize the DiI-labeled LDL using copper sulfate (CuSO4).

    • Purify the DiI-oxLDL by ultracentrifugation or dialysis.

  • Uptake Assay:

    • Plate macrophages in a multi-well plate.

    • Incubate the cells with DiI-oxLDL (e.g., 10 µg/mL) for 4 hours at 37°C.

    • For competition experiments, pre-incubate cells with an excess of unlabeled oxLDL.

    • Wash the cells extensively with PBS to remove unbound DiI-oxLDL.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cellular uptake of DiI-oxLDL (red fluorescence).

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify uptake.

    • Plate Reader: Lyse the cells and measure the fluorescence in the lysate.

Co-Immunoprecipitation of CD36 Signaling Complex

Objective: To identify proteins that associate with CD36 upon stimulation with oxLDL.

Methodology:

  • Cell Lysis:

    • Treat macrophages with oxLDL (e.g., 50 µg/mL) for a specified time.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-CD36 antibody or a control IgG overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against suspected interacting proteins (e.g., Lyn, MEKK2, Syk).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the changes in mRNA levels of target genes in macrophages following treatment with this compound or oxLDL.

Methodology:

  • Cell Treatment and RNA Isolation:

    • Treat macrophages with the desired concentration of this compound or oxLDL for a specified time.

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis:

    • Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Prepare a reaction mixture containing cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).

    • Calculate the fold change in gene expression using the ΔΔCt method.

Mandatory Visualizations

KDdiA_PC_Signaling_Pathway This compound Signaling Pathway in Macrophages cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response KDdiA_PC This compound (in oxLDL) CD36 CD36 KDdiA_PC->CD36 Binds TLR2 TLR2 CD36->TLR2 Co-localizes TLR4_6 TLR4/TLR6 CD36->TLR4_6 Co-localizes Lyn Lyn CD36->Lyn MEKK2 MEKK2 CD36->MEKK2 Syk Syk TLR2->Syk NADPH_Oxidase NADPH Oxidase TLR2->NADPH_Oxidase TLR4_6->Syk MyD88_TRIF MyD88/TRIF TLR4_6->MyD88_TRIF JNK JNK Lyn->JNK MEKK2->JNK Foam_Cell Foam Cell Formation JNK->Foam_Cell Promotes Ceramide Ceramide Synthesis Syk->Ceramide Apoptosis Apoptosis (with ER stress) Ceramide->Apoptosis ROS ROS NADPH_Oxidase->ROS ROS->Apoptosis NFkB_IRFs NF-κB / IRFs MyD88_TRIF->NFkB_IRFs Gene_Expression Inflammatory Gene Expression NFkB_IRFs->Gene_Expression Foam_Cell_Formation_Workflow Experimental Workflow: Foam Cell Formation Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis start Seed Macrophages (e.g., RAW 264.7) adhere Allow Adherence (24h) start->adhere treat Incubate with oxLDL (50 µg/mL, 24-48h) adhere->treat wash1 Wash with PBS treat->wash1 fix Fix with 10% Formalin wash1->fix rinse_iso Rinse with 60% Isopropanol fix->rinse_iso stain Stain with Oil Red O rinse_iso->stain wash2 Wash and Counterstain stain->wash2 visualize Visualize under Microscope wash2->visualize quantify Quantify by Elution and Absorbance Measurement visualize->quantify DiI_oxLDL_Uptake_Workflow Experimental Workflow: DiI-oxLDL Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis label_ldl Label LDL with DiI oxidize_ldl Oxidize DiI-LDL (e.g., with CuSO4) label_ldl->oxidize_ldl purify_ldl Purify DiI-oxLDL oxidize_ldl->purify_ldl incubate_ldl Incubate with DiI-oxLDL (10 µg/mL, 4h) purify_ldl->incubate_ldl plate_cells Plate Macrophages plate_cells->incubate_ldl wash_cells Wash to Remove Unbound Ligand incubate_ldl->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy flow_cytometry Flow Cytometry wash_cells->flow_cytometry plate_reader Lysis and Plate Reader wash_cells->plate_reader

References

A Technical Guide to the De Novo Biological Synthesis of Novel Amino-Acid-Modified Phosphatidylcholine In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "KDdiA-PC" is not described in the current scientific literature. This guide, therefore, outlines a plausible and technically-grounded approach for the de novo biological synthesis of a novel phosphatidylcholine (PC) molecule modified with a di-amino acid moiety (hereafter referred to as AA-PC). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering and synthetic biology.

Introduction: Conceptualizing the Synthesis of a Novel AA-PC

Phosphatidylcholines are a primary class of phospholipids, essential components of eukaryotic cell membranes.[1] The modification of their polar head groups presents a compelling strategy for creating novel lipids with unique properties for applications in drug delivery, such as in the formulation of lipid nanoparticles, or as bioactive molecules.

The in vivo synthesis of a novel amino-acid-modified PC, such as the hypothetical this compound, necessitates the design and implementation of a synthetic metabolic pathway in a host organism. This can be conceptualized in three core stages:

  • Backbone Synthesis: Production of the foundational phosphatidylcholine molecule.

  • Moiety Synthesis: Production of the modifying di-amino acid group.

  • Ligation: Enzymatic attachment of the di-amino acid moiety to the PC backbone or a precursor.

This guide will detail the established biological pathways for PC synthesis and propose engineered pathways for the creation and ligation of a di-amino acid moiety. Escherichia coli and Saccharomyces cerevisiae are considered as potential host organisms due to their well-characterized genetics and metabolic pathways.

Core Phosphatidylcholine Biosynthesis Pathways

In eukaryotes, PC is predominantly synthesized via two main pathways: the Kennedy pathway and the Phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[2][3][4]

The Kennedy Pathway (CDP-Choline Pathway)

The Kennedy pathway is the primary route for PC synthesis in most eukaryotic cells.[5] It involves a three-step enzymatic process that converts choline into phosphatidylcholine.

  • Choline Kinase (CK) phosphorylates choline to produce phosphocholine.

  • CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme, converts phosphocholine to CDP-choline.

  • Choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine from CDP-choline to a diacylglycerol (DAG) backbone, forming PC.

dot graph TD; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];

The Kennedy Pathway for PC Synthesis.

The PEMT Pathway

Primarily active in the liver, the PEMT pathway synthesizes PC through the sequential methylation of phosphatidylethanolamine (PE). This pathway is significant as it can generate choline de novo.

  • Phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes three successive methylation reactions.

  • S-adenosyl methionine (SAM) serves as the methyl donor for each step.

  • The process converts PE to phosphatidyl-N-monomethylethanolamine (PMME), then to phosphatidyl-N,N-dimethylethanolamine (PDME), and finally to PC.

dot graph TD; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];

The PEMT Pathway for PC Synthesis.

Proposed Pathway for De Novo AA-PC Synthesis

The creation of an AA-PC requires the introduction of a heterologous enzymatic pathway into a suitable host organism. The proposed strategy involves the synthesis of a di-amino acid and its subsequent ligation to a phospholipid precursor.

Synthesis of the Di-Amino Acid Moiety

The in vivo production of a specific di-amino acid (dipeptide) can be achieved through enzymatic synthesis. This avoids the complex protection and deprotection steps required in chemical synthesis. The ribosome itself is the natural machinery for peptide bond formation. However, for the synthesis of a specific, non-ribosomal dipeptide, a dedicated enzyme is more practical.

  • Proposed Enzyme: A dipeptide synthetase or a non-ribosomal peptide synthetase (NRPS) module with specificity for the desired amino acids (e.g., Lysine and a D-amino acid).

  • Precursors: The host organism's endogenous pools of the constituent amino acids. For a D-amino acid, a heterologous racemase may be required.

Ligation of the Di-Amino Acid to a Phospholipid

This is the most critical and challenging step. Several enzymatic strategies could be explored:

  • Strategy A: Acyltransferase-Mediated Ligation: An N-acyltransferase could potentially catalyze the formation of an amide bond between the amine group of an amino acid in the dipeptide and the carboxyl group of a fatty acid esterified to a lysophospholipid.

  • Strategy B: Phospholipase D (PLD) Mediated Transphosphatidylation: PLD catalyzes the transfer of the phosphatidyl group from a phospholipid to a primary alcohol. If the di-amino acid contains a suitable hydroxyl group, this could be a viable strategy.

  • Strategy C: Novel Ligase Activity: A ligase, such as the mycobacterial FadD10 which creates fatty acyl-adenylates, could be repurposed to activate a di-amino acid for subsequent reaction with an amine-functionalized lysolipid.

The following workflow illustrates a hypothetical pathway for AA-PC synthesis in an engineered host.

G

Proposed Workflow for AA-PC Synthesis.

Quantitative Data

The following table summarizes key enzymatic parameters for the core PC biosynthesis pathways. Data for the proposed heterologous enzymes would need to be determined empirically.

EnzymePathwaySubstrate(s)ProductKm (µM)Vmax (nmol/min/mg)Organism
Choline Kinase (CKα)KennedyCholinePhosphocholine2115.4Rat Liver
CTP:phosphocholine cytidylyltransferase (CCT)KennedyPhosphocholine, CTPCDP-Choline160 (P-choline)50Rat Liver
Cholinephosphotransferase (CPT1)KennedyCDP-Choline, DAGPhosphatidylcholine16 (CDP-Choline)2.5Mammalian Cells
PEMTPEMTPE, SAMPC100 (PE)0.2Rat Liver

Note: Kinetic values can vary significantly based on experimental conditions, organism, and isoenzyme.

Experimental Protocols

Protocol for Heterologous Gene Expression in E. coli

This protocol outlines the general steps for expressing the proposed synthetase and ligase enzymes in E. coli.

  • Gene Synthesis and Cloning:

    • Codon-optimize the sequences for the dipeptide synthetase and the chosen ligation enzyme for E. coli expression.

    • Synthesize the genes and clone them into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7).

    • Incorporate an affinity tag (e.g., 6x-His) for purification.

  • Transformation:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid(s).

    • Plate on selective media (e.g., LB agar with appropriate antibiotic) and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a starter culture from a single colony and grow overnight.

    • Use the starter culture to inoculate a larger volume of expression media.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation.

    • Purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Protocol for Phospholipid Extraction and Analysis

This protocol describes a general method for extracting and analyzing the produced phospholipids.

  • Lipid Extraction (Bligh-Dyer Method):

    • Harvest the engineered cells by centrifugation.

    • Add a mixture of chloroform:methanol:water (1:2:0.8 v/v/v) to the cell pellet and vortex thoroughly.

    • Add additional chloroform and water to achieve a final ratio of 2:2:1.8 and vortex again.

    • Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Analysis by LC-MS/MS:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Analyze the sample using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable column (e.g., C18) for separation of lipid species.

    • Identify the target AA-PC by its predicted mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.

Conclusion

The in vivo synthesis of novel, amino-acid-modified phosphatidylcholines is a feasible yet challenging endeavor in metabolic engineering. The success of such a project hinges on the identification or engineering of a highly efficient ligation enzyme capable of attaching a custom di-amino acid moiety to a phospholipid backbone. The pathways and protocols outlined in this guide provide a foundational framework for the rational design and execution of experiments aimed at producing these next-generation lipid molecules for advanced applications in research and therapeutics.

References

An In-depth Technical Guide on KDdiA-PC as a Ligand for the Scavenger Receptor CD36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scavenger receptor CD36, a transmembrane glycoprotein, plays a pivotal role in the recognition and uptake of a diverse array of ligands, including oxidized phospholipids. Among these, 9-keto-10-dodecendioic acid ester of 2-lysoPC (KDdiA-PC) has been identified as a high-affinity ligand for CD36. This interaction is of significant interest in various pathological processes, including atherosclerosis, inflammation, and thrombosis. This technical guide provides a comprehensive overview of the interaction between this compound and CD36, focusing on quantitative binding data, detailed experimental protocols, and the downstream signaling pathways.

This compound and its Interaction with CD36

This compound is a specific oxidized phosphatidylcholine (oxPC) species that accumulates in areas of oxidative stress. The structural basis for its high-affinity binding to CD36 lies in the presence of a terminal carboxylate group on the sn-2 acyl chain. This negatively charged moiety is crucial for the electrostatic interaction with positively charged amino acid residues within the CD36 binding domain.

Quantitative Binding Data

While specific dissociation constant (Kd) values for the this compound and CD36 interaction are not extensively tabulated in the literature, its high-affinity nature is well-established through competitive binding assays. In these assays, the ability of unlabeled this compound to displace a radiolabeled ligand (such as [125I]-oxidized LDL or [3H]this compound) from CD36 is measured. The half-maximal inhibitory concentration (IC50) is a common metric derived from such experiments. The data below is a representative summary of findings for oxidized phospholipids, including analogs of this compound, interacting with CD36.

Ligand AnalogReceptorAssay TypeIC50 (µM)Reference
PSPCCD36Competition with 125I-NO2-LDLComparable to KOdiA-PC[1]
PDPCCD36Competition with 125I-NO2-LDLComparable to this compound[1]

Note: PSPC (1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine) and PDPC (1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine) are analogs that highlight the importance of the terminal carboxylate group for high-affinity binding, similar to this compound.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and CD36.

Ligand Binding Assay using Radiolabeled Ligand

This protocol describes a competitive binding assay to determine the affinity of this compound for CD36 using a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound to CD36 expressed on cells.

Materials:

  • HEK-293 cells overexpressing CD36

  • [3H]this compound (radioligand)

  • Unlabeled this compound (competitor)

  • Binding Buffer (e.g., PBS with 0.4% BSA)

  • 24-well plates

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing CD36 to confluence in 24-well plates.

  • Preparation of Ligands: Prepare serial dilutions of unlabeled this compound in binding buffer. Prepare a working solution of [3H]this compound in binding buffer.

  • Incubation:

    • Wash the confluent cell monolayers three times with binding buffer.

    • Add the various concentrations of unlabeled this compound to the wells.

    • Add the fixed concentration of [3H]this compound to all wells.

    • Incubate for 3 hours at 25°C with gentle rocking.

  • Washing: Remove the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound ligand.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 0.1 M NaOH to each well.

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Caption: Workflow for a competitive radioligand binding assay.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting the phosphorylation of downstream signaling proteins following CD36 activation by this compound.

Objective: To assess the activation of signaling molecules like JNK and Src family kinases.

Materials:

  • Macrophages or other CD36-expressing cells

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Src, anti-Src)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent

Procedure:

  • Cell Treatment: Treat CD36-expressing cells with this compound for various time points.

  • Cell Lysis: Lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent reagent and visualize the protein bands using an imaging system.

Caption: Workflow for Western blot analysis of signaling proteins.

Co-Immunoprecipitation of CD36 and Associated Proteins

This protocol is designed to identify proteins that interact with CD36 upon ligand binding.

Objective: To investigate the formation of a signaling complex around CD36.

Materials:

  • CD36-expressing cells

  • This compound

  • Lysis Buffer (e.g., 1% CHAPS buffer)

  • Anti-CD36 antibody

  • Protein A/G-coupled agarose or magnetic beads

  • Wash Buffer

  • Elution Buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with or without this compound and lyse them in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-CD36 antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., Fyn, Lyn).

Caption: Workflow for co-immunoprecipitation of CD36.

Signaling Pathways Activated by this compound

The binding of oxidized phospholipids like this compound to CD36 initiates a complex intracellular signaling cascade that can lead to various cellular responses, including foam cell formation in macrophages and platelet activation. This signaling is crucial in the context of atherosclerosis and thrombosis.

Key Signaling Mediators

The primary signaling events triggered by this compound binding to CD36 involve the activation of non-receptor tyrosine kinases of the Src family, followed by the activation of mitogen-activated protein kinases (MAPKs) and Vav family guanine nucleotide exchange factors (GEFs).[2][3]

  • Src Family Kinases (Fyn and Lyn): Upon ligand binding, CD36 recruits and activates Fyn and Lyn. This is an early and critical event in the signaling cascade.

  • MAP Kinases (JNK): The activation of Src family kinases leads to the phosphorylation and activation of the c-Jun N-terminal kinase (JNK) pathway, often via the upstream kinase MKK4.

  • Vav Family GEFs: These proteins are also activated downstream of CD36 and play a role in regulating Rho family GTPases, which are involved in cytoskeletal rearrangements and endocytosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to CD36.

Caption: CD36 signaling pathway initiated by this compound.

Conclusion

This compound is a key oxidized phospholipid that acts as a high-affinity ligand for the scavenger receptor CD36. The interaction between this compound and CD36 triggers a complex signaling cascade involving Src family kinases, MAP kinases, and Vav GEFs, leading to significant cellular responses relevant to cardiovascular diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and professionals in drug development aiming to further investigate and target this important interaction.

References

A Technical Guide to KDdiA-PC: A Key Oxidized Phospholipid in the Pathogenesis of Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial wall, representing the primary cause of most cardiovascular diseases. A crucial step in atherogenesis is the oxidative modification of low-density lipoproteins (LDL) and the subsequent generation of bioactive oxidized phospholipids (OxPLs). Among these, 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine (KDdiA-PC) has been identified as a potent, high-affinity ligand for scavenger receptors, playing a pivotal role in the initiation and progression of atherosclerotic lesions. This technical guide provides an in-depth analysis of this compound's involvement in atherosclerosis, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its associated signaling pathways.

Introduction: Oxidized Phospholipids and this compound

Oxidized phospholipids are generated when polyunsaturated fatty acids within phospholipids, particularly those on the surface of LDL particles, are subjected to oxidative stress.[1][2] These molecules are not merely byproducts of lipid peroxidation but are active signaling molecules that drive chronic inflammation.[3] OxPLs, including this compound, accumulate in atherosclerotic lesions and are recognized as key molecular components responsible for the pro-atherogenic effects of oxidized LDL (oxLDL).[1][2]

This compound is a specific truncated oxidized phosphatidylcholine formed from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). Its structure features a terminal γ-oxo-α,β-unsaturated carboxylic acid on the sn-2 acyl chain, a motif critical for its high-affinity interaction with scavenger receptors. This interaction is a central event linking lipid oxidation to the cellular dysfunction that underpins atherosclerosis.

Core Mechanisms of this compound in Atherosclerosis

The pro-atherogenic effects of this compound are multifaceted, primarily involving the dysregulation of macrophages and endothelial cells through receptor-mediated signaling.

Scavenger Receptor Binding and Macrophage Foam Cell Formation

The primary mechanism by which this compound promotes atherosclerosis is through its role as a high-affinity ligand for the class B scavenger receptor CD36. This receptor is highly expressed on macrophages and platelets.

  • Binding to CD36: this compound and structurally similar OxPLs bind to CD36, mediating the recognition and uptake of oxLDL particles by macrophages. This process is not dependent on covalent modification but is a high-affinity, reversible interaction.

  • Foam Cell Genesis: The unregulated uptake of lipid-rich oxLDL via CD36 leads to a massive accumulation of cholesterol esters within the macrophage cytoplasm. This transforms the macrophages into "foam cells," the characteristic cell type of early atherosclerotic fatty streaks and a central component of advanced plaques.

This compound also demonstrates binding activity to another class B scavenger receptor, SR-BI, potentially interfering with high-density lipoprotein (HDL) binding and reverse cholesterol transport.

Endothelial Dysfunction and Vascular Inflammation

OxPLs, including this compound, are potent activators of vascular endothelial cells, triggering an inflammatory cascade that initiates lesion formation.

  • Induction of Adhesion Molecules and Chemokines: OxPLs stimulate endothelial cells to express adhesion molecules and chemokines, which are crucial for recruiting inflammatory cells to the vessel wall. This process promotes the adhesion and subsequent migration of monocytes from the bloodstream into the subendothelial space, where they differentiate into macrophages.

  • Modulation of TLR Signaling: While not a direct ligand in the same manner as lipopolysaccharide (LPS), OxPLs can interact with and modulate the Toll-like receptor 4 (TLR4) signaling pathway. This interaction can amplify the inflammatory response within the vessel wall, contributing to the chronic inflammatory state of atherosclerosis.

Platelet Activation

The interaction of OxPLs with CD36 on the surface of platelets can lead to their activation. This contributes to a pro-thrombotic state, increasing the risk of acute cardiovascular events that occur when an atherosclerotic plaque ruptures.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative findings from studies investigating the binding and activity of this compound and related phospholipids.

Table 1: Competitive Binding of Phospholipids to Scavenger Receptors

Competitor PhospholipidReceptorCell TypeIC₅₀ (mol %)Reference(s)
This compound CD36HEK293~1.0
This compound SR-BIHEK293~1.5
KOdiA-PCCD36HEK293~1.0
KOdiA-PCSR-BIHEK293~1.0
PDPCCD36HEK293~1.0
PDPCSR-BIHEK293~1.0
PSPCCD36HEK293~1.5
PSPCSR-BIHEK293~1.5

IC₅₀ values represent the molar percentage of the competitor phospholipid incorporated into PAPC vesicles required to inhibit 50% of ¹²⁵I-NO₂-LDL binding.

Table 2: Effects of Oxidized Phospholipids on Endothelial Cells

StimulusCell TypeEffectConcentrationReference(s)
OxPAPCHAECIL-8 mRNA Induction50 µg/mL
OxPAPCHAECHO-1 mRNA Induction50 µg/mL
KOdiA-PCHPAECPotentiation of HKSA-induced IL-6/IL-8 secretion30 µg/mL
KOdiA-PCHPAECPotentiation of HKSA-induced ICAM-1/VCAM-1 expression30 µg/mL
POVPCHUVECMonocyte Binding Induction10 µg/mL
PGPCHUVECNeutrophil & Monocyte Binding Induction10 µg/mL

OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a complex mixture containing this compound and other active OxPLs. HKSA (Heat-killed Staphylococcus aureus).

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's biological functions.

Protocol: Scavenger Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to receptors like CD36 by measuring its ability to compete with a radiolabeled ligand.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the human CD36 or SR-BI gene in DMEM supplemented with 10% FBS and a selection antibiotic. Plate cells in 24-well plates to achieve 80-90% confluency on the day of the experiment.

  • Competitor Vesicle Preparation: Prepare small unilamellar vesicles by sonication. The control vesicle consists of 100% 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). For competitor vesicles, incorporate varying molar percentages (e.g., 0.1% to 10%) of this compound into the PAPC mixture.

  • Ligand Preparation: Use ¹²⁵I-labeled, myeloperoxidase-oxidized LDL (¹²⁵I-NO₂-LDL) as the high-affinity radioligand.

  • Binding Reaction: Wash the cell monolayers with ice-cold PBS. Incubate the cells for 2 hours at 4°C with a constant concentration of ¹²⁵I-NO₂-LDL (e.g., 5 µg/mL) in the presence of increasing concentrations of competitor vesicles or control PAPC vesicles.

  • Washing and Lysis: After incubation, wash the cells three times with ice-cold PBS to remove unbound ligand. Solubilize the cells with 0.1 N NaOH.

  • Quantification and Analysis: Measure the cell-associated radioactivity using a gamma counter. Plot the percentage of control binding against the log concentration of the competitor. Calculate the IC₅₀ value using nonlinear regression analysis.

Protocol: Macrophage Foam Cell Formation Assay

This assay visually and quantitatively assesses the ability of macrophages to become foam cells after lipid uptake.

  • Macrophage Isolation: Elicit peritoneal macrophages from mice (e.g., C57BL/6 or ApoE⁻/⁻) by intraperitoneal injection of 3% thioglycollate broth. Harvest the cells 3-4 days later by peritoneal lavage with sterile PBS.

  • Cell Culture: Plate the harvested macrophages on glass coverslips in 12-well plates in RPMI-1640 medium with 10% FBS. Allow cells to adhere for 2-4 hours, then wash away non-adherent cells.

  • Induction of Foam Cell Formation: Incubate the adherent macrophages for 24-48 hours with oxLDL (e.g., 50 µg/mL). To test inhibitors or competing ligands, add them concurrently with the oxLDL.

  • Lipid Staining: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Stain the intracellular neutral lipid droplets by incubating the cells with a filtered Oil Red O solution (0.5% in isopropanol, diluted with water) for 30 minutes.

  • Visualization and Quantification: Wash the coverslips and counterstain nuclei with hematoxylin. Mount the coverslips on glass slides. Acquire images using a bright-field microscope. Quantify the lipid-laden area per cell using image analysis software (e.g., ImageJ) and express it as a percentage of the total cell area.

Visualizing the Role of this compound in Atherosclerosis

Graphviz diagrams are provided to illustrate key pathways and workflows.

Signaling and Cellular Processes

KDdiA_PC_Macrophage_Signaling cluster_ecm Vascular Subendothelium cluster_macrophage Macrophage oxLDL oxLDL (carrying this compound) CD36 CD36 Receptor oxLDL->CD36 This compound binds Internalization Receptor-Mediated Endocytosis CD36->Internalization Lipid_Droplets Cholesterol Ester Accumulation Internalization->Lipid_Droplets Foam_Cell Foam Cell Phenotype Lipid_Droplets->Foam_Cell Transformation

Caption: this compound on oxLDL binds to the macrophage CD36 receptor, driving lipid uptake and foam cell formation.

Logical_Flow_Atherogenesis Ox_Stress Oxidative Stress LDL_Ox LDL Oxidation Ox_Stress->LDL_Ox KDdiA_PC This compound Formation LDL_Ox->KDdiA_PC Endo_Activation Endothelial Activation (Adhesion Molecule Expression) KDdiA_PC->Endo_Activation Macrophage_Uptake Macrophage oxLDL Uptake KDdiA_PC->Macrophage_Uptake Monocyte_Recruit Monocyte Recruitment Endo_Activation->Monocyte_Recruit Monocyte_Recruit->Macrophage_Uptake Plaque Atherosclerotic Plaque Growth & Progression Monocyte_Recruit->Plaque Foam_Cell Foam Cell Formation Macrophage_Uptake->Foam_Cell Foam_Cell->Plaque

Caption: Logical flow showing how this compound links oxidative stress to cellular events driving atherosclerosis.

Experimental Workflow

Binding_Assay_Workflow Start Start: HEK293-CD36 Cells Step1 Incubate at 4°C with: 1. ¹²⁵I-NO₂-LDL (Ligand) 2. This compound Vesicles (Competitor) Start->Step1 Step2 Wash Cells (Remove unbound ligand) Step1->Step2 Step3 Lyse Cells (0.1 N NaOH) Step2->Step3 Step4 Quantify Radioactivity (Gamma Counter) Step3->Step4 End Result: IC₅₀ Value Step4->End

Caption: Experimental workflow for the CD36 competitive binding assay to determine this compound affinity.

Conclusion and Future Directions

This compound is a well-defined molecular product of lipid oxidation that serves as a critical link between oxidative stress and the inflammatory and lipid-accumulating processes of atherosclerosis. Its high-affinity interaction with the scavenger receptor CD36 makes it a key driver of macrophage foam cell formation and a contributor to endothelial dysfunction. The detailed understanding of its structure, receptor interactions, and cellular effects provides a solid foundation for the development of targeted therapeutic strategies.

Future research and drug development efforts could focus on:

  • Targeting the this compound-CD36 Interaction: Designing small molecules or biologics that specifically block the binding site for this compound on CD36 could prevent macrophage lipid uptake without interfering with other essential functions of the receptor.

  • Neutralizing Circulating this compound: Developing antibodies or other scavenging molecules that can bind and neutralize this compound and other pro-inflammatory OxPLs in circulation could reduce the overall inflammatory burden.

  • Inhibiting this compound Formation: Targeting the enzymatic pathways responsible for the specific oxidation of phospholipids that leads to this compound generation may represent an upstream therapeutic approach.

By continuing to unravel the complex signaling networks initiated by this compound, the scientific community can pave the way for novel and more effective treatments for atherosclerotic cardiovascular disease.

References

An In-depth Technical Guide to the Chemical Properties and Stability of KDdiA-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDdiA-PC, formally known as 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine, is a specific oxidized phospholipid that has garnered significant interest in the scientific community. It is recognized as a potent ligand for the scavenger receptor CD36, playing a crucial role in the biological processes associated with oxidized low-density lipoprotein (oxLDL). This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development efforts in fields such as atherosclerosis, inflammation, and drug discovery.

Chemical and Physical Properties

This compound is a complex glycerophospholipid with a distinct structure that includes a palmitoyl chain at the sn-1 position and an oxidized, truncated dodec-3-ene-dioyl moiety at the sn-2 position of the glycerol backbone. This unique structure is critical for its high-affinity binding to the CD36 receptor.

PropertyValueReference
Formal Name 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine
Molecular Formula C₃₆H₆₆NO₁₁P
Formula Weight 719.9 g/mol
Purity ≥95% (as commercially available)
Physical State Supplied as a solution in ethanol
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility
   DMSO~0.5 mg/mL
   Dimethyl Formamide~0.5 mg/mL
   PBS (pH 7.2)~5 mg/mL

Stability and Storage

The stability of this compound is a critical consideration for its use in experimental settings. As an oxidized lipid, it is susceptible to further oxidation and degradation.

ConditionRecommendationStabilityReference
Long-term Storage Store at -80°C as a solution in an organic solvent like ethanol.≥ 2 years
Aqueous Solutions Prepare fresh and do not store for more than one day.< 24 hours

To ensure the integrity of the compound, it is recommended to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to oxygen.

Experimental Protocols

Synthesis of Oxidized Phospholipids (General Approach)

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of oxidized phospholipids often involves the controlled oxidation of a polyunsaturated fatty acid-containing phospholipid precursor. A generalized workflow is presented below.

G cluster_synthesis General Synthesis Workflow start Start with a precursor phospholipid (e.g., 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine) oxidation Controlled Oxidation (e.g., using a chemical oxidant or enzymatic reaction) start->oxidation Oxidizing Agent purification Purification of Oxidized Products (e.g., HPLC) oxidation->purification Crude Product characterization Structural Characterization (e.g., Mass Spectrometry, NMR) purification->characterization Purified Fractions

Caption: Generalized workflow for the synthesis of oxidized phospholipids.

CD36 Binding Assay (General Protocol)

The interaction of this compound with its receptor, CD36, is a key aspect of its biological function. Below is a generalized protocol for a competitive binding assay, which can be adapted for this compound.

G cluster_binding_assay CD36 Competitive Binding Assay Workflow prepare_cells Prepare cells expressing CD36 (e.g., transfected HEK293 cells or macrophages) add_competitor Incubate cells with varying concentrations of unlabeled this compound prepare_cells->add_competitor add_radioligand Add a constant concentration of a radiolabeled CD36 ligand (e.g., [³H]this compound or ¹²⁵I-oxLDL) add_competitor->add_radioligand incubate Incubate to allow binding to reach equilibrium add_radioligand->incubate wash Wash cells to remove unbound ligand incubate->wash measure Measure bound radioactivity wash->measure analyze Analyze data to determine IC₅₀ of this compound measure->analyze

Caption: Workflow for a CD36 competitive binding assay.

Signaling Pathway

The binding of this compound to CD36 on the surface of cells, such as macrophages, initiates a complex intracellular signaling cascade. This signaling is implicated in the cellular uptake of oxidized lipids and the inflammatory response.

G cluster_pathway This compound Induced CD36 Signaling Pathway KDdiA_PC This compound CD36 CD36 Receptor KDdiA_PC->CD36 Binding Src_Kinases Src Family Kinases (e.g., Fyn, Lyn) CD36->Src_Kinases Activation MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Src_Kinases->MAPK_Pathway Activation Downstream_Effects Downstream Cellular Responses: - Oxidized Lipid Uptake - Inflammatory Gene Expression - Foam Cell Formation MAPK_Pathway->Downstream_Effects Leads to

Caption: Simplified signaling cascade initiated by this compound binding to CD36.

Analytical Methodologies

The primary analytical technique for the characterization and quantification of this compound and other oxidized phospholipids is mass spectrometry (MS), often coupled with liquid chromatography (LC).

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate this compound from other lipid species.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization method. Tandem mass spectrometry (MS/MS) is employed for structural elucidation through fragmentation analysis. The specific fragmentation pattern for this compound would need to be determined empirically but would likely involve characteristic losses of the polar head group and fragmentation of the oxidized acyl chain.

Conclusion

This compound is a biologically significant oxidized phospholipid with defined chemical properties and stability parameters that are crucial for its handling and use in research. While some physical properties and detailed synthetic and experimental protocols are not widely published, the information provided in this guide offers a solid foundation for scientists and researchers working with this important molecule. Further investigation into its specific physical characteristics and the development of standardized protocols will undoubtedly contribute to a deeper understanding of its role in health and disease.

physiological concentrations of KDdiA-PC

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physiological Concentrations of 1-palmitoyl-2-(9-keto-10-dodecen-12-dioyl) phosphatidylcholine (KDdiA-PC)

Introduction

Oxidized phospholipids (OxPLs) are generated from the oxidation of polyunsaturated fatty acids within phospholipids and are increasingly recognized as critical bioactive molecules involved in a myriad of physiological and pathological processes. Among these, 1-palmitoyl-2-(9-keto-10-dodecen-12-dioyl) phosphatidylcholine (this compound) has been identified as a potent signaling molecule, particularly in the context of cardiovascular disease. This compound is a truncated oxidized phosphatidylcholine that acts as a high-affinity ligand for the scavenger receptor CD36, thereby mediating cellular responses that contribute to inflammation, atherosclerosis, and thrombosis.[1][2]

This technical guide provides a comprehensive overview of the current knowledge regarding the physiological and patho. It details the advanced analytical methodologies required for its quantification, summarizes the available quantitative data, and illustrates its primary signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, cardiovascular disease, and inflammation.

Physiological Concentrations of this compound

The quantification of specific oxidized phospholipids in vivo is analytically challenging due to their low abundance and transient nature.[3] Consequently, precise in healthy individuals are not well-established in the scientific literature and are presumed to be extremely low or below the limit of detection of many current assays.

However, elevated levels of this compound have been successfully quantified in pathological conditions, highlighting its role as a biomarker and mediator of disease. The available data, primarily from studies on cardiovascular disease, are summarized below. For context, concentrations of other relevant oxidized phospholipids are also included.

MoleculeBiological MatrixSpeciesConditionConcentration / ObservationReference(s)
This compound PlasmaHumanST-Elevation Myocardial Infarction (STEMI)0.03 ± 0.01 ng/μL[4]
This compound AortaRabbitAtherosclerosis5–7 fold elevated levels in atherosclerotic vs. normal aortas[2]
POVPCPlasma HDLHumanHealthy Control224.9 ng/μL (median)
POVPCPlasma HDLHumanSepsis (Day 1)292.0 ng/μL (median)
POVPCPlasma HDLHumanSepsis (Non-survivors, Day 1)451 ng/μL (median)
PGPCPlasma HDLHumanHealthy ControlNot Detected
PGPCPlasma HDLHumanSepsisDetected in 10 of 25 patients

Table 1: Reported concentrations and observations of this compound and other oxidized phospholipids in biological samples. POVPC: 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine; PGPC: 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine.

Experimental Protocols for Quantification

The accurate quantification of this compound from complex biological matrices requires a multi-step workflow involving careful sample handling, robust lipid extraction, and highly sensitive detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

G cluster_preanalytical 1. Pre-analytical cluster_extraction 2. Lipid Extraction cluster_analysis 3. LC-MS/MS Analysis Sample Biological Sample Collection (Plasma, Serum, Tissue) Antioxidant Addition of Antioxidants (e.g., BHT) Sample->Antioxidant Homogenize Tissue Homogenization (if applicable) Storage Snap-freeze and store at -80°C Antioxidant->Storage IS Add Internal Standard (e.g., deuterated OxPC) Storage->IS Extraction Solvent Extraction (e.g., Folch or MTBE method) IS->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep Collect Collect Organic Layer PhaseSep->Collect Dry Dry under Nitrogen Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (HILIC or Reversed-Phase) Inject->LC MS Mass Spectrometry Detection (High-Resolution MS or Triple Quadrupole MRM) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification vs. Standard Curve Data->Quant

Caption: General experimental workflow for the quantification of this compound.
Detailed Methodologies

1. Sample Collection and Handling:

  • Collect blood in EDTA-containing tubes. To prevent ex vivo oxidation, immediately add an antioxidant like butylated hydroxytoluene (BHT) to the plasma after separation.

  • Process samples on ice to minimize enzymatic activity.

  • Immediately snap-freeze plasma, serum, or tissue samples in liquid nitrogen and store them at -80°C until analysis.

2. Lipid Extraction (Modified Folch Method): This protocol is adapted from established methods for plasma lipid extraction.

  • To a 50 µL plasma aliquot, add an appropriate amount of a deuterated or odd-chain oxidized phospholipid internal standard.

  • Add 1.6 mL of ice-cold methanol followed by 3.2 mL of ice-cold chloroform and vortex thoroughly.

  • Sonicate the mixture in an ice bath for 30-60 minutes.

  • Induce phase separation by adding 500 µL of Milli-Q water.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer containing the lipids using a glass pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

3. LC-MS/MS Analysis:

  • Chromatography: Separation can be achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography. HILIC can provide better separation of phospholipid classes, while RP separates based on acyl chain length and unsaturation.

    • Column Example (HILIC): Silica-based column (e.g., Kinetex HILIC).

    • Mobile Phase Example: A gradient of acetonitrile and an aqueous solvent containing an ammonium salt (e.g., ammonium formate) is typically used.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required for sensitive and specific detection.

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Strategy 1 (Targeted): Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. The precursor ion is the m/z of this compound, and the product ion is m/z 184.1, corresponding to the phosphocholine headgroup.

    • Detection Strategy 2 (Screening): Use Precursor Ion Scanning (PIS) for m/z 184.1 to detect all phosphatidylcholine species, including oxidized ones.

    • Detection Strategy 3 (High-Resolution): Use high-resolution MS to identify this compound by its exact mass, which provides a high degree of certainty in identification.

  • Quantification: Generate a standard curve using a synthetic this compound standard of known concentrations. The concentration in the biological sample is determined by comparing its peak area (normalized to the internal standard) against the standard curve.

Signaling Pathways of this compound

This compound exerts its biological effects primarily through the scavenger receptor CD36, which is expressed on various cell types, including macrophages and platelets. The binding of this compound to CD36 initiates a specific intracellular signaling cascade that promotes pro-inflammatory and pro-thrombotic responses.

This compound/CD36 Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response CD36 CD36 Receptor Src Src Family Kinases (Fyn, Lyn) CD36->Src Recruitment & Activation MKK4 MKK4 Src->MKK4 Phosphorylation JNK2 JNK2 MKK4->JNK2 Phosphorylation Response Pro-inflammatory & Pro-thrombotic Gene Expression, Foam Cell Formation, Platelet Activation JNK2->Response Activation KDdiA This compound (on oxLDL) KDdiA->CD36 Binding

Caption: Signaling cascade initiated by this compound binding to the CD36 receptor.

This signaling pathway has significant pathological implications. In macrophages, this cascade contributes to the uptake of oxidized low-density lipoprotein (oxLDL), leading to foam cell formation, a hallmark of atherosclerotic plaques. In platelets, the activation of this pathway by oxidized phospholipids leads to a hyper-reactive state, which can promote thrombosis. The elucidation of this pathway provides potential targets for therapeutic intervention in atherothrombotic diseases.

References

Avenciguat (BI 685509): A Technical Guide to its Discovery and Preclinical-Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenciguat (BI 685509) is an investigational, orally administered, small-molecule activator of soluble guanylate cyclase (sGC). Developed by Boehringer Ingelheim, it represents a novel therapeutic approach for a range of diseases characterized by impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling, including diabetic kidney disease, liver cirrhosis with portal hypertension, and systemic sclerosis. This technical guide provides an in-depth overview of the discovery, history, and ongoing research of Avenciguat, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction: The Discovery of a Novel sGC Activator

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial regulator of various physiological processes, including vasodilation, inflammation, and fibrosis.[1][2] In pathological conditions associated with high oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO. This state of sGC dysfunction is implicated in the pathophysiology of numerous cardiovascular, renal, and fibrotic diseases.

This understanding led to the development of two classes of compounds that target sGC: sGC stimulators and sGC activators. sGC stimulators, such as riociguat, enhance the sensitivity of reduced (heme-containing) sGC to NO. In contrast, sGC activators, like Avenciguat, directly activate the enzyme, particularly in its oxidized or heme-free state, independent of NO.[2][3] This distinction is critical in disease states where oxidative stress is prominent.

The development of Avenciguat by Boehringer Ingelheim emerged from research programs focused on identifying potent and selective sGC activators with favorable pharmacokinetic properties. While a detailed public timeline of its early discovery and lead optimization is not extensively documented, the core of its innovation lies in its pyrazolopyrimidine chemical scaffold. The first patent disclosing Avenciguat (as BI 685509) was published in 2014, suggesting that the initial discovery and preclinical development occurred in the years prior. Subsequent research has focused on elucidating its pharmacological profile and evaluating its therapeutic potential in various disease models.

Mechanism of Action: Restoring cGMP Signaling

Avenciguat functions as a direct activator of soluble guanylate cyclase. Its mechanism of action is particularly relevant in disease states characterized by oxidative stress where the sGC enzyme is predominantly in a dysfunctional, oxidized, or heme-free state.

Signaling Pathway

The NO-sGC-cGMP signaling pathway plays a pivotal role in cellular function. Avenciguat's intervention in this pathway is visualized below:

Avenciguat Signaling Pathway cluster_0 Normal Physiological State cluster_1 Pathological State (Oxidative Stress) cluster_2 Therapeutic Intervention with Avenciguat NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Heme-Fe2+) NO->sGC_reduced Stimulates cGMP_normal cGMP sGC_reduced->cGMP_normal Catalyzes GTP to sGC_oxidized Oxidized/Heme-free sGC Physiological_Effects_normal Vasodilation Anti-proliferation Anti-inflammation cGMP_normal->Physiological_Effects_normal Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced Oxidizes Impaired_Signaling Impaired cGMP Signaling sGC_oxidized->Impaired_Signaling Restored_cGMP Restored cGMP sGC_oxidized->Restored_cGMP Catalyzes GTP to Avenciguat Avenciguat (BI 685509) Avenciguat->sGC_oxidized Activates Therapeutic_Effects Anti-fibrotic Anti-inflammatory Vascular Protection Restored_cGMP->Therapeutic_Effects

Avenciguat's mechanism of action on the sGC-cGMP pathway.

Preclinical Research and Quantitative Data

Avenciguat has undergone extensive preclinical evaluation in various in vitro and in vivo models to characterize its pharmacological activity and therapeutic potential.

In Vitro Activity

The in vitro activity of Avenciguat has been assessed in various cell-based assays to confirm its mechanism of action and potency.

Assay TypeSystemKey FindingsReference
sGC ActivationHuman Platelet-Rich Plasma (with heme-oxidant ODQ)EC50: 467 nM[4]
sGC ActivationRat Platelet-Rich Plasma (with heme-oxidant ODQ)EC50: 304 nM
Inhibition of CXCL4 ReleaseActivated Human Platelet-Rich PlasmaSignificant inhibition at 1 µM and 10 µM
TGF-β2 ProductionHypoxic Human Dermal Microvascular Endothelial CellsSignificant inhibition at 10 µM
In Vivo Efficacy in Animal Models

Avenciguat has demonstrated efficacy in several animal models of human diseases, providing the rationale for its clinical development.

Animal ModelDiseaseDosing RegimenKey FindingsReference
Bleomycin-induced Dermal and Pulmonary Fibrosis (Mouse)Systemic SclerosisNot specifiedReduced dermal thickness, myofibroblast numbers, and collagen deposition. Ameliorated lung fibrosis.
Thioacetamide-induced Cirrhosis (Rat)Liver Cirrhosis and Portal Hypertension0.3, 1, and 3 mg/kg/day, p.o.Dose-dependent reduction in liver fibrosis, portal hypertension, and portosystemic shunting.
ZSF1 Rat ModelDiabetic Kidney Disease1, 3, 10, and 30 mg/kg/day, p.o. (co-administered with enalapril)Dose-dependent reduction in proteinuria and glomerulosclerosis.
Unilateral Ureteral Obstruction (Rat)Tubulointerstitial Fibrosis30 mg/kg, p.o.Reduced tubulointerstitial fibrosis.

Clinical Development

Avenciguat is currently in Phase II clinical development for several indications.

Completed and Ongoing Clinical Trials

A summary of key clinical trials for Avenciguat (BI 685509) is provided below.

PhaseStudy IdentifierIndicationStatusKey Objectives
Phase IINCT05559580 (VITALISScE™)Systemic SclerosisRecruitingTo evaluate the efficacy, safety, and tolerability of Avenciguat.
Phase IINCT05282121Liver Cirrhosis with Portal HypertensionActive, not recruitingTo assess the effect of Avenciguat alone or in combination with empagliflozin.
Phase IINCT04736628Chronic Kidney DiseaseCompletedTo investigate the effect of different doses of Avenciguat on kidney function.
Phase IbNCT03842761Liver CirrhosisCompletedTo assess the safety, tolerability, and pharmacokinetics of Avenciguat.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Avenciguat.

Bleomycin-Induced Dermal and Pulmonary Fibrosis in Mice

This model is used to simulate the fibrotic aspects of systemic sclerosis.

Workflow:

Bleomycin-Induced Fibrosis Workflow Induction Fibrosis Induction (Bleomycin Injections) Treatment Treatment Initiation (Avenciguat or Vehicle) Induction->Treatment Assessment Assessment of Fibrosis (Histology, Hydroxyproline Assay) Treatment->Assessment

Workflow for the bleomycin-induced fibrosis model.

Protocol:

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Fibrosis:

    • Dermal Fibrosis: Daily subcutaneous injections of bleomycin (e.g., 100 µg in 100 µL of 0.9% NaCl) are administered to a defined area on the back for a period of 3-4 weeks.

    • Pulmonary Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg in 50 µL of sterile saline) is administered.

  • Treatment: Avenciguat or vehicle is administered orally daily, starting at a predetermined time point after the initiation of bleomycin treatment.

  • Assessment of Fibrosis:

    • Dermal: Skin thickness is measured using calipers. Skin biopsies are collected for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and measurement of hydroxyproline content as an indicator of collagen levels.

    • Pulmonary: Lungs are harvested for histological evaluation of fibrosis using the Ashcroft scoring system. Bronchoalveolar lavage fluid can be analyzed for inflammatory cell counts. Lung tissue is also used for hydroxyproline content measurement.

In Vitro sGC Activity Assay

This assay measures the ability of a compound to stimulate the production of cGMP by sGC.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors or rats into tubes containing an anticoagulant. PRP is isolated by centrifugation.

  • Heme Oxidation: To mimic oxidative stress, the PRP is treated with the heme-oxidant 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).

  • Incubation with Avenciguat: The ODQ-treated PRP is incubated with varying concentrations of Avenciguat.

  • cGMP Measurement: The reaction is stopped, and the concentration of cGMP in the plasma is determined using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The EC50 value, the concentration of Avenciguat that produces 50% of the maximal cGMP production, is calculated.

Conclusion

Avenciguat (BI 685509) is a promising sGC activator with a distinct mechanism of action that makes it particularly suitable for treating diseases associated with oxidative stress and impaired NO-sGC-cGMP signaling. Preclinical studies have demonstrated its efficacy in models of fibrosis and organ damage. Ongoing Phase II clinical trials will provide further insights into its therapeutic potential in various human diseases. The continued investigation of Avenciguat and other sGC activators holds the potential to deliver novel and effective treatments for a range of challenging medical conditions.

References

An In-depth Technical Guide to Sphingosine-1-Phosphate (S1P) Signaling Pathways in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sphingosine-1-phosphate (S1P) is a crucial bioactive lysophospholipid metabolite found in high concentrations in blood and lymph.[1][2] It plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][3] In the vascular system, S1P is a key regulator of endothelial cell (EC) function, exerting significant control over vascular integrity, angiogenesis, and inflammatory responses.[1] S1P mediates its effects primarily through a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5. Vascular endothelial cells predominantly express S1PR1, S1PR2, and S1PR3, which together orchestrate the cellular response to S1P. This guide provides a comprehensive overview of the core S1P signaling pathways in endothelial cells, detailing the molecular mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Signaling Pathways

S1P signaling in endothelial cells is multifaceted, with the specific downstream effects largely determined by the expression profile of S1P receptors and their differential coupling to various G proteins.

  • S1PR1: The Guardian of Endothelial Barrier Integrity: S1PR1 is the most abundantly expressed S1P receptor in endothelial cells and is central to maintaining vascular barrier function. Upon binding S1P, S1PR1 exclusively couples to the inhibitory G protein, Gαi. This initiates a signaling cascade that promotes the stability of cell-cell junctions, both adherens junctions (AJs) and tight junctions (TJs).

    • Mechanism of Action:

      • Activation of the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).

      • Activation of the small GTPase Rac1, which promotes the reorganization of the actin cytoskeleton and the localization of junctional proteins like VE-cadherin and claudin-5 to cell-cell contacts.

      • S1PR1 signaling enhances the assembly of adherens junctions by increasing the abundance of VE-cadherin and β-catenin at cell-cell contact regions.

      • It also promotes the recruitment of ZO-1 to cell-cell junctions, strengthening tight junctions.

  • S1PR2 and S1PR3: Modulators of Permeability and Angiogenesis: In contrast to S1PR1, S1PR2 and S1PR3 have more complex roles and can couple to multiple G proteins, including Gαq and Gα12/13, in addition to Gαi.

    • S1PR2: Activation of S1PR2 is often associated with barrier-disruptive effects. It primarily signals through Gα12/13 to activate the RhoA pathway, which leads to stress fiber formation and increased endothelial permeability. S1PR2 also inhibits Rac1 activity, counteracting the barrier-protective effects of S1PR1.

    • S1PR3: The role of S1PR3 is more context-dependent. It can contribute to both barrier enhancement and disruption. Like S1PR1, it can signal through Gαi to promote barrier function. However, its coupling to Gα12/13 can also activate RhoA and increase permeability. S1PR3, along with S1PR1, is also implicated in promoting angiogenesis.

The net effect of S1P on endothelial barrier function is determined by the balance of signaling through S1PR1 versus S1PR2/3.

Signaling Pathway Diagrams

S1P_Signaling_Overview cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 Gi Gαi S1PR1->Gi Angiogenesis Angiogenesis S1PR1->Angiogenesis G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->G1213 S1PR3->Angiogenesis PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Rac1 Rac1 Activation Gi->Rac1 RhoA RhoA Activation G1213->RhoA Barrier_Enhancement Barrier Enhancement (Junction Stability, ↓ Permeability) PI3K_Akt->Barrier_Enhancement Rac1->Barrier_Enhancement Barrier_Disruption Barrier Disruption (Stress Fibers, ↑ Permeability) RhoA->Barrier_Disruption

Caption: Overview of S1P Receptor Signaling in Endothelial Cells.

S1PR1_Barrier_Function S1P S1P S1PR1 S1PR1 S1P->S1PR1 Gi Gαi S1PR1->Gi PI3K PI3K Gi->PI3K Rac1 Rac1 Gi->Rac1 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Result Endothelial Barrier Enhancement eNOS->Result Actin Actin Cytoskeleton Reorganization Rac1->Actin Junctions VE-Cadherin/Claudin-5 Localization to Junctions Rac1->Junctions Actin->Result Junctions->Result

Caption: S1PR1-Mediated Endothelial Barrier Enhancement Pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on S1P signaling in endothelial cells.

Table 1: S1P Concentration and Effects on Endothelial Cell Migration

ParameterConcentrationEffectCell TypeReference
S1P-stimulated Migration 15 nmol/L2-fold increaseFetal Bovine Heart ECs
1-2 µmol/L14- to 20-fold increaseFetal Bovine Heart ECs
100 nMIncreased cell density in wound healing assayHuman Aortic ECs
500 nMOptimal chemotactic responseHuman Umbilical Vein ECs (HUVECs)
Plasma S1P Concentration 200-900 nMPhysiological range in human plasmaN/A

Table 2: S1P Receptor Signaling and Downstream Effects

Receptor/PathwayActivator/InhibitorEffectQuantitative ChangeCell Type/ModelReference
S1PR1 S1P (200 nM)Potentiates BMP9-induced Smad1/5/8 phosphorylation~2-3 fold increase vs BMP9 alone at 30 minHPMVECs
S1PR1 SEW2871 (S1PR1 agonist)Enhances BMP9-induced Smad1/5/8 phosphorylationSignificant increase vs BMP9 aloneMS1 cells
S1PR1 W146 (S1PR1 antagonist)Abolishes BMP9-induced Smad1/5/8 phosphorylationNear complete inhibitionMS1 cells
S1PR1 S1PInduces internalization of S1PR1 from cell surfaceRapid internalization within 20 minutesEndothelial Cells
SphK1 SphK1 siRNAKnockdown of SphK1 expression>70% reductionHuman Pulmonary Artery ECs

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field.

1. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

  • Objective: To assess the effect of S1P on the directional migration of endothelial cells in vitro.

  • Methodology:

    • Culture endothelial cells (e.g., HUVECs, HPAECs) in a multi-well plate until a confluent monolayer is formed.

    • Create a "wound" or "scratch" in the monolayer using a sterile pipette tip (e.g., p200 or p1000).

    • Gently wash the cells with serum-free medium to remove dislodged cells and debris.

    • Incubate the cells with medium containing the desired concentration of S1P or a vehicle control. Cells are often serum-starved for a period (e.g., 1-24 hours) before stimulation.

    • Capture images of the wound at time zero and at subsequent time points (e.g., 16-24 hours) using a microscope.

    • Quantify cell migration by measuring the change in the wound area over time or by counting the number of cells that have moved into the cleared area.

  • Reference:

2. Transendothelial Electrical Resistance (TEER) Measurement

  • Objective: To quantitatively measure the integrity of the endothelial barrier by assessing its electrical resistance. A higher TEER value corresponds to a more intact barrier.

  • Methodology:

    • Culture endothelial cells on a porous membrane of a Transwell insert until a confluent monolayer is formed.

    • Use a specialized voltohmmeter (e.g., EVOM) with a "chopstick" electrode set (STX2).

    • Sterilize the electrode probe with ethanol and rinse with sterile buffer or media before use.

    • Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber, ensuring the electrodes do not touch the cell monolayer.

    • Record the resistance value.

    • Measure the resistance of a blank, cell-free insert with media to serve as a background control.

    • Calculate the final TEER value by subtracting the blank resistance from the measured resistance and then multiplying by the surface area of the membrane (in cm²). The units are typically expressed as Ω·cm².

  • Reference:

3. Western Blotting for Signaling Protein Phosphorylation

  • Objective: To detect the activation of specific signaling pathways by measuring the phosphorylation status of key proteins (e.g., Akt, ERK, eNOS).

  • Methodology:

    • Culture endothelial cells to near confluence and serum-starve as required.

    • Treat cells with S1P or other compounds for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

  • Reference:

4. S1P Quantification by ELISA

  • Objective: To measure the concentration of S1P in biological samples like plasma, serum, or cell culture supernatants.

  • Methodology (Competitive ELISA):

    • The microplate wells are pre-coated with an S1P antibody or S1P itself, depending on the kit format.

    • Prepare S1P standards of known concentrations to generate a standard curve.

    • Add standards and samples to the wells. In a competitive assay, a fixed amount of biotin-conjugated S1P is also added. The S1P in the sample competes with the biotinylated S1P for binding to the coated antibody.

    • Incubate the plate, then wash away unbound components.

    • Add an enzyme-linked conjugate (e.g., Streptavidin-HRP) that binds to the captured biotinylated S1P.

    • Wash the plate again and add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change.

    • Stop the reaction with an acid solution and measure the absorbance (OD) at a specific wavelength (e.g., 450 nm).

    • The OD is inversely proportional to the amount of S1P in the sample. Calculate the S1P concentration in the samples by comparing their OD values to the standard curve.

  • Reference:

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Endothelial Cell Culture (e.g., HUVEC) Stimulation Stimulate Cells with S1P Cell_Culture->Stimulation S1P_Prep Prepare S1P Solutions & Controls S1P_Prep->Stimulation Migration_Assay Migration Assay (Wound Healing) Stimulation->Migration_Assay TEER_Assay Barrier Function Assay (TEER) Stimulation->TEER_Assay Lysate_Prep Prepare Cell Lysates Stimulation->Lysate_Prep Imaging Microscopy & Imaging Migration_Assay->Imaging Data_Analysis Quantitative Analysis & Interpretation TEER_Assay->Data_Analysis Western_Blot Western Blotting (p-Akt, p-ERK) Lysate_Prep->Western_Blot Imaging->Data_Analysis Western_Blot->Data_Analysis

Caption: General Workflow for Studying S1P Effects on Endothelial Cells.

References

Methodological & Application

Application Note: Synthesis of 9-keto-10-dodecendioic acid ester of 2-lyso-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of the 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine (2-lyso-PC), a complex oxidized phospholipid. The synthesis is presented as a two-stage process: the preparation of the key intermediate, 9-keto-10-dodecendioic acid, followed by its esterification with 2-lyso-PC. This protocol is designed to guide researchers in the fields of lipidomics, drug discovery, and molecular biology in the preparation of this and similar bioactive lipids for further investigation.

Introduction

Oxidized phospholipids (OxPLs) are a diverse class of molecules generated from the oxidation of glycerophospholipids.[1][2] These molecules are not merely byproducts of oxidative stress but are increasingly recognized as potent signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and immune responses.[1][2] The specific structural features of OxPLs, such as the presence of keto, hydroxy, or carboxy groups on the acyl chains, confer unique biological activities that are distinct from their non-oxidized precursors.[3] The 9-keto-10-dodecendioic acid ester of 2-lyso-PC is one such OxPL, and its specific biological functions are of significant interest. The availability of a reliable synthetic protocol is crucial for advancing research into its biological roles and potential therapeutic applications. While this specific compound is commercially available, an in-house synthesis protocol provides researchers with the flexibility to produce derivatives and radiolabeled versions for detailed mechanistic studies.

This application note outlines a feasible synthetic route based on established chemical principles for the synthesis of related oxidized fatty acids and the esterification of lysophospholipids.

Synthesis Overview

The synthesis of the target molecule is approached in two key stages:

  • Synthesis of 9-keto-10-dodecendioic acid: This dicarboxylic acid containing a keto group is a key building block. While a direct synthesis is not extensively reported, a plausible route involves the oxidative cleavage of a suitable unsaturated fatty acid precursor. A method analogous to the ozonolysis of oleic acid to yield 9-oxononanoic acid and azelaic acid can be adapted.

  • Esterification of 2-lyso-PC: The synthesized 9-keto-10-dodecendioic acid is then coupled to the free hydroxyl group at the sn-2 position of a 2-lyso-phosphatidylcholine. This is achieved through a direct esterification reaction using a carbodiimide coupling agent.

Experimental Protocols

Stage 1: Synthesis of 9-keto-10-dodecendioic acid

This protocol is a proposed route based on the synthesis of similar keto-dicarboxylic acids.

Materials:

  • 10-Dodecendioic acid

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

  • Water

  • Silver nitrate (AgNO₃)

  • Pyridine

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Bromohydrin Formation: Dissolve 10-dodecendioic acid in a mixture of tert-butanol and water. Add N-bromosuccinimide (NBS) portion-wise at 0°C and stir the mixture overnight at room temperature.

  • Epoxidation: To the reaction mixture, add a solution of silver nitrate in pyridine and stir for 4 hours.

  • Oxidation: Dilute the mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then dissolved in DMSO and treated with triethylamine. The reaction is stirred for 12 hours at room temperature.

  • Purification: The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude 9-keto-10-dodecendioic acid is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Stage 2: Esterification of 9-keto-10-dodecendioic acid with 2-lyso-PC

Materials:

  • 9-keto-10-dodecendioic acid

  • 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (2-lyso-PC)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 9-keto-10-dodecendioic acid, 2-lyso-PC, and DMAP in anhydrous DCM.

  • Coupling Reaction: Cool the solution to 0°C and add a solution of DCC in anhydrous DCM dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield the final product, 9-keto-10-dodecendioic acid ester of 2-lyso-PC.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. The values are indicative and may vary based on experimental conditions and scale.

ParameterStage 1: 9-keto-10-dodecendioic acidStage 2: Esterification with 2-lyso-PC
Reactant 1 10-Dodecendioic acid9-keto-10-dodecendioic acid
Reactant 2 N-Bromosuccinimide2-lyso-PC
Coupling Agent -DCC
Catalyst -DMAP
Solvent tert-Butanol/Water, DMSODichloromethane
Reaction Time 24-36 hours24-48 hours
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Yield 40-60%30-50%
Purification Method Silica Gel ChromatographySilica Gel Chromatography
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry¹H NMR, ³¹P NMR, Mass Spectrometry

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 9-keto-10-dodecendioic acid cluster_stage2 Stage 2: Esterification dodecendioic_acid 10-Dodecendioic acid bromohydrin Bromohydrin Intermediate dodecendioic_acid->bromohydrin NBS, t-BuOH/H₂O epoxide Epoxide Intermediate bromohydrin->epoxide AgNO₃, Pyridine keto_acid 9-keto-10-dodecendioic acid epoxide->keto_acid DMSO, Et₃N final_product 9-keto-10-dodecendioic acid ester of 2-lyso-PC keto_acid->final_product DCC, DMAP, DCM lyso_pc 2-lyso-PC lyso_pc->final_product

Caption: Overall synthetic workflow for the preparation of the 9-keto-10-dodecendioic acid ester of 2-lyso-PC.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the 9-keto-10-dodecendioic acid ester of 2-lyso-PC. The described two-stage approach, involving the synthesis of the oxidized dicarboxylic acid followed by its esterification to 2-lyso-PC, offers a viable route for obtaining this bioactive lipid for research purposes. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Careful handling of reagents and meticulous purification are essential for obtaining the target compound with high purity. The availability of this synthetic protocol will aid in the exploration of the biological significance of this and other structurally related oxidized phospholipids.

References

Application Notes and Protocols for the Purification of Synthetic KDdiA-PC by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine (KDdiA-PC) is a specific oxidized phospholipid that serves as a high-affinity ligand for the scavenger receptor CD36.[1][2] The interaction of this compound with CD36 is implicated in various physiological and pathological processes, including the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, platelet activation, and the inflammatory response associated with atherosclerosis.[3][4][5] Given its biological significance, the availability of highly purified synthetic this compound is crucial for in-depth studies of its mechanism of action and for the development of potential therapeutic interventions.

This document provides a detailed application note and protocol for the purification of synthetic this compound using High-Performance Liquid Chromatography (HPLC). The described method is designed to yield this compound with high purity, suitable for use in a wide range of biological assays and pre-clinical research.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure optimal chromatographic separation and to prevent contamination of the HPLC system.

  • Dissolution: Dissolve the crude synthetic this compound in a suitable organic solvent. A common choice is a mixture of methanol and chloroform (e.g., 1:1 v/v). The recommended starting concentration is approximately 1 mg/mL.

  • Filtration: To remove any particulate matter that could clog the HPLC column, filter the dissolved sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible membrane).

  • Vial Transfer: Transfer the filtered sample into an appropriate HPLC vial for injection.

HPLC Instrumentation and Conditions

A standard analytical or semi-preparative reversed-phase HPLC system is suitable for this application. The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation and the purity of the crude synthetic material.

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column Reversed-Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (80:20 v/v) with 0.1% Formic Acid
Gradient 0-5 min: 70% B; 5-25 min: 70-100% B; 25-30 min: 100% B; 30.1-35 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV Absorbance at 205 nm
Injection Volume 20 µL
Fraction Collection and Post-Purification Processing
  • Peak Collection: Collect the fractions corresponding to the main peak eluting from the column. The retention time of this compound will need to be determined empirically but is expected to be in the region where similar oxidized phospholipids elute.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator or a gentle stream of nitrogen.

  • Purity Analysis: Re-dissolve a small aliquot of the purified product in the initial mobile phase composition and inject it into the HPLC under the same conditions to assess its purity.

  • Storage: Store the purified this compound in a suitable solvent (e.g., methanol) at -20°C or -80°C to prevent degradation.

Data Presentation

The following table summarizes representative quantitative data that could be expected from the purification of synthetic this compound using the protocol described above.

ParameterCrude MaterialPurified this compound
Purity (by HPLC Area %) ~75%>98%
Yield ->85%
Retention Time (min) Multiple PeaksSingle Major Peak (~18-22 min)

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Purification

The following diagram illustrates the key steps in the purification of synthetic this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Synthetic this compound dissolve Dissolve in Methanol/Chloroform crude->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Reversed-Phase C18 Separation inject->separate detect UV Detection (205 nm) separate->detect collect Collect Fractions detect->collect evaporate Evaporate Solvent collect->evaporate analyze Purity Analysis evaporate->analyze store Store at -80°C analyze->store

Caption: Workflow for the purification of synthetic this compound.

This compound Signaling Pathway via CD36

This compound is a known ligand for the scavenger receptor CD36. The binding of this compound to CD36 on the surface of cells like macrophages and platelets initiates a downstream signaling cascade.

G KDdiA_PC This compound CD36 CD36 Receptor KDdiA_PC->CD36 Binding Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Activation MKK4 MKK4 Src_Kinases->MKK4 Phosphorylation JNK2 JNK2 MKK4->JNK2 Phosphorylation Cellular_Response Cellular Response (e.g., Inflammation, Platelet Activation) JNK2->Cellular_Response Activation

Caption: this compound initiates a signaling cascade through the CD36 receptor.

References

Application Notes and Protocols for Preparing KDdiA-PC Liposomes in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of 1-palmitoyl-2-(9-keto-10-dodecen-dioyl)phosphatidylcholine (KDdiA-PC) liposomes for use in cell culture experiments. The protocols detailed below are designed to ensure the reproducible formulation of liposomes with consistent physicochemical properties, suitable for investigating the cellular effects of this oxidized phospholipid, particularly its interaction with scavenger receptors like CD36.

Introduction

This compound is a prominent oxidized phospholipid (oxPL) species found in oxidized low-density lipoprotein (oxLDL). It is a high-affinity ligand for the scavenger receptor CD36, playing a crucial role in the pathological processes of atherosclerosis through the induction of foam cell formation from macrophages.[1][2] The preparation of this compound-containing liposomes allows for the controlled delivery of this bioactive lipid to cultured cells, enabling the detailed study of its downstream signaling pathways and cellular consequences.

Data Presentation: Physicochemical Properties of Liposomes

The physicochemical characteristics of liposomes are critical determinants of their stability and biological activity. The following table summarizes typical properties for liposomes prepared using the protocols described herein. Researchers should aim for similar values to ensure consistency.

ParameterTypical ValueMethod of Analysis
Hydrodynamic Diameter 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 mV to -40 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency Not applicable (this compound is part of the lipid bilayer)-

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes composed of a carrier lipid, 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), and this compound at a specific molar ratio.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform

  • 1-palmitoyl-2-(9-keto-10-dodecen-dioyl)phosphatidylcholine (this compound) in a suitable organic solvent (e.g., ethanol)

  • Chloroform, HPLC grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device with polycarbonate membranes (100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, add the desired amounts of POPC and this compound dissolved in chloroform to achieve a final molar ratio of 90:10 (POPC:this compound). Other ratios such as 95:5 or 93:7 can also be used depending on the experimental requirements.[1]

    • Mix the lipids thoroughly by gentle swirling.

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for POPC, this can be done at room temperature). This will form a thin lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding sterile PBS (pH 7.4) to achieve a final total lipid concentration of 1-5 mg/mL.

    • Gently swirl the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process can be facilitated by gentle agitation and incubation at a temperature above the lipid phase transition temperature for 30-60 minutes.

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

    • The resulting liposome suspension can be stored at 4°C for short-term use. For longer-term storage, stability should be assessed.

Protocol 2: Cell Viability Assay

This protocol outlines a method to assess the cytotoxicity of this compound liposomes on a macrophage cell line (e.g., RAW 264.7 or THP-1).

Materials:

  • Macrophage cell line

  • Complete cell culture medium

  • This compound liposomes (prepared as in Protocol 1)

  • Control liposomes (e.g., 100% POPC)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound liposomes and control liposomes in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL total lipid).

    • Remove the old medium from the cells and replace it with the medium containing the liposome dilutions. Include wells with untreated cells as a negative control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Cellular Uptake Assay

This protocol describes how to quantify the uptake of fluorescently labeled this compound liposomes by macrophages using flow cytometry.

Materials:

  • Fluorescently labeled lipid (e.g., Rhodamine-PE)

  • This compound liposomes incorporating the fluorescent lipid (prepared as in Protocol 1, with 1 mol% fluorescent lipid)

  • Macrophage cell line

  • Complete cell culture medium

  • Flow cytometry tubes

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed macrophages in 6-well plates and grow to 80-90% confluency.

  • Treatment:

    • Treat the cells with fluorescently labeled this compound liposomes at a final concentration of 10-50 µg/mL in complete medium.

    • Incubate for various time points (e.g., 1, 4, 24 hours) to assess the kinetics of uptake.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells with cold PBS to remove unbound liposomes.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Transfer the cells to flow cytometry tubes and wash with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizations

Experimental Workflow for this compound Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion A Mix POPC and this compound in Chloroform B Rotary Evaporation A->B C High Vacuum Drying B->C D Add Sterile PBS C->D E Agitation and Incubation D->E F Pass Through 100 nm Membrane E->F G Collect Unilamellar Liposomes F->G

Caption: Workflow for preparing this compound liposomes.

Signaling Pathway of this compound in Macrophages

G cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD36 CD36 Receptor Src Src Family Kinases (e.g., Fyn, Lyn) CD36->Src MKK4 MKK4 Src->MKK4 JNK2 JNK2 MKK4->JNK2 FoamCell Foam Cell Formation JNK2->FoamCell Liposome This compound Liposome Liposome->CD36 Binding

Caption: this compound activates CD36 signaling in macrophages.

References

Application Notes and Protocols for KDdiA-PC in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC) is a prominent oxidized phospholipid (oxPL) species formed during the oxidation of low-density lipoproteins (LDL). It is recognized as a high-affinity ligand for the class B scavenger receptor, CD36. The interaction between this compound and CD36 on the surface of immune cells, particularly macrophages, is a critical event in the pathogenesis of various inflammatory diseases, including atherosclerosis. This interaction triggers intracellular signaling cascades that lead to a pro-inflammatory cellular response, including cytokine production and foam cell formation. These application notes provide a comprehensive guide for the use of this compound in in vitro studies to investigate these cellular processes.

Mechanism of Action: The this compound/CD36 Signaling Axis

This compound binds to the extracellular domain of the CD36 receptor on macrophages. This binding event initiates a downstream signaling cascade that is characterized by the activation of non-receptor Src-family kinases, Fyn and Lyn. These kinases, in turn, phosphorylate downstream targets, including components of the MAP kinase pathway, specifically c-Jun N-terminal kinase (JNK), and Vav family guanine nucleotide exchange factors (GEFs). The activation of these signaling intermediates culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus, where it drives the expression of pro-inflammatory genes, leading to the synthesis and secretion of cytokines such as TNF-α and IL-6.

KDdiA_PC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KDdiA_PC This compound CD36 CD36 KDdiA_PC->CD36 Binds Src_Kinases Src-Family Kinases (Fyn, Lyn) CD36->Src_Kinases Activates Vav Vav GEFs Src_Kinases->Vav JNK JNK Src_Kinases->JNK IKK IKK Complex Vav->IKK JNK->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases DNA DNA (Promoter Region) NFkB->DNA Translocates & Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

This compound induced CD36 signaling pathway.
Data Presentation: Recommended this compound Concentrations for In Vitro Studies

The optimal concentration of this compound for in vitro studies can vary depending on the cell type, assay, and specific research question. Based on studies using similar oxidized phospholipids, the following concentrations are recommended as a starting point for experimentation.

ApplicationCell TypeRecommended Concentration RangeNotes
Macrophage Stimulation (Cytokine Release)RAW 264.7, THP-1, Bone Marrow-Derived Macrophages (BMDMs)10 - 50 µMTitration is recommended to determine the optimal concentration for specific cytokine induction.
Foam Cell FormationRAW 264.7, THP-1, Primary Macrophages25 - 50 µMTypically requires longer incubation times (24-48 hours).
Signaling Pathway Analysis (e.g., Western Blot)Macrophages, Endothelial Cells10 - 50 µMShorter incubation times (15-60 minutes) are usually sufficient to observe phosphorylation of signaling proteins.
CD36 Binding Assays (Supported Lipid Bilayers)N/A5 - 10 mol %For biophysical assays investigating direct binding to CD36 in a membrane context.
Experimental Protocols
Protocol 1: Macrophage Stimulation for Cytokine Analysis

This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) with this compound to measure the release of pro-inflammatory cytokines.

Macrophage_Stimulation_Workflow cluster_setup Cell Seeding and Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells (e.g., 2.5 x 10^5 cells/well) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_KDdiA Prepare this compound working solutions (10-50 µM) Incubate_24h->Prepare_KDdiA Treat_Cells Treat cells with this compound Prepare_KDdiA->Treat_Cells Incubate_Treatment Incubate for 6-24h Treat_Cells->Incubate_Treatment Collect_Supernatant Collect cell culture supernatant Incubate_Treatment->Collect_Supernatant Centrifuge Centrifuge to remove debris Collect_Supernatant->Centrifuge ELISA Perform ELISA for cytokines (e.g., TNF-α, IL-6) Centrifuge->ELISA Analyze_Data Analyze and quantify results ELISA->Analyze_Data

Workflow for macrophage stimulation and cytokine analysis.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in an appropriate solvent, e.g., ethanol)

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells per well in 500 µL of complete DMEM medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Preparation of this compound: Prepare working solutions of this compound in complete DMEM at the desired concentrations (e.g., 10, 25, 50 µM) from a stock solution. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 500 µL of the prepared this compound working solutions or the vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Centrifugation: Centrifuge the collected supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

  • Cytokine Analysis: Perform ELISA for the target cytokines (e.g., TNF-α, IL-6) on the clarified supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cytokines in each sample using a standard curve and analyze the results.

Protocol 2: Western Blot Analysis of CD36 Signaling Pathway Activation

This protocol outlines the procedure for detecting the phosphorylation of key signaling proteins in the CD36 pathway following this compound stimulation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound stock solution

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (e.g., 25 µM) or vehicle control for short time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-JNK) to confirm equal protein loading.

Application Notes and Protocols for the Mass Spectrometry Analysis of KDdiA-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (oxPLs) are increasingly recognized as critical bioactive molecules involved in the pathogenesis of various inflammatory diseases, including atherosclerosis. Among these, 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) has been identified as a potent ligand for the scavenger receptor CD36. The interaction between this compound and CD36 on macrophages and platelets plays a crucial role in foam cell formation and pro-thrombotic events. Accurate and robust analytical methods for the quantification of this compound in biological matrices are therefore essential for understanding its physiological and pathological roles and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Plasma Sample Preparation: Lipid Extraction

A critical step in the analysis of this compound from biological samples is the efficient extraction of lipids while minimizing artefactual oxidation. The following protocol is a modified Folch extraction method suitable for small plasma volumes.[1]

Materials:

  • Human plasma (collected with EDTA or citrate as anticoagulant)

  • Methanol (MeOH), HPLC grade, ice-cold

  • Chloroform (CHCl₃), HPLC grade, ice-cold

  • Butylated hydroxytoluene (BHT), 1 mM in MeOH

  • Water, HPLC grade, ice-cold

  • Internal Standard (IS): e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or a deuterated analog of a related oxidized phospholipid.

  • 2.0 mL centrifuge tubes

Procedure:

  • Thaw plasma samples on ice.

  • In a 2.0 mL centrifuge tube, add 40 µL of plasma.[1]

  • Spike the plasma sample with an appropriate amount of the chosen internal standard.

  • Add 200 µL of ice-cold MeOH containing 1 mM BHT. The BHT is crucial to prevent further oxidation during sample preparation.

  • Add 400 µL of ice-cold CHCl₃.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture on ice for 30 minutes, with occasional vortexing.[1]

  • To induce phase separation, add 150 µL of ice-cold water, resulting in a final chloroform/methanol/water ratio of approximately 8:4:3 (v/v/v).[1]

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[2]

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube. Avoid disturbing the protein interface.

  • Dry the extracted lipids under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as isopropanol or a methanol/chloroform (1:1, v/v) mixture.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of this compound is typically achieved using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column is suitable for the separation of oxidized phospholipids. A common choice is a column with dimensions of 2.1 x 100 mm and a particle size of 1.7 µm.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: A flow rate of 200-400 µL/min is typically used.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40-50°C.

  • Gradient Elution: A gradient from a lower to a higher percentage of organic mobile phase is used to elute the lipids. A representative gradient is provided in Table 1.

Table 1: Representative LC Gradient for this compound Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.03070
2.03070
15.00100
25.00100
25.13070
30.03070

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

  • Precursor Ion Scanning: A precursor ion scan for m/z 184.1 is a characteristic method for the detection of phosphatidylcholines, as this fragment corresponds to the phosphocholine headgroup.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and the internal standard. Based on the structure of this compound (molecular weight 719.9 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 720.9. A common fragment for phosphatidylcholines is the phosphocholine headgroup at m/z 184.1. Therefore, a primary MRM transition to monitor would be m/z 720.9 → 184.1. For a stearoyl-containing analog of this compound, the precursor ion would be m/z 748.5. The collision energy for this transition needs to be optimized for the specific instrument used.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity for this compound.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be presented in a clear and structured format to allow for easy comparison between different samples or conditions.

Table 2: Quantitative LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound720.9184.1100To be optimized
This compound (Stearoyl)748.5184.1100To be optimized
Internal Standard (e.g., DMPC)678.5184.1100To be optimized

Table 3: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Recovery (%)To be determined

Visualizations

Experimental Workflow

The overall experimental workflow for the analysis of this compound from plasma is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (40 µL) is_spike Spike with Internal Standard plasma->is_spike extraction Lipid Extraction (Folch Method) is_spike->extraction dry_down Dry Down Under Nitrogen extraction->dry_down reconstitute Reconstitute in Solvent dry_down->reconstitute lc_separation LC Separation (C18 Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

CD36 Signaling Pathway

This compound, as a component of oxidized LDL (oxLDL), binds to the scavenger receptor CD36 on macrophages, initiating a signaling cascade that contributes to foam cell formation and atherosclerosis.

G oxLDL oxLDL (containing this compound) CD36 CD36 oxLDL->CD36 Binding Src Src Family Kinases (Fyn, Lyn) CD36->Src Activation PKC PKC CD36->PKC Activation Vav Vav Src->Vav Activation JNK JNK Src->JNK Activation Rac1 Rac1 Vav->Rac1 Activation MigrationInhibition Inhibition of Macrophage Migration Rac1->MigrationInhibition FoamCell Foam Cell Formation JNK->FoamCell PPARg PPARγ PKC->PPARg Activation PPARg->CD36 Upregulation of Expression

References

Application Notes and Protocols for Fluorescent Labeling of KDdiA-PC for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(9-keto-12-oxo-dodec-10-en-dioyl) phosphatidylcholine (KDdiA-PC) is an oxidized phospholipid component of oxidized low-density lipoprotein (oxLDL). It is a potent ligand for the scavenger receptor CD36, playing a crucial role in the pathological processes of atherosclerosis through the induction of foam cell formation.[1][2][3] The ability to visualize and track this compound in cellular systems is essential for elucidating its trafficking, mechanism of action, and for the development of therapeutics targeting the oxLDL-CD36 axis.

These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging. The protocols are designed to be a comprehensive guide for researchers, offering step-by-step instructions from dye selection to image acquisition and analysis.

Data Presentation: Properties of Recommended Fluorescent Dyes

The choice of fluorophore is critical for successful imaging experiments. Key considerations include brightness (a function of extinction coefficient and quantum yield), photostability, pH insensitivity, and spectral properties that are compatible with available imaging instrumentation.[4][5] Below is a summary of recommended fluorescent dyes suitable for labeling this compound, which possesses a terminal carboxylic acid on its sn-2 acyl chain that can be targeted for conjugation.

Fluorophore FamilySpecific Dye ExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
BODIPY BODIPY™ FL, SE~503~512~80,000> 0.9Bright, photostable, and relatively insensitive to solvent polarity and pH. Excellent for lipid labeling due to its lipophilic nature.
Cyanine Cy®3 NHS Ester~550~570~150,000~0.15High molar extinction coefficient, good photostability, and water-soluble.
Cyanine Cy®5 NHS Ester~649~670~250,000~0.20Far-red emission minimizes cellular autofluorescence. Highly water-soluble.
Alexa Fluor™ Alexa Fluor™ 488 NHS Ester~495~519~71,000~0.92Bright, highly photostable, and pH-insensitive. A well-established series of dyes.
Rhodamine Tetramethylrhodamine (TMR)-X, SE~589~617~92,000~0.4A red-emitting dye with good photostability.

Note: The exact spectral properties and quantum yield can vary depending on the conjugation partner and the local microenvironment. Data presented are for the free dyes or their protein conjugates as representative values.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the covalent conjugation of an amine-reactive fluorescent dye to the terminal carboxylic acid of this compound. The method involves a two-step process: activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with an amine-containing fluorescent dye. Alternatively, a more direct approach using a carbodiimide-mediated reaction with a hydrazide-containing dye is also possible. The following protocol utilizes an amine-reactive dye.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-reactive fluorescent dye (e.g., BODIPY™ FL EDA, Alexa Fluor™ 488 cadaverine)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation: All reactions should be performed in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent hydrolysis of activated intermediates.

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC to confirm the formation of the NHS-activated this compound.

  • Conjugation with Fluorescent Dye:

    • In a separate vial, dissolve the amine-reactive fluorescent dye (2 equivalents) in anhydrous DMF.

    • Add the solution of the activated this compound to the fluorescent dye solution.

    • Add TEA (2 equivalents) to catalyze the reaction.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Monitor the conjugation reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the fluorescently labeled this compound using HPLC with a suitable column (e.g., C18) and a gradient of acetonitrile in water.

    • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and fluorescence spectroscopy.

  • Storage: Store the purified, fluorescently labeled this compound in a suitable solvent (e.g., ethanol or chloroform) at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture and Preparation for Imaging

This protocol is for the culture of RAW 264.7 macrophages, a common cell line used to study the effects of oxLDL and its components.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or coverslips suitable for imaging

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding for Imaging:

    • For imaging experiments, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.

    • Allow the cells to adhere and grow for 24-48 hours before treatment.

Protocol 3: Cellular Labeling and Imaging of Fluorescent this compound

This protocol describes the treatment of cells with fluorescently labeled this compound and subsequent imaging by fluorescence microscopy.

Materials:

  • Cultured RAW 264.7 cells on glass-bottom dishes/coverslips

  • Fluorescently labeled this compound stock solution

  • Serum-free DMEM

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets

Procedure:

  • Preparation of Labeling Solution:

    • Dilute the fluorescently labeled this compound stock solution in serum-free DMEM to the desired final concentration (typically in the range of 1-10 µg/mL). It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Cellular Labeling:

    • Wash the cells twice with warm PBS.

    • Replace the culture medium with the prepared labeling solution containing fluorescent this compound.

    • Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C. The incubation time should be optimized based on the experimental goals.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed serum-free DMEM or a suitable imaging buffer to the cells.

    • Image the live cells immediately using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

  • Fixed-Cell Imaging (Optional):

    • After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and perform any additional staining (e.g., for intracellular organelles).

    • Counterstain the nuclei with Hoechst 33342 or DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the fixed cells.

Visualizations

Signaling Pathway of this compound via CD36

KDdiA_PC_CD36_Signaling KDdiA_PC Fluorescently Labeled This compound CD36 CD36 Scavenger Receptor KDdiA_PC->CD36 Binding Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Recruitment & Activation PPAR_gamma PPAR-γ Activation CD36->PPAR_gamma Upregulation JNK_Pathway JNK Signaling Pathway Src_Kinases->JNK_Pathway Activation Cellular_Response Cellular Responses: - Foam Cell Formation - Inflammatory Gene Expression JNK_Pathway->Cellular_Response PPAR_gamma->Cellular_Response

Caption: this compound binding to CD36 initiates downstream signaling cascades.

Experimental Workflow for Fluorescent Labeling and Imaging

Experimental_Workflow Start Start Labeling Fluorescent Labeling of this compound (Protocol 1) Start->Labeling Cell_Culture Cell Culture and Seeding (Protocol 2) Start->Cell_Culture Purification Purification and Characterization (HPLC, Mass Spec) Labeling->Purification Cell_Labeling Cellular Incubation with Labeled this compound (Protocol 3) Purification->Cell_Labeling Cell_Culture->Cell_Labeling Imaging Fluorescence Microscopy (Live or Fixed Cell) Cell_Labeling->Imaging Analysis Image Analysis and Data Interpretation Imaging->Analysis End End Analysis->End

Caption: Workflow for labeling this compound and subsequent cellular imaging.

Concluding Remarks

The protocols and data provided herein offer a comprehensive framework for the fluorescent labeling of this compound and its application in cellular imaging. The ability to visualize this specific oxidized phospholipid will empower researchers to investigate its role in atherosclerosis and other inflammatory diseases with greater detail. The successful application of these methods will contribute to a deeper understanding of lipid signaling and may aid in the discovery of novel therapeutic interventions.

References

Application Notes and Protocols: KDdiA-PC in Foam Cell Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foam cell formation, the hallmark of early-stage atherosclerosis, is characterized by the accumulation of cholesterol esters within macrophages. This process is primarily driven by the uptake of oxidized low-density lipoprotein (oxLDL) through scavenger receptors on the macrophage surface. A key component of oxLDL is a family of oxidized phospholipids, among which 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine (KDdiA-PC) has been identified as a high-affinity ligand for the scavenger receptor CD36. The interaction between this compound and CD36 triggers a signaling cascade that facilitates the unregulated uptake of oxLDL, leading to lipid accumulation and the transformation of macrophages into foam cells.[1][2][3][4] These application notes provide detailed protocols for studying the role of this compound in foam cell formation, including methods for inducing foam cells, quantifying lipid accumulation, and analyzing the involved signaling pathways.

Data Presentation

The following table summarizes representative quantitative data on the effect of oxidized phospholipids, such as this compound, on macrophage foam cell formation. The data is compiled from typical concentrations and expected outcomes reported in the literature.

Treatment GroupConcentrationMethod of QuantificationKey FindingsReference
Control (unstimulated macrophages)-Oil Red O StainingMinimal lipid droplet accumulation.[5]
oxLDL50 µg/mLOil Red O StainingSignificant increase in lipid droplet formation.
Vesicles with this compound0.3 mol%[3H]cholesterol oleate formationSufficient to confer CD36-dependent lipid uptake.
Vesicles with this compound30 µM[14C]oleate incorporation into cholesteryl estersInduction of cholesteryl ester synthesis.
DiI-oxLDL10 µg/mLFlow Cytometry/Fluorescence MicroscopyMeasurable uptake of oxidized lipoprotein.

Experimental Protocols

Protocol 1: In Vitro Foam Cell Formation using this compound Containing Vesicles

This protocol describes how to induce foam cell formation in a macrophage cell line (e.g., RAW 264.7 or THP-1 derived macrophages) using vesicles containing this compound.

Materials:

  • Macrophage cell line (RAW 264.7 or THP-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PMA (for THP-1 differentiation)

  • This compound

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (PAPC)

  • Phosphate Buffered Saline (PBS)

  • Oil Red O staining solution

  • Hematoxylin

  • Formaldehyde

Procedure:

  • Cell Culture and Differentiation:

    • Culture RAW 264.7 cells in complete culture medium.

    • For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL PMA for 48-72 hours.

    • Plate the macrophages in 24-well plates at a suitable density and allow them to adhere overnight.

  • Preparation of this compound Vesicles:

    • Prepare a lipid mixture of PAPC containing a desired mole percentage of this compound (e.g., 1-10 mol%).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with PBS by vortexing, followed by sonication or extrusion to form small unilamellar vesicles.

  • Induction of Foam Cell Formation:

    • Remove the culture medium from the macrophages and wash with PBS.

    • Add fresh serum-free medium containing the this compound vesicles at the desired final concentration (e.g., 10-50 µg/mL total lipid).

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Quantification by Oil Red O Staining:

    • Wash the cells with PBS and fix with 10% formaldehyde for 15 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 20-30 minutes.

    • Wash with 60% isopropanol and then with water.

    • Counterstain with hematoxylin for 1 minute.

    • Visualize lipid droplets under a microscope. For quantification, the stain can be extracted with isopropanol and the absorbance measured.

Protocol 2: Cholesterol Esterification Assay

This assay measures the incorporation of radiolabeled oleate into cholesteryl esters, a direct measure of foam cell formation.

Materials:

  • Differentiated macrophages in 12-well plates

  • This compound containing vesicles

  • [14C]oleic acid

  • Bovine Serum Albumin (BSA)

  • Hexane

  • Isopropanol

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare [14C]oleate-BSA Complex:

    • Prepare a solution of [14C]oleic acid complexed to fatty acid-free BSA in serum-free medium.

  • Cell Treatment:

    • Incubate differentiated macrophages with this compound vesicles (e.g., 30 µM) in serum-free medium for 18-24 hours.

  • Radiolabeling:

    • Add the [14C]oleate-BSA complex to the cells and incubate for an additional 4-6 hours.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Extract total lipids by adding a mixture of hexane:isopropanol (3:2, v/v).

  • Analysis by TLC:

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

    • Visualize the lipid spots using iodine vapor or a phosphorimager.

  • Quantification:

    • Scrape the spots corresponding to cholesteryl esters into scintillation vials.

    • Quantify the radioactivity using a scintillation counter.

    • Normalize the results to the total protein content of the cells.

Signaling Pathways and Experimental Workflows

This compound Induced Foam Cell Formation Signaling Pathway

This compound, a component of oxLDL, binds to the scavenger receptor CD36 on macrophages. This binding event initiates a signaling cascade involving the Src family kinase Lyn and MAP kinase kinase kinase 2 (MEKK2). This leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK). Activated JNK is necessary for the subsequent uptake of oxLDL and the formation of foam cells.

KDdiA_PC_Signaling KDdiA_PC This compound (in oxLDL) CD36 CD36 KDdiA_PC->CD36 Lyn Lyn CD36->Lyn recruits MEKK2 MEKK2 CD36->MEKK2 recruits JNK JNK Lyn->JNK activates MEKK2->JNK activates Foam_Cell Foam Cell Formation (Lipid Uptake) JNK->Foam_Cell promotes

Caption: this compound/CD36 signaling cascade in macrophages.

Experimental Workflow for Studying this compound Induced Foam Cell Formation

The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on macrophage foam cell formation.

Experimental_Workflow Start Start: Culture Macrophages (RAW 264.7 or THP-1) Prepare_Vesicles Prepare this compound containing Vesicles Start->Prepare_Vesicles Treat_Cells Treat Macrophages with This compound Vesicles Start->Treat_Cells Prepare_Vesicles->Treat_Cells Incubate Incubate (24-48h) Treat_Cells->Incubate Analysis Analysis of Foam Cell Formation Incubate->Analysis Oil_Red_O Oil Red O Staining (Lipid Droplet Visualization) Analysis->Oil_Red_O Cholesterol_Assay Cholesterol Esterification Assay (Biochemical Quantification) Analysis->Cholesterol_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-JNK) Analysis->Signaling_Analysis

Caption: Workflow for this compound foam cell studies.

Logical Relationship: CD36-Mediated Uptake

The diagram below outlines the logical steps from the presence of this compound to the formation of foam cells, highlighting the central role of the CD36 receptor.

Logical_Relationship oxLDL oxLDL (contains this compound) CD36_Binding Binding to Macrophage CD36 oxLDL->CD36_Binding Signaling Intracellular Signaling (JNK Activation) CD36_Binding->Signaling Uptake Enhanced Uptake of oxLDL Signaling->Uptake Lipid_Accumulation Cholesterol Ester Accumulation Uptake->Lipid_Accumulation Foam_Cell Foam Cell Lipid_Accumulation->Foam_Cell

Caption: CD36-mediated foam cell formation logic.

References

Application Notes and Protocols for Inducing Inflammatory Response In Vitro Using KDdiA-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (OxPLs) are increasingly recognized as key mediators in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and acute lung injury. Among the myriad of OxPLs, 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) has been identified as a potent bioactive lipid. This compound is a specific oxidized phosphatidylcholine that acts as a high-affinity ligand for the scavenger receptor CD36, which is expressed on various cell types, including macrophages and endothelial cells. The interaction between this compound and CD36 triggers intracellular signaling cascades that culminate in a robust inflammatory response.

These application notes provide a comprehensive guide for researchers to utilize this compound to induce a controlled and reproducible inflammatory response in vitro. The detailed protocols for cell culture, stimulation, and subsequent analysis of inflammatory markers are designed to be readily implemented in a laboratory setting.

Principle

This compound initiates an inflammatory response primarily through its binding to the CD36 receptor on the surface of target cells, such as macrophages. This ligand-receptor interaction activates a downstream signaling pathway that involves the recruitment and activation of Src family kinases, including Fyn and Lyn. Subsequently, the c-Jun N-terminal kinase (JNK) signaling cascade is activated, leading to the phosphorylation and activation of transcription factors that regulate the expression of pro-inflammatory genes. This results in the production and secretion of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the upregulation of adhesion molecules on endothelial cells.

Data Presentation

The following tables summarize the expected quantitative outcomes from in vitro experiments using oxidized phospholipids to induce an inflammatory response. While specific dose-response data for this compound is limited in publicly available literature, the data for mixed oxidized phospholipids (OxPAPC), of which this compound is a component, provides a valuable reference.

Table 1: Dose-Dependent Induction of Pro-Inflammatory Cytokines by Oxidized Phospholipids in Macrophages

Treatment GroupConcentration (µg/mL)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control0BaselineBaseline
OxPAPC10IncreasedIncreased
OxPAPC25Moderately IncreasedModerately Increased
OxPAPC50Significantly IncreasedSignificantly Increased

Note: The values presented are illustrative and will vary depending on the specific experimental conditions, cell type, and the specific batch of oxidized phospholipids used. Researchers should perform a dose-response curve to determine the optimal concentration for their experiments.

Table 2: Time-Course of Inflammatory Gene Expression in Endothelial Cells Treated with Oxidized Phospholipids

Time (hours)ICAM-1 mRNA Fold ChangeVCAM-1 mRNA Fold Change
01.01.0
12.52.0
35.04.5
68.07.0
126.05.5
243.02.5

Note: This table illustrates a typical time-course for the induction of adhesion molecule gene expression in endothelial cells following stimulation with oxidized phospholipids. The peak expression is generally observed between 4 to 8 hours.

Mandatory Visualizations

KDdiA_PC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KDdiA_PC This compound CD36 CD36 Receptor KDdiA_PC->CD36 Binding Src Src Family Kinases (Fyn, Lyn) CD36->Src Activation JNK JNK Src->JNK Phosphorylation AP1 AP-1 JNK->AP1 Activation Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines

Caption: Signaling pathway of this compound-induced inflammation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial Cells) Stimulation 3. Cell Stimulation with this compound Cell_Culture->Stimulation KDdiA_PC_Prep 2. This compound Reagent Preparation KDdiA_PC_Prep->Stimulation Harvest 4. Harvest Supernatant and Cell Lysate Stimulation->Harvest ELISA 5a. ELISA (Cytokine Quantification) Harvest->ELISA qPCR 5b. qPCR (Gene Expression) Harvest->qPCR Western_Blot 5c. Western Blot (Protein Phosphorylation) Harvest->Western_Blot

Caption: Experimental workflow for in vitro inflammation studies.

Experimental Protocols

Preparation of this compound Working Solution

Materials:

  • This compound (stored in chloroform or other organic solvent at -80°C)

  • High-purity ethanol or DMSO

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Under a sterile hood, evaporate the organic solvent from the stock solution of this compound using a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in a small volume of high-purity ethanol or DMSO to create a concentrated stock solution.

  • Vortex briefly to ensure complete dissolution.

  • For the final working solution, dilute the concentrated stock in pre-warmed, serum-free cell culture medium to the desired concentration (e.g., 10-50 µg/mL). It is recommended to perform a serial dilution to test a range of concentrations.

  • Use the working solution immediately. Do not store the diluted aqueous solution for extended periods.

Macrophage Stimulation and Cytokine Analysis

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Sterile 24-well or 96-well cell culture plates

  • This compound working solution

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Cell Seeding: Seed macrophages into 24-well or 96-well plates at a density of 2 x 10^5 cells/well or 5 x 10^4 cells/well, respectively. Allow cells to adhere overnight.

  • Starvation (Optional): For some applications, it may be beneficial to serum-starve the cells for 2-4 hours prior to stimulation to reduce basal activation.

  • Stimulation: Remove the culture medium and replace it with fresh, serum-free medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the clarified supernatants according to the manufacturer's instructions.

Endothelial Cell Stimulation and Gene Expression Analysis

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines.

Materials:

  • Endothelial cell growth medium

  • Sterile 6-well cell culture plates

  • This compound working solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., ICAM-1, VCAM-1, and a housekeeping gene like GAPDH)

Protocol:

  • Cell Seeding: Seed endothelial cells into 6-well plates and grow to confluence.

  • Stimulation: Replace the growth medium with fresh medium containing this compound or vehicle control.

  • Incubation: Incubate for the desired time points (e.g., 1, 3, 6, 12, 24 hours).

  • RNA Extraction: At each time point, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for your genes of interest. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Western Blot Analysis of JNK Phosphorylation

Cell Line: Macrophages (e.g., RAW 264.7)

Materials:

  • Sterile 6-well or 10 cm cell culture dishes

  • This compound working solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-JNK and anti-total-JNK

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Cell Culture and Stimulation: Seed macrophages in 6-well or 10 cm dishes and grow to 80-90% confluency. Stimulate with this compound for short time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: After stimulation, place the dishes on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-JNK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

Troubleshooting

  • Low Inflammatory Response:

    • Check the activity of the this compound. Ensure proper storage and handling to prevent degradation.

    • Optimize the concentration of this compound and the incubation time.

    • Ensure the cells are healthy and not overly passaged.

  • High Background in Western Blots:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (e.g., increase blocking time or use a different blocking agent).

    • Titrate the primary and secondary antibody concentrations.

  • Variability Between Experiments:

    • Maintain consistent cell culture conditions, including cell density and passage number.

    • Prepare fresh this compound working solutions for each experiment.

    • Ensure accurate and consistent pipetting.

These application notes and protocols provide a solid foundation for investigating the pro-inflammatory effects of this compound in vitro. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the role of oxidized phospholipids in inflammatory processes.

Application Notes: KDdiA-PC as a Tool for Studying Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipid peroxidation is a process where oxidants like free radicals attack polyunsaturated fatty acids (PUFAs), leading to the formation of a diverse array of oxidized lipid products.[1][2] This process and its products are implicated in numerous physiological and pathological conditions, including inflammation, atherosclerosis, and a form of regulated cell death known as ferroptosis.[3][4] Understanding the specific roles of individual oxidized lipids is crucial for developing targeted therapies.

KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC) is a specific, well-characterized oxidized phospholipid that serves as an invaluable tool for researchers.[5] It is generated from the oxidation of PUFAs and is recognized as a high-affinity ligand for class B scavenger receptors, particularly CD36 and SR-BI. Unlike fluorescent probes that dynamically report on the process of lipid peroxidation, this compound is a stable molecular product used to investigate the downstream cellular consequences of lipid peroxidation, such as receptor-mediated signaling and cellular uptake of oxidized lipids.

Key Applications

  • Atherosclerosis Research: CD36 is a key receptor on macrophages that mediates the uptake of oxidized low-density lipoprotein (oxLDL), a critical step in the formation of foam cells and the development of atherosclerotic plaques. This compound can be used as a specific ligand to study the structural requirements for CD36 binding, to screen for competitive inhibitors, and to investigate the signaling pathways initiated by receptor engagement.

  • Ferroptosis Studies: Ferroptosis is an iron-dependent cell death pathway characterized by the accumulation of lipid peroxides. While the direct role of this compound in ferroptosis is still under investigation, it can be used to explore how specific oxidized lipid species are recognized by cells and what signaling cascades they trigger, potentially contributing to the ferroptotic process.

  • Receptor-Ligand Interaction Studies: this compound is a model oxidized phospholipid for studying the biophysical and structural basis of protein-lipid interactions. Its defined chemical structure, featuring a truncated sn-2 acyl group with a terminal γ-oxo-α,β-unsaturated carbonyl, allows for precise structure-function relationship studies with scavenger receptors.

Quantitative Data

The following tables summarize quantitative data from studies utilizing this compound to investigate its interaction with scavenger receptors.

Table 1: Competitive Binding of this compound to Scavenger Receptors

This table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound and a related compound in competing with 125I-labeled oxidized LDL for binding to cells overexpressing CD36 or SR-BI. Lower IC₅₀ values indicate higher binding affinity.

CompoundReceptorIC₅₀ (µM)
This compound CD361.1 ± 0.2
This compound SR-BI1.5 ± 0.3
KOdiA-PCCD362.0 ± 0.4
KOdiA-PCSR-BI2.5 ± 0.5
Data adapted from studies on synthetic oxidized phospholipids as ligands for scavenger receptors.

Table 2: Experimental Parameters for CD36 Binding to this compound in Supported Lipid Bilayers

This table outlines the concentrations of this compound used to form gradients in supported lipid bilayers (SLBs) for studying the binding of CD36.

ParameterValue
Carrier Lipid1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-choline (POPC)
This compound Max Concentration5, 7, or 10 mol %
Receptor AnalyzedHistidine-tagged human CD36
Data derived from a microfluidic approach to study scavenger receptor interactions.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the signaling context and experimental workflows involving this compound.

G cluster_0 Cellular Environment cluster_1 Cell Membrane & Signaling PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxidation PUFA->LPO ROS Reactive Oxygen Species (ROS) ROS->LPO oxPL Oxidized Phospholipids (e.g., this compound) LPO->oxPL CD36 Scavenger Receptor (CD36) oxPL->CD36 Binding Signal Downstream Signaling (e.g., Cytokine Production, Foam Cell Formation) CD36->Signal

Caption: Lipid peroxidation pathway leading to this compound and subsequent CD36 signaling.

G start Start prep_vesicles 1. Prepare Vesicles Incorporate this compound into PAPC carrier lipids via extrusion. start->prep_vesicles culture_cells 2. Culture Cells Use cell line overexpressing CD36 or SR-BI (e.g., 293 cells). start->culture_cells prep_oxldl 3. Prepare Radiolabeled Ligand Label oxidized LDL with 125I. start->prep_oxldl incubation 4. Competitive Incubation Incubate cells with 125I-oxLDL and varying concentrations of This compound vesicles. prep_vesicles->incubation culture_cells->incubation prep_oxldl->incubation wash 5. Wash & Lyse Wash cells to remove unbound ligands and lyse the cells. incubation->wash measure 6. Measure Radioactivity Quantify bound 125I-oxLDL using a gamma counter. wash->measure analyze 7. Data Analysis Calculate IC50 value by plotting bound radioactivity vs. log[this compound concentration]. measure->analyze end End analyze->end

Caption: Workflow for a competitive binding assay using this compound vesicles.

Experimental Protocols

Protocol 1: Preparation of this compound Small Unilamellar Vesicles (SUVs)

This protocol describes how to prepare vesicles containing this compound for use in binding assays. The method is adapted from procedures for preparing phospholipid vesicles.

Materials:

  • This compound (e.g., from Cayman Chemical)

  • 1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine (PAPC) or other suitable carrier lipid

  • Chloroform (HPLC grade)

  • Argon or Nitrogen gas

  • Phosphate-buffered saline (PBS), pH 7.4, sparged with argon

  • Glass vials

  • Mini-Extruder set (e.g., Avanti Polar Lipids)

  • Polycarbonate filters (100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. In a clean glass vial, add the desired amounts of this compound and PAPC from their chloroform stock solutions to achieve the target molar ratio (e.g., 10 mol % this compound). b. Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial. c. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.

  • Hydration: a. Hydrate the lipid film by adding the required volume of argon-sparged PBS to achieve the final desired total lipid concentration (e.g., 0.6 mM). b. Vortex the vial vigorously for 5-10 minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate filter according to the manufacturer's instructions. b. Heat the extruder assembly to a temperature above the phase transition temperature of the lipids (e.g., 37°C). c. Draw the MLV suspension into one of the glass syringes and pass it through the filter into the second syringe. d. Repeat this extrusion process at least 19-21 times to form a clear or slightly opalescent suspension of small unilamellar vesicles (SUVs).

  • Storage: a. Store the prepared SUVs under argon at 4°C. b. Use the vesicles within a few days for best results.

Protocol 2: In Vitro Competitive Binding Assay with this compound Vesicles

This protocol details how to assess the binding affinity of this compound by its ability to compete with a radiolabeled ligand (125I-NO₂-LDL) for binding to cells expressing a scavenger receptor.

Materials:

  • HEK 293 cells transfected to overexpress human CD36 or SR-BI

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound SUVs (prepared as in Protocol 1)

  • 125I-labeled NO₂-oxidized LDL (125I-NO₂-LDL)

  • Binding buffer (e.g., Ham's F-10 medium with 2 mM CaCl₂ and 100 µM MgCl₂)

  • Wash buffer (e.g., PBS with 0.2% BSA)

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: a. Seed the CD36- or SR-BI-expressing 293 cells into 24-well plates and grow to 80-90% confluency.

  • Assay Preparation: a. Prepare serial dilutions of the this compound vesicles in binding buffer. Include a control with carrier (PAPC) vesicles only and a control with no competitor vesicles. b. Dilute the 125I-NO₂-LDL to a final concentration of approximately 5 µg/mL in the binding buffer.

  • Competitive Binding: a. Wash the cell monolayers twice with warm PBS. b. Add the binding buffer containing the fixed concentration of 125I-NO₂-LDL and the varying concentrations of this compound competitor vesicles to the wells. c. Incubate the plates at 37°C for 2 hours.

  • Washing and Lysis: a. After incubation, aspirate the medium and wash the cells three times with ice-cold wash buffer to remove unbound radioligand. b. Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Quantification: a. Transfer the cell lysates to tubes suitable for gamma counting. b. Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: a. Calculate the percentage of control binding for each competitor concentration. b. Plot the percentage of control binding against the logarithm of the this compound concentration. c. Determine the IC₅₀ value using nonlinear regression curve fitting (one-site competition).

References

Troubleshooting & Optimization

Technical Support Center: KDdiA-PC Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Troubleshooting Guides

Synthesis of this compound

Question: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in this compound synthesis can stem from several factors, primarily related to the oxidation of the precursor lipid and subsequent side reactions.

Potential Causes:

  • Incomplete Oxidation: The oxidation of the precursor, 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), may not have gone to completion.

  • Over-oxidation: Harsh oxidation conditions can lead to the formation of multiple, highly oxidized byproducts, reducing the yield of the desired this compound.

  • Side Reactions of the Keto-Aldehyde Moiety: The reactive α,β-unsaturated ketone and the terminal carboxylic acid in this compound can participate in various side reactions, such as Michael additions or polymerization, especially under non-optimal pH or temperature conditions.

  • Degradation During Workup: this compound is susceptible to degradation during the extraction and purification steps. Exposure to light, oxygen, and incompatible solvents can reduce the final yield.

Troubleshooting Solutions:

ProblemRecommended Action
Incomplete Oxidation - Optimize the concentration of the oxidizing agent (e.g., ozone, permanganate).- Increase the reaction time or temperature, monitoring closely by TLC or LC-MS.
Over-oxidation - Use a milder oxidizing agent or reduce its concentration.- Perform the reaction at a lower temperature to improve selectivity.- Carefully control the reaction time to prevent further oxidation of the desired product.
Side Reactions - Maintain a neutral or slightly acidic pH during the reaction and workup.- Use degassed solvents to minimize oxygen-induced side reactions.- Avoid prolonged exposure to elevated temperatures.
Degradation During Workup - Work under an inert atmosphere (e.g., nitrogen or argon).- Use amber glassware or protect the reaction from light.- Perform extraction and purification steps at low temperatures (e.g., on ice or in a cold room).
Purification of this compound

Question: I am having difficulty purifying this compound to a high purity. What are the common issues and how can I resolve them?

Answer: The purification of this compound is challenging due to its amphipathic nature and the presence of structurally similar byproducts.

Common Purification Issues:

  • Co-elution of Byproducts: The reaction mixture often contains a complex array of other oxidized phospholipids with similar polarities, making separation by standard chromatography difficult.

  • Degradation on Silica Gel: The slightly acidic nature of standard silica gel can promote the degradation of acid-sensitive lipids like this compound.

  • Poor Resolution in HPLC: Suboptimal mobile phase composition or column choice can lead to broad peaks and poor separation from impurities.

  • Sample Loss During Solvent Evaporation: Overheating or prolonged exposure to vacuum can lead to the degradation or loss of the purified product.

Troubleshooting Purification:

IssueRecommended Solution
Co-elution of Byproducts - Solid-Phase Extraction (SPE): Use SPE as a preliminary cleanup step to remove major classes of impurities. A silica or diol-based sorbent can be effective.- Preparative HPLC: Employ preparative HPLC with a high-resolution column (e.g., C18 or a specialized phospholipid column).
Degradation on Silica Gel - Use neutral or deactivated silica gel for column chromatography.- Consider using alternative stationary phases like diol-bonded silica or alumina.
Poor Resolution in HPLC - Optimize Mobile Phase: Experiment with different solvent gradients (e.g., methanol/acetonitrile/water or isopropanol/hexane/water) to improve separation.- Column Selection: Test different column chemistries. A C18 column is a good starting point, but other phases may provide better selectivity for your specific impurity profile.
Sample Loss - Evaporate solvents under a gentle stream of nitrogen at low temperatures.- Avoid excessive drying of the lipid film, as this can make it difficult to redissolve and may promote oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in different solvents and storage conditions?

A1: this compound is an unstable molecule, and its stability is highly dependent on the storage conditions.

  • In Solution: For short-term storage (days), it is best to dissolve this compound in a non-polar organic solvent like ethanol or chloroform and store it at -80°C under an inert atmosphere. Aqueous solutions of this compound are not recommended for storage for more than a day due to rapid hydrolysis and degradation.[1]

  • As a Dry Film: While possible, storing this compound as a dry film is generally not recommended for long periods as it can be more susceptible to oxidation. If stored as a film, it should be under a vacuum or inert gas at -80°C.

Q2: What are the common byproducts I should expect in my this compound synthesis?

A2: The synthesis of this compound can generate a variety of byproducts, including:

  • Other Oxidized Phospholipids: Shorter or longer chain fragmented phospholipids, as well as non-fragmented oxidized species.

  • Isomers of this compound: Positional isomers may form depending on the starting material and oxidation method.

  • Aldol Condensation Products: The reactive keto-aldehyde can undergo self-condensation or react with other aldehydes present in the mixture.

  • Hydrated Products: The α,β-unsaturated ketone is susceptible to hydration.

Q3: Which analytical techniques are best for characterizing the purity of my this compound sample?

A3: A combination of techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): This is the most powerful technique for assessing purity and identifying impurities. A high-resolution mass spectrometer is invaluable for confirming the exact mass of this compound and elucidating the structures of byproducts.

  • Thin-Layer Chromatography (TLC): A quick and useful technique for monitoring the progress of the reaction and the purification. Specific staining reagents can help visualize different lipid classes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide detailed structural information and confirm the identity of the final product.

Experimental Protocols

General Protocol for this compound Synthesis by Oxidation of PLPC

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

  • Dissolution of Precursor: Dissolve 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) in a suitable organic solvent (e.g., methanol/dichloromethane mixture).

  • Oxidation: Cool the solution to a low temperature (e.g., -78°C). Slowly bubble ozone gas through the solution or add a controlled amount of a chemical oxidant (e.g., potassium permanganate). Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to reduce ozonides and other reactive intermediates.

  • Workup: Allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure. Extract the lipid residue using a biphasic solvent system (e.g., chloroform/methanol/water).

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Protocol for Purification of this compound by Preparative HPLC
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Methanol/Water (80:20, v/v) with 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Methanol (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 100% A

    • 5-45 min: Linear gradient to 100% B

    • 45-55 min: 100% B

    • 55-60 min: Linear gradient back to 100% A

    • 60-70 min: 100% A (re-equilibration)

  • Flow Rate: 4 mL/min.

  • Detection: UV at 214 nm and/or Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection: Collect fractions corresponding to the this compound peak and confirm the identity and purity by LC-MS.

Visualizations

Synthesis_Workflow PLPC PLPC in Organic Solvent Oxidation Oxidation (Ozone or Chemical Oxidant) PLPC->Oxidation Quench Quenching (Reducing Agent) Oxidation->Quench Workup Aqueous Workup & Extraction Quench->Workup Crude Crude Product Workup->Crude Purification Purification (HPLC or Column Chromatography) Crude->Purification Pure_KDdiA_PC Pure this compound Purification->Pure_KDdiA_PC

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield or Purity Issue Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Purification Review Purification Protocol Start->Check_Purification Incomplete_Ox Incomplete Oxidation? Check_Synthesis->Incomplete_Ox Over_Ox Over-oxidation? Check_Synthesis->Over_Ox Side_Rxn Side Reactions? Check_Synthesis->Side_Rxn Co_elution Co-elution of Impurities? Check_Purification->Co_elution Degradation Degradation on Column? Check_Purification->Degradation Poor_Res Poor HPLC Resolution? Check_Purification->Poor_Res

Caption: A logical troubleshooting flowchart for this compound synthesis and purification issues.

References

Technical Support Center: Optimizing KDdiA-PC Stability and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC), alongside troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at -80°C in a solution of ethanol.[1][2] Under these conditions, it is stable for at least two years.[1][2]

Q2: How should I prepare an aqueous solution of this compound for my experiments?

A2: To prepare an aqueous solution, evaporate the ethanol solvent under a gentle stream of nitrogen gas. Immediately after, dissolve the resulting neat oil in your aqueous buffer of choice, such as PBS (pH 7.2).[1] It is critical to not store the aqueous solution for more than one day to prevent degradation.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in ethanol at approximately 30 mg/ml. It is also soluble in DMSO and dimethylformamide at about 0.5 mg/ml. For biological experiments, it is soluble in PBS (pH 7.2) at approximately 5 mg/ml.

Q4: Is this compound sensitive to oxidation?

A4: Yes, as an oxidized phospholipid, this compound is susceptible to further oxidation and degradation, especially when not stored properly. Exposure to air and storage in aqueous solutions for extended periods can lead to degradation.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or no biological activity (e.g., in CD36 binding assays) This compound degradation due to improper storage or handling.Ensure this compound is stored at -80°C in ethanol and that aqueous solutions are freshly prepared for each experiment. Consider using an antioxidant in your experimental buffer if compatible with your assay.
High background or non-specific binding in assays Presence of degradation products or impurities.Use high-purity this compound (≥95%). Prepare fresh dilutions from a stock solution for each experiment. If using vesicle preparations, ensure the quality of all lipids used.
Inconsistent results between experiments Variability in this compound concentration due to incomplete solubilization or degradation.After preparing aqueous solutions, ensure complete dissolution. Prepare fresh solutions for each experimental replicate to minimize variability from degradation over time.
Unexpected cellular responses or cytotoxicity Formation of cytotoxic degradation byproducts.Minimize the time this compound is in an aqueous solution before being added to cells. Run appropriate vehicle controls to distinguish the effects of the solvent from the compound itself.

Quantitative Data Summary

Parameter Value Source
Long-Term Storage Temperature -80°C
Supplied Solvent Ethanol
Long-Term Stability ≥ 2 years (at -80°C in ethanol)
Aqueous Solution Stability ≤ 1 day
Solubility in Ethanol ~30 mg/ml
Solubility in DMSO/DMF ~0.5 mg/ml
Solubility in PBS (pH 7.2) ~5 mg/ml
Purity ≥95%

Experimental Protocols

Protocol: Preparation of this compound Vesicles for CD36 Binding Assay

This protocol describes the preparation of lipid vesicles containing this compound for use in cell-based or in vitro binding assays with the scavenger receptor CD36.

Materials:

  • This compound solution in ethanol

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform

  • Phosphate-buffered saline (PBS), pH 7.2

  • Glass vials with Teflon-lined caps

  • Nitrogen gas source

  • Sonicator or extruder

Methodology:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired molar ratio of this compound and POPC. A common ratio for demonstrating specific binding is 5-10 mol % this compound.

    • Evaporate the organic solvents under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • To ensure complete removal of residual solvent, place the vial under a high vacuum for at least 1 hour.

  • Hydration:

    • Add the appropriate volume of pre-warmed PBS (pH 7.2) to the lipid film to achieve the desired final lipid concentration (e.g., 1 mg/ml).

    • Vortex the vial vigorously for 5-10 minutes to hydrate the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication or Extrusion):

    • Sonication: For small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator until the solution becomes clear.

    • Extrusion (Recommended): For more uniformly sized large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be repeated an odd number of times (e.g., 11-21 passes).

  • Final Preparation and Use:

    • The resulting vesicle solution should be used immediately for binding assays.

    • As aqueous solutions of this compound are not recommended for storage, it is crucial to prepare these vesicles fresh for each experiment.

Visualizations

This compound Interaction with CD36 and Downstream Signaling

The binding of this compound to the scavenger receptor CD36 on cells like macrophages and platelets initiates a signaling cascade that contributes to cellular responses such as inflammation and lipid uptake.

KDdiA_PC_CD36_Signaling KDdiA_PC This compound CD36 CD36 Receptor KDdiA_PC->CD36 Binding Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Activation PPARg PPARγ Activation CD36->PPARg Upregulation JNK_Pathway JNK Pathway Src_Kinases->JNK_Pathway Phosphorylation Cellular_Response Cellular Response (Inflammation, Foam Cell Formation) JNK_Pathway->Cellular_Response PPARg->Cellular_Response

Caption: this compound binding to CD36 activates downstream signaling pathways.

Experimental Workflow for Assessing this compound Stability

This workflow outlines the key steps to experimentally verify the stability of a this compound sample.

KDdiA_PC_Stability_Workflow start Start: this compound Sample storage Store under defined conditions (e.g., -20°C vs -80°C, aqueous vs. ethanol) start->storage sampling Sample at different time points storage->sampling analysis Analyze for degradation products (e.g., LC-MS/MS) sampling->analysis bioassay Perform functional assay (e.g., CD36 binding) sampling->bioassay data_analysis Compare results to control (freshly prepared sample) analysis->data_analysis bioassay->data_analysis conclusion Determine stability under tested conditions data_analysis->conclusion

Caption: Workflow for experimental validation of this compound stability.

References

Technical Support Center: Troubleshooting Low Signal in KDdiA-PC Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting low signal issues in Kinase-Dependent de-ubiquitination and Affinity-Purification-Coupled (KDdiA-PC) binding assays. The question-and-answer format directly addresses common problems encountered during this multi-step experimental workflow.

This compound Experimental Workflow

The this compound assay is a powerful technique to study protein interactions that are regulated by both kinase and deubiquitinase (DUB) activity. The workflow involves a sequential enzymatic reaction followed by affinity purification to isolate the complex of interest, which is then typically analyzed by mass spectrometry or Western blotting.

KDdiA-PC_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Ubiquitination/De-ubiquitination cluster_2 Step 3: Affinity Purification cluster_3 Step 4: Detection Kinase Kinase + Substrate + ATP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Ub_System Add Ubiquitinated Bait & DUB Enzyme Phospho_Substrate->Ub_System Complex_Formation Formation of Bait-Substrate Complex Ub_System->Complex_Formation De-ubiquitination Dependent Binding Affinity_Purification Add Antibody/Beads (e.g., anti-Bait) Complex_Formation->Affinity_Purification Washing Wash Steps Affinity_Purification->Washing Elution Elution Washing->Elution Detection Mass Spectrometry or Western Blot Elution->Detection Kinase_Troubleshooting Troubleshooting: Low Kinase Activity Start Low/No Phosphorylation Suspected CheckEnzyme Is Kinase Active? (Test with known substrate) Start->CheckEnzyme CheckBuffer Are Buffer Conditions Optimal? (pH, Mg2+) CheckEnzyme->CheckBuffer Yes Failure_Enzyme Source New/Active Kinase Enzyme CheckEnzyme->Failure_Enzyme No CheckATP Is ATP Stock Good? (Concentration & Quality) CheckBuffer->CheckATP Yes Failure_Buffer Optimize Buffer (See Table 2) CheckBuffer->Failure_Buffer No Success Phosphorylation Achieved CheckATP->Success Yes Failure_ATP Prepare Fresh ATP Stock CheckATP->Failure_ATP No AP_Troubleshooting Troubleshooting: Inefficient Affinity Purification Start Low Protein Yield After AP/IP CheckAntibody Is Antibody Validated for IP & Titrated? Start->CheckAntibody CheckBeads Are Beads Correct for Ab? Is Lysate Pre-cleared? CheckAntibody->CheckBeads Yes Failure_Antibody Validate & Titrate Antibody (See Table 1) CheckAntibody->Failure_Antibody No CheckWash Is Wash Buffer Too Harsh? CheckBeads->CheckWash Yes Failure_Beads Select Correct Beads & Add Pre-clearing Step CheckBeads->Failure_Beads No CheckElution Is Elution Inefficient? CheckWash->CheckElution No Failure_Wash Reduce Detergent/Salt in Wash Buffer CheckWash->Failure_Wash Yes Success High-Purity Yield Achieved CheckElution->Success No Failure_Elution Optimize Elution Buffer (e.g., pH, competitor) CheckElution->Failure_Elution Yes

Technical Support Center: KDdiA-PC in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the oxidized phospholipid, KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC).

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. What is this compound and what is its primary application in research?

This compound is an oxidized phosphatidylcholine derivative that serves as a high-affinity ligand for scavenger receptors, particularly CD36 and Scavenger Receptor Class B Type I (SR-BI). Its primary use in research is to study the cellular signaling pathways initiated by these receptors, which are implicated in various physiological and pathological processes, including atherosclerosis, inflammation, and thrombosis.

2. What are the likely causes of reduced or no bioactivity of my this compound?

Low or absent bioactivity of this compound can arise from several factors:

  • Degradation: this compound is susceptible to degradation, primarily through hydrolysis of its ester bonds and reactions involving its α,β-unsaturated keto group. This can be accelerated by inappropriate storage, handling, or experimental conditions (e.g., extreme pH, high temperatures).

  • Poor Solubility: Inadequate dissolution in the experimental buffer can lead to a lower effective concentration of the lipid.

  • Aggregation: As a lipid, this compound can form aggregates in aqueous solutions, reducing its availability to interact with cellular receptors.

  • Incorrect Vesicle Preparation: If using liposomes or vesicles, improper incorporation of this compound can lead to low surface availability.

3. How should I properly store and handle this compound to minimize degradation?

To ensure the stability and bioactivity of this compound, adhere to the following storage and handling guidelines:

  • Storage: Store this compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. For long-term storage, -80°C is recommended.

  • Handling:

    • Minimize exposure to air and light.

    • Use glass syringes or vials for handling solutions, as plastics can leach contaminants.

    • Prepare fresh solutions for each experiment from a stock solution.

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes.

    • When preparing aqueous solutions, use deoxygenated buffers.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results

Potential Cause Troubleshooting Steps
This compound Degradation - Prepare fresh this compound solutions for each experiment. - Use deoxygenated buffers and work under an inert atmosphere where possible. - Analyze the integrity of your this compound stock using techniques like mass spectrometry.
Variability in Vesicle Preparation - Standardize the vesicle preparation protocol, including lipid ratios, sonication/extrusion time, and temperature. - Characterize vesicle size and lamellarity using dynamic light scattering (DLS).
Cell Culture Conditions - Ensure consistent cell passage number and confluency. - Serum-starve cells prior to treatment to reduce background signaling.

Issue 2: Low Signal-to-Noise Ratio in Binding Assays

Potential Cause Troubleshooting Steps
Insufficient this compound Concentration - Perform a dose-response experiment to determine the optimal concentration of this compound.
High Non-specific Binding - Include a blocking step in your protocol (e.g., with bovine serum albumin, BSA). - Use appropriate negative controls (e.g., vesicles without this compound).
Low Receptor Expression - Verify the expression of CD36 or SR-BI on your cells using techniques like flow cytometry or western blotting.

Data Presentation: Factors Influencing this compound Stability

The stability of this compound is influenced by several factors. The following table summarizes these factors and provides recommendations for maintaining its integrity.

Factor Effect on this compound Stability Recommendations
Temperature Higher temperatures accelerate both hydrolysis and oxidation rates.Store stock solutions at -80°C. Perform experiments at the lowest feasible temperature.
pH Hydrolysis of the ester linkages is catalyzed by both acidic and basic conditions. The minimum rate of hydrolysis for many phospholipids is around pH 6.5.Use a buffered solution within a pH range of 6.0-7.5 for experiments.
Oxygen The α,β-unsaturated keto moiety is susceptible to oxidation.Use deoxygenated buffers. Purge stock solutions and experimental setups with an inert gas like argon or nitrogen.
Light Exposure to UV light can promote the formation of free radicals, leading to oxidation.Protect stock solutions and experimental setups from light by using amber vials and covering with foil.
Enzymes Lipases and esterases present in cell culture media or cell lysates can enzymatically degrade this compound.Use heat-inactivated serum in cell culture. Consider adding lipase inhibitors for in vitro assays with cell lysates.
Solvent Halogenated solvents may contain acidic impurities that can accelerate degradation.Use high-purity, inhibitor-free solvents for preparing stock solutions.

Experimental Protocols

1. Preparation of this compound Containing Small Unilamellar Vesicles (SUVs) for Binding Assays

This protocol describes the preparation of SUVs containing this compound for use in cell-based binding assays.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • This compound

  • Chloroform

  • Glass vials

  • Nitrogen or Argon gas

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Binding buffer (e.g., HEPES-buffered saline, pH 7.4)

Procedure:

  • In a clean glass vial, prepare a lipid mixture by combining POPC and this compound in chloroform at the desired molar ratio (e.g., 95:5 POPC:this compound).

  • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired binding buffer by vortexing for 5-10 minutes.

  • To form SUVs, sonicate the lipid suspension using a probe sonicator on ice in short bursts until the solution becomes clear. Alternatively, use a bath sonicator.

  • For a more uniform vesicle size, subject the SUV suspension to multiple extrusion cycles (at least 11 passes) through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

  • Store the prepared vesicles at 4°C and use within 1-2 days.

2. Formation of a this compound Containing Supported Lipid Bilayer (SLB)

This protocol outlines the formation of an SLB on a glass coverslip for cell interaction studies.[1]

Materials:

  • Glass coverslips

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION )

  • This compound containing SUVs (prepared as described above)

  • SLB formation buffer (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.5)

  • Deionized water

Procedure:

  • Clean the glass coverslips by sonicating in a 2% SDS solution for 15 minutes, followed by thorough rinsing with deionized water.

  • Treat the coverslips with Piranha solution for 10 minutes to create a hydrophilic surface. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

  • Rinse the coverslips extensively with deionized water and dry under a stream of nitrogen.

  • Place the cleaned coverslip in a chamber and add the this compound containing SUV suspension.

  • Incubate for 30-60 minutes at room temperature to allow for vesicle fusion and SLB formation.

  • Gently wash the chamber with SLB formation buffer to remove excess vesicles.

  • The SLB is now ready for use in cell-based assays.

Mandatory Visualizations

KDdiA_PC_Degradation_Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺ or OH⁻ Oxidation Oxidation This compound->Oxidation ROS Michael Addition Michael Addition This compound->Michael Addition Nucleophiles (e.g., R-SH) Lyso-PC Lyso-PC Hydrolysis->Lyso-PC 9-keto-10-dodecendioic acid 9-keto-10-dodecendioic acid Hydrolysis->9-keto-10-dodecendioic acid Epoxide or other adducts Epoxide or other adducts Oxidation->Epoxide or other adducts Thiol Adducts (e.g., with Glutathione) Thiol Adducts (e.g., with Glutathione) Michael Addition->Thiol Adducts (e.g., with Glutathione)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Prepare Vesicles or SLB Prepare Vesicles or SLB Prepare this compound Stock->Prepare Vesicles or SLB Incubate Cells with this compound Incubate Cells with this compound Prepare Vesicles or SLB->Incubate Cells with this compound Culture and Prepare Cells Culture and Prepare Cells Culture and Prepare Cells->Incubate Cells with this compound Wash and Lyse Cells Wash and Lyse Cells Incubate Cells with this compound->Wash and Lyse Cells Binding Assay (e.g., Flow Cytometry) Binding Assay (e.g., Flow Cytometry) Incubate Cells with this compound->Binding Assay (e.g., Flow Cytometry) Microscopy (for SLB) Microscopy (for SLB) Incubate Cells with this compound->Microscopy (for SLB) Western Blot for Signaling Proteins Western Blot for Signaling Proteins Wash and Lyse Cells->Western Blot for Signaling Proteins CD36_Signaling This compound This compound CD36 CD36 This compound->CD36 Src Family Kinases (Fyn, Lyn) Src Family Kinases (Fyn, Lyn) CD36->Src Family Kinases (Fyn, Lyn) Vav Family GEFs Vav Family GEFs Src Family Kinases (Fyn, Lyn)->Vav Family GEFs MAPK Cascade (JNK, p38) MAPK Cascade (JNK, p38) Vav Family GEFs->MAPK Cascade (JNK, p38) Cellular Response Cellular Response MAPK Cascade (JNK, p38)->Cellular Response e.g., Inflammation, Foam Cell Formation SRBI_Signaling This compound This compound SR-BI SR-BI This compound->SR-BI PDZK1 PDZK1 SR-BI->PDZK1 Signal Transduction Complex Signal Transduction Complex PDZK1->Signal Transduction Complex Cellular Response Cellular Response Signal Transduction Complex->Cellular Response e.g., Lipid Uptake Modulation

References

Technical Support Center: Controlling for Non-specific Binding of KDdiA-PC in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KDdiA-PC in cellular assays, with a specific focus on identifying and mitigating non-specific binding to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cellular assays?

This compound (9-keto-10-dodecendioic acid ester of 2-lyso-PC) is an oxidized phospholipid that acts as a high-affinity ligand for scavenger receptors, most notably CD36.[1][2] In cellular assays, fluorescently-labeled this compound is used as a probe to visualize and quantify CD36 expression and localization on the cell surface, and to study the cellular uptake of oxidized lipids, which is a key process in the development of atherosclerosis.

Q2: What is non-specific binding in the context of this compound, and why is it a significant concern?

Q3: What are the common causes of high non-specific binding with this compound?

Several factors can contribute to high non-specific binding of this compound in cellular assays:

  • Excessive Probe Concentration: Using a higher concentration of the probe than necessary for target saturation increases the likelihood of non-specific interactions.

  • Inadequate Washing: Insufficient or improper washing steps can fail to remove unbound or weakly bound probe molecules.

  • Suboptimal Blocking: Failure to block non-specific binding sites on the cell surface can lead to off-target probe accumulation.

  • Cell Health and Density: Unhealthy or overly confluent cells can exhibit altered membrane properties, leading to increased non-specific uptake.

  • Probe Aggregation: Lipophilic probes like this compound can form aggregates in aqueous solutions, which may be taken up by cells non-specifically.

Q4: How can I distinguish between specific and non-specific binding of this compound?

Distinguishing between specific and non-specific binding is crucial for data interpretation. Here are two key strategies:

  • Competition Assay: Pre-incubating cells with a high concentration of unlabeled this compound before adding the fluorescently-labeled probe. A significant reduction in the fluorescent signal indicates that the binding is specific to a saturable receptor.

  • Negative Control Probe: Using a structurally similar molecule that does not bind to the target receptor. An ideal negative control for this compound would be a non-oxidized phospholipid, which has been shown to have no detectable binding activity to CD36.[]

Troubleshooting Guides

Problem: High Background Signal Across the Entire Cell

High background fluorescence can mask the specific signal from this compound binding to its target.

Possible Cause Recommended Solution
Probe concentration is too high. Perform a titration experiment to determine the optimal concentration of your fluorescently-labeled this compound. The ideal concentration should provide a strong specific signal with minimal background.
Inadequate washing steps. Increase the number and/or duration of wash steps after probe incubation. Optimize the wash buffer by including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20), but be cautious as this can also disrupt cell membranes.
Insufficient blocking. Incubate cells with a suitable blocking agent, such as 1% Bovine Serum Albumin (BSA) in your assay buffer, for 30 minutes prior to adding the this compound probe.
Problem: Punctate Staining Not Co-localizing with the Target

Observed fluorescent puncta may not always represent specific binding to your target receptor.

Possible Cause Recommended Solution
Probe is aggregating. Prepare the this compound working solution immediately before use. Briefly sonicate or vortex the solution to help disperse any potential aggregates.
Off-target binding. Perform a competition assay by pre-incubating with an excess of unlabeled this compound. If the punctate staining persists, it is likely due to non-specific interactions.
Internalization of the probe. If you are aiming for cell surface staining, perform all incubation and wash steps at 4°C to inhibit endocytosis.

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with Fluorescently-Labeled this compound

This protocol provides a general guideline for staining adherent cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescently-labeled this compound (e.g., this compound-BODIPY)

  • Unlabeled this compound (for competition assay)

  • Negative control probe (e.g., a non-oxidized phospholipid)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+)

  • Blocking Buffer (1% BSA in Assay Buffer)

  • Wash Buffer (Assay Buffer)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Antifade mounting medium, optional

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency.

  • Washing: Gently wash the cells twice with pre-warmed Assay Buffer.

  • Blocking: Add Blocking Buffer and incubate for 30 minutes at 37°C.

  • Probe Incubation:

    • For specific binding: Dilute the fluorescently-labeled this compound to the desired concentration in Assay Buffer and add to the cells.

    • For competition control: Pre-incubate cells with a 100-fold excess of unlabeled this compound for 30 minutes before adding the fluorescently-labeled probe.

    • For negative control: Incubate a separate set of cells with the negative control probe at the same concentration as the fluorescent this compound.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. For surface staining, perform this step at 4°C.

  • Washing: Wash the cells three times with Assay Buffer, incubating for 5 minutes during each wash.

  • (Optional) Fixation: If fixation is required, gently wash the cells with PBS and then add 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets. If not imaging immediately, mount the coverslips with an antifade mounting medium.

Protocol 2: Titration of Fluorescently-Labeled this compound

To determine the optimal probe concentration, perform a titration experiment.

Concentration of Fluorescent this compound Signal Intensity (Arbitrary Units) Background Intensity (Arbitrary Units) Signal-to-Noise Ratio
0.1 µM
0.5 µM
1 µM
5 µM
10 µM

Table for recording titration experiment data.

Protocol 3: Competition Assay Data

A successful competition assay will demonstrate a significant reduction in signal in the presence of excess unlabeled ligand.

Condition Mean Fluorescence Intensity (MFI) Standard Deviation
Fluorescent this compound only
Fluorescent this compound + 100x Unlabeled this compound
Negative Control Probe

Table for summarizing competition assay results.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Probe Incubation cluster_post_treatment Post-Incubation cluster_analysis Analysis cell_culture Culture Adherent Cells wash1 Wash with Assay Buffer cell_culture->wash1 blocking Block with 1% BSA wash1->blocking probe_incubation Incubate with Fluorescent This compound blocking->probe_incubation wash2 Wash Cells (3x) probe_incubation->wash2 fixation Optional: Fixation wash2->fixation imaging Fluorescence Microscopy fixation->imaging

Experimental workflow for this compound cellular staining.

troubleshooting_workflow decision decision solution solution start High Background Signal decision1 Is probe concentration optimized? start->decision1 solution1 Perform Titration decision1->solution1 No decision2 Are washing steps adequate? decision1->decision2 Yes solution1->decision2 solution2 Increase wash number/ duration decision2->solution2 No decision3 Is blocking sufficient? decision2->decision3 Yes solution2->decision3 solution3 Optimize blocking (agent, time) decision3->solution3 No end Reduced Background decision3->end Yes solution3->end

Troubleshooting decision tree for high background.

competition_assay cluster_receptor Cell Surface cluster_specific Specific Binding cluster_competition Competition receptor CD36 Receptor labeled_probe Fluorescent this compound labeled_probe->receptor Binds labeled_probe->receptor Binding Reduced unlabeled_probe Unlabeled this compound (Excess) unlabeled_probe->receptor Blocks Binding Site

Conceptual diagram of a competition assay.

References

Technical Support Center: KDdiA-PC Bioactivity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KDdiA-PC bioactivity experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

A1: this compound (9-keto-10-dodecendioic acid ester of 2-lyso-PC) is a type of oxidized phospholipid (OxPL). These molecules are generated when polyunsaturated fatty acids within phospholipids are oxidized. This compound and similar OxPLs are significant because they act as signaling molecules and are ligands for scavenger receptors, such as CD36.[1] They are implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and thrombosis, making them important targets in drug development and disease research.[1]

Q2: How should I store and handle my this compound stock solution to ensure its stability?

A2: Oxidized phospholipids are prone to further oxidation and degradation, which can significantly impact experimental results.[2][3] To ensure stability:

  • Storage: Store this compound in a tightly sealed vial under an inert gas (like argon or nitrogen) at -80°C.

  • Solvent: For stock solutions, use a high-purity, peroxide-free solvent such as ethanol.

  • Handling: When preparing working solutions, use buffers that have been degassed. Minimize exposure to light and air. It is advisable to prepare fresh dilutions for each experiment from the stock solution. The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents can help prevent further oxidation during handling.[4]

Q3: My experimental results are highly variable between replicates. What are the common causes?

A3: High variability is a frequent issue in cell-based assays. Key sources of error include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous and that you are using calibrated pipettes for plating.

  • This compound Instability: As an oxidized lipid, this compound is sensitive to further oxidation, which can alter its bioactivity. Ensure it is handled correctly (see Q2).

  • Pipetting Errors: Small volume inaccuracies, especially with potent lipids like this compound, can lead to large differences in final concentration.

  • Edge Effects in Microplates: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.

  • Biological Variability: The passage number and health of your cells can significantly impact their response. Use cells within a consistent, low passage number range.

Q4: I am observing a high background signal in my fluorescence-based assay. What can I do?

A4: High background can obscure your results. Consider the following:

  • Autofluorescence: The test compound (this compound) or the cells themselves may be autofluorescent at your chosen wavelength. Run a control with this compound in media alone to check for compound fluorescence.

  • Insufficient Washing: Ensure that washing steps are thorough enough to remove all unbound reagents.

  • Inadequate Blocking: If using an antibody-based detection method, insufficient blocking can lead to non-specific binding. Optimize your blocking buffer and incubation time.

  • Media Components: Phenol red and components in fetal bovine serum (FBS) can be fluorescent. Consider using phenol red-free media and reducing the FBS concentration during the assay.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Low or No Bioactivity Signal
Possible Cause Recommended Solution
Degraded this compound Oxidized phospholipids are unstable. Purchase fresh compound or test the integrity of your current stock. Ensure proper storage and handling procedures are followed (see FAQ Q2).
Incorrect Cell Seeding Density Optimize the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to confluence-related artifacts.
Suboptimal Reagent Concentration Titrate the concentration of this compound to determine the optimal dose for your specific cell line and assay.
Inappropriate Incubation Time The timing of the cellular response can be critical. Perform a time-course experiment to identify the peak response time.
Cell Line Unresponsive Confirm that your chosen cell line expresses the target receptor (e.g., CD36) at sufficient levels. Verify receptor expression via Western blot, flow cytometry, or qPCR.
Issue 2: Inconsistent Dose-Response Curve
Possible Cause Recommended Solution
Inaccurate Serial Dilutions Review your dilution protocol. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Lipid Aggregation at High Concentrations This compound may form micelles or aggregates at high concentrations in aqueous media, reducing its effective concentration. Prepare dilutions in media containing a low level of serum or a suitable carrier.
Cell Stress or Toxicity High concentrations of this compound or the solvent (e.g., ethanol) may be toxic to cells, leading to a drop in signal at the higher end of the dose-response curve. Perform a cell viability assay (e.g., MTT or LDH) in parallel.
"Edge Effect" in Microplate As mentioned in the FAQs, avoid using the outer wells for your dose-response curve. Fill them with a buffer to create a humidity barrier.

Sources of Variability in Experiments

The overall variability in this compound bioactivity experiments is a composite of multiple factors. Understanding these sources is crucial for robust assay development.

Source of Variability Description Potential Impact Mitigation Strategies
Reagent Stability (this compound) This compound is an oxidized lipid susceptible to further oxidation and degradation, altering its bioactivity.HighStore at -80°C under inert gas, use peroxide-free solvents, minimize light/air exposure, prepare fresh dilutions.
Cellular Factors Variation in cell line passage number, cell health, seeding density, and genetic drift over time.HighUse low-passage cells from a master cell bank, standardize seeding protocols, and regularly check for contamination.
Operator/Technical Skill Inconsistencies in pipetting, timing, and washing techniques between different users or even by the same user.Medium-HighUse calibrated pipettes, automate liquid handling where possible, and adhere strictly to a standardized protocol (SOP).
Assay Conditions Fluctuations in temperature, CO2 levels, and incubation times.MediumEnsure incubators are calibrated and monitored. Use timers for all critical incubation steps.
Microplate Effects "Edge effects" due to evaporation and temperature gradients across the plate.MediumDo not use outer wells for samples; fill them with sterile buffer. Ensure plates equilibrate to room temperature before adding cells.
Data Analysis Subjectivity in setting parameters for image analysis or inconsistent application of data processing steps.Low-MediumUse standardized data analysis templates and objective, pre-defined analysis parameters.

Detailed Experimental Protocols

Methodology for a Typical this compound Bioactivity Assay (e.g., Cytokine Induction in Endothelial Cells)

This protocol describes a general method for assessing the bioactivity of this compound by measuring the induction of a pro-inflammatory cytokine, such as Interleukin-8 (IL-8), in Human Umbilical Vein Endothelial Cells (HUVECs).

1. Materials and Reagents:

  • HUVECs (low passage number)

  • Endothelial Cell Growth Medium (EGM)

  • This compound

  • Vehicle control (e.g., ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture-treated plates

  • Human IL-8 ELISA Kit

  • Cell viability assay kit (e.g., XTT or MTT)

2. Cell Seeding:

  • Culture HUVECs to approximately 80-90% confluency.

  • Harvest cells using standard trypsinization methods.

  • Resuspend cells in EGM and perform a cell count.

  • Seed 20,000 cells in 100 µL of EGM into each well of a 96-well plate.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

3. Preparation of this compound Working Solutions:

  • Prepare a stock solution of this compound in ethanol.

  • On the day of the experiment, perform serial dilutions of the this compound stock in serum-free EGM to achieve 2X the final desired concentrations.

  • Prepare a vehicle control with the same concentration of ethanol as the highest this compound concentration.

4. Cell Treatment:

  • Gently aspirate the media from the HUVEC plate.

  • Add 100 µL of the 2X this compound working solutions or vehicle control to the appropriate wells.

  • Incubate for a pre-determined time (e.g., 6 hours, which should be optimized in a time-course experiment) at 37°C and 5% CO2.

5. Sample Collection and Analysis:

  • After incubation, carefully collect the cell culture supernatant from each well for IL-8 analysis. Store at -20°C if not analyzing immediately.

  • Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

  • To assess cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

6. Data Interpretation:

  • Calculate the concentration of IL-8 in each sample based on the ELISA standard curve.

  • Normalize the IL-8 concentration to the cell viability data to correct for any cytotoxic effects.

  • Plot the normalized IL-8 concentration against the this compound concentration to generate a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells Prepare & Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_reagents Prepare this compound Dilutions prep_reagents->treat_cells incubate Incubate (Time-course) treat_cells->incubate collect Collect Supernatant incubate->collect viability Perform Viability Assay incubate->viability elisa Perform ELISA collect->elisa analyze Analyze & Plot Data elisa->analyze viability->analyze

Caption: Workflow for a typical this compound bioactivity assay.

Signaling Pathway: this compound in Macrophages/Platelets

G kddia This compound (in oxLDL) cd36 CD36 Receptor kddia->cd36 Binds src Src Family Kinases (Fyn, Lyn) cd36->src Recruits & Activates mkk4 MKK4 src->mkk4 Activates jnk2 JNK2 mkk4->jnk2 Phosphorylates response Cellular Response (e.g., Inflammation, Platelet Activation) jnk2->response Leads to G oxpl Oxidized Phospholipids (e.g., this compound) receptors Receptors (e.g., EP2, S1P1) oxpl->receptors Activate kinases Protein Kinases (PKA, PKC, Src) receptors->kinases Activate gtpases Small GTPases (Rac, Cdc42) kinases->gtpases Activate fak FAK / Paxillin kinases->fak gtpases->fak Phosphorylate response Endothelial Response (Barrier Protection, Cytoskeletal Remodeling) fak->response Leads to

References

Technical Support Center: Quantification of Endogenous KDdiA-PC Levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of endogenous 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with measuring this specific oxidized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

This compound is a specific type of oxidized phospholipid (OxPL) that serves as a high-affinity ligand for scavenger receptors like CD36.[1][2] Its quantification is challenging due to several factors:

  • Low Endogenous Abundance: Like many signaling lipids, this compound is present at very low concentrations in biological samples, requiring highly sensitive analytical methods.[3][4]

  • Chemical Instability: The presence of reactive carbonyl groups makes this compound susceptible to further reactions and degradation during sample collection, extraction, and analysis.[5]

  • Isomeric Complexity: Biological systems contain a vast number of structurally similar and isobaric lipid species, which can interfere with the accurate measurement of this compound.

  • Matrix Effects: Components of the biological matrix (e.g., salts, proteins, other lipids) can suppress or enhance the ionization of this compound in a mass spectrometer, leading to inaccurate quantification.

Q2: What is the recommended analytical platform for quantifying endogenous this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable platform for quantifying this compound. This technique offers the required sensitivity and selectivity to detect low-abundance species in complex biological matrices. A targeted approach, such as Multiple Reaction Monitoring (MRM), is often employed to enhance specificity and achieve lower detection limits.

Q3: Are there commercially available standards for this compound?

The availability of a pure, stable isotope-labeled internal standard is crucial for accurate quantification. While the synthesis of this compound has been described in research literature, the commercial availability of a dedicated, isotopically labeled internal standard for this compound may be limited. Researchers may need to synthesize a custom standard or use a structurally similar analog. It is essential to verify the purity and concentration of any standard used.

Q4: How can I prevent the degradation of this compound during sample preparation?

To minimize artefactual oxidation and degradation, the following precautions are recommended:

  • Use of Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to all solvents used during sample collection and extraction to prevent further oxidation.

  • Rapid Sample Processing: Process samples as quickly as possible and store them at -80°C to minimize enzymatic and chemical degradation.

  • Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to oxygen.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common issue given the low endogenous levels of this compound. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step
Insufficient Sample Amount Increase the starting amount of tissue or biofluid if possible. Be aware that larger sample volumes can also increase background noise.
Inefficient Extraction Optimize the lipid extraction protocol. A Folch or Bligh-Dyer extraction is a common starting point. Ensure complete phase separation and collection of the organic layer.
Analyte Degradation Ensure antioxidants (e.g., BHT) were added to all solvents. Process samples on ice and minimize exposure to air and light.
Suboptimal MS Parameters Optimize MS parameters for this compound using a synthetic standard. This includes tuning precursor and product ion selection, collision energy, and ion source settings.
Ion Suppression Dilute the sample extract to reduce matrix effects. Improve chromatographic separation to resolve this compound from co-eluting, suppressing compounds.
Issue 2: Poor Peak Shape and Shifting Retention Times

Consistent chromatography is key for reliable quantification. The table below provides guidance on addressing common chromatographic issues.

Potential Cause Troubleshooting Step
Column Contamination Wash the column with a strong solvent series. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase Ensure mobile phases are correctly prepared and of high purity (LC-MS grade). The addition of modifiers like ammonium formate can improve peak shape for phospholipids.
Injection of Strong Solvent The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion.
Insufficient Column Equilibration Ensure the column is adequately equilibrated between injections. A minimum of 10 column volumes is recommended.
Air in the LC System Purge the pumps to remove any air bubbles, which can cause retention time variability.
Issue 3: High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Lack of Appropriate Internal Standard An ideal internal standard is a stable isotope-labeled version of the analyte, added at the very beginning of the sample preparation process. If unavailable, a structurally similar lipid from the same class can be used, but this may not fully correct for all variations.
Inconsistent Sample Preparation Standardize all steps of the sample preparation workflow. Use precise pipetting and ensure consistent timing for all incubations and extractions.
Matrix Effects Different samples can have varying levels of matrix components, leading to differential ion suppression or enhancement. The use of a stable isotope-labeled internal standard is the best way to correct for this.
Calibration Curve Issues Prepare the calibration curve in a matrix that closely matches the study samples (e.g., charcoal-stripped plasma) to account for matrix effects.

Quantitative Data Summary

Currently, there is a scarcity of published data on the absolute endogenous concentrations of this compound in various biological tissues and fluids. It is generally understood that its levels are very low, likely in the picomolar to low nanomolar range, and are expected to increase under conditions of oxidative stress. Researchers are encouraged to establish their own baseline levels in their specific biological systems.

Experimental Protocols

While a specific, validated protocol for endogenous this compound is not widely published, a general workflow can be adapted from established lipidomics methods.

1. Sample Preparation and Lipid Extraction (General Protocol)

  • Homogenization: Homogenize tissue samples in a suitable buffer on ice. For plasma or serum, proceed directly to extraction.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (ideally, stable isotope-labeled this compound) to the sample.

  • Lipid Extraction: Perform a liquid-liquid extraction using a method like the Folch or Bligh-Dyer procedure with solvents containing an antioxidant (e.g., 0.01% BHT).

    • Add a mixture of chloroform and methanol to the sample.

    • Vortex thoroughly and allow phases to separate.

    • Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column suitable for lipid analysis. Develop a gradient elution method using mobile phases containing a modifier like ammonium formate to improve ionization and peak shape.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Targeted Analysis (MRM): Develop an MRM method using a synthetic this compound standard to identify the specific precursor-to-product ion transitions. Monitor the same transitions for the internal standard.

  • Quantification: Create a calibration curve by spiking known amounts of the this compound standard into a representative blank matrix. Quantify the endogenous this compound levels by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Tissue or Plasma) add_is Add Internal Standard (e.g., D4-KDdiA-PC) start->add_is extract Lipid Extraction (e.g., Folch with BHT) add_is->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis (C18, MRM Mode) dry->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: General experimental workflow for quantifying endogenous this compound.

troubleshooting_logic cluster_signal Signal Issues cluster_chrom Chromatography Issues cluster_quant Quantification Issues start Problem Encountered no_signal Low or No Signal start->no_signal bad_peaks Poor Peak Shape / RT Shift start->bad_peaks high_variability High Variability start->high_variability check_ms Optimize MS Parameters no_signal->check_ms check_extraction Review Extraction Protocol no_signal->check_extraction check_degradation Assess Sample Stability no_signal->check_degradation check_column Check Column Health bad_peaks->check_column check_mobile_phase Verify Mobile Phase bad_peaks->check_mobile_phase check_equilibration Increase Equilibration Time bad_peaks->check_equilibration check_is Verify Internal Standard Use high_variability->check_is check_cal Review Calibration Curve high_variability->check_cal check_matrix Investigate Matrix Effects high_variability->check_matrix

Caption: Troubleshooting logic for common issues in this compound quantification.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of KDdiA-PC and KOdiA-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of two prominent oxidized phospholipids, 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) and 1-(palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine (KOdiA-PC). These molecules are potent ligands for the macrophage scavenger receptor CD36 and are instrumental in the study of atherosclerosis and other inflammatory diseases.[1] This document summarizes their chemical properties, compares their biological activity with supporting experimental data, outlines detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Chemical and Physical Properties

Both this compound and KOdiA-PC are oxidized derivatives of phosphatidylcholine, characterized by a truncated and oxidized acyl chain at the sn-2 position. This structural feature is crucial for their recognition by scavenger receptors.[1]

PropertyThis compoundKOdiA-PC
Formal Name 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine1-(palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine
Molecular Formula C₃₆H₆₆NO₁₁PC₃₂H₅₈NO₁₁P
Molecular Weight 719.9 g/mol 663.8 g/mol
CAS Number 439904-34-4439904-33-3

Comparative Bioactivity: Ligands for Scavenger Receptor CD36

This compound and KOdiA-PC are well-established as high-affinity ligands for the scavenger receptor CD36, which is expressed on macrophages and other cell types.[1][2] Their binding to CD36 is a critical event in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), a key process in the formation of foam cells and the development of atherosclerotic plaques.[3]

Experimental data from competitive binding assays have been used to quantify and compare the binding affinities of these two molecules to CD36. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the potency of a competitor in these assays.

LigandTarget ReceptorIC₅₀ (μM)
This compound CD361.8 ± 0.3
KOdiA-PC CD363.5 ± 0.5

Data sourced from competitive binding assays assessing the ability of the phospholipids to block the binding of radiolabeled NO₂-LDL to cells overexpressing CD36.

The lower IC₅₀ value for this compound indicates a higher binding affinity for CD36 compared to KOdiA-PC.

Experimental Protocols

Competitive Binding Assay for CD36

This protocol outlines the methodology used to determine the binding affinity of this compound and KOdiA-PC to the CD36 receptor.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with a plasmid encoding for human CD36 using a suitable transfection reagent. Control cells are transfected with an empty vector.

2. Preparation of Ligands and Competitors:

  • A stock solution of ¹²⁵I-labeled NO₂-LDL (radioligand) is prepared.

  • Stock solutions of the competitor lipids, this compound and KOdiA-PC, are prepared in an appropriate solvent (e.g., ethanol) and then incorporated into unilamellar vesicles.

3. Binding Assay:

  • Transfected cells are seeded in 24-well plates and grown to confluency.

  • On the day of the experiment, the growth medium is replaced with a binding buffer (e.g., DMEM with 0.2% bovine serum albumin).

  • A fixed concentration of ¹²⁵I-NO₂-LDL (e.g., 5 µg/mL) is added to each well.

  • Increasing concentrations of the competitor lipids (this compound or KOdiA-PC vesicles) are added to the wells.

  • The plates are incubated for 2 hours at 4°C to allow for binding to reach equilibrium.

4. Washing and Lysis:

  • After incubation, the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

  • The cells are then lysed with a solution of 0.1 M NaOH.

5. Quantification and Analysis:

  • The radioactivity in the cell lysates is measured using a gamma counter.

  • The data is analyzed using non-linear regression to determine the IC₅₀ value for each competitor. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Signaling Pathways and Experimental Workflows

CD36 Signaling Pathway in Macrophages

The binding of oxidized phospholipids like this compound and KOdiA-PC to CD36 on macrophages triggers a complex signaling cascade that ultimately leads to the uptake of oxLDL and the formation of foam cells. This pathway involves the activation of Src-family kinases and MAP kinases.

CD36_Signaling_Pathway cluster_membrane Macrophage Cell Membrane cluster_cytoplasm Cytoplasm oxLDL oxLDL (containing this compound/KOdiA-PC) CD36 CD36 Receptor oxLDL->CD36 Binding Src_Kinase Src Family Kinase (e.g., Lyn, Fyn) CD36->Src_Kinase Activation MAPK_Cascade MAPK Cascade (JNK Activation) Src_Kinase->MAPK_Cascade Phosphorylation Actin_Rearrangement Actin Cytoskeleton Rearrangement MAPK_Cascade->Actin_Rearrangement Regulation oxLDL_uptake oxLDL Internalization Actin_Rearrangement->oxLDL_uptake Facilitates Foam_Cell Foam Cell Formation oxLDL_uptake->Foam_Cell Leads to

CD36 signaling cascade in macrophages.
Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the key steps in the competitive binding assay used to determine the relative binding affinities of this compound and KOdiA-PC.

Competitive_Binding_Assay A 1. Prepare CD36-expressing cells (e.g., transfected HEK293 cells) B 2. Add fixed concentration of radiolabeled ligand (¹²⁵I-NO₂-LDL) A->B C 3. Add increasing concentrations of competitor (this compound or KOdiA-PC) B->C D 4. Incubate to allow binding (e.g., 2 hours at 4°C) C->D E 5. Wash to remove unbound ligand D->E F 6. Lyse cells and measure radioactivity E->F G 7. Analyze data to determine IC₅₀ F->G

Workflow of a competitive binding assay.

References

Unraveling CD36 Activation: A Comparative Analysis of KDdiA-PC and Other Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) and other oxidized phospholipids (oxPLs) in their ability to activate the scavenger receptor CD36. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of these interactions.

Introduction to CD36 and its Ligands

CD36 is a transmembrane glycoprotein that acts as a crucial scavenger receptor on various cell types, including macrophages and platelets. It plays a significant role in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), a key event in the pathogenesis of atherosclerosis. A specific class of oxidized phospholipids, characterized by a truncated sn-2 acyl group bearing a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl moiety, has been identified as high-affinity ligands for CD36. Among these, this compound has emerged as a particularly potent activator. This guide compares the CD36-binding affinity of this compound with other structurally related oxPLs.

Quantitative Comparison of CD36 Ligand Affinity

The binding affinities of various oxidized phospholipids to CD36 have been quantified using competitive binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled probe (in this case, 125I-labeled NO2-LDL) to CD36. Lower IC50 values indicate higher binding affinity.

Oxidized Phospholipidsn-2 Acyl Chain StructureIC50 (µM) for CD36 Binding
This compound 12-carbon chain with a γ-oxo-α,β-unsaturated dicarboxylic acid0.8 ± 0.1
KOdiA-PC 8-carbon chain with a γ-oxo-α,β-unsaturated dicarboxylic acid1.0 ± 0.2
PDPC 12-carbon dicarboxylic acid (dodecanedioyl)1.2 ± 0.3
PSPC 8-carbon dicarboxylic acid (suberoyl)1.5 ± 0.4

Data is presented as mean ± standard error from competitive binding assays using HEK293 cells overexpressing CD36.[1]

CD36 Signaling Pathway upon Ligand Binding

The engagement of CD36 by oxidized phospholipids such as this compound on macrophages initiates a complex intracellular signaling cascade. This pathway is critical for the subsequent cellular responses, including foam cell formation, a hallmark of early atherosclerotic lesions. The key signaling events are depicted in the diagram below.

CD36_Signaling_Pathway oxPL This compound / oxPL CD36 CD36 oxPL->CD36 Src_Kinases Src Family Kinases (Lyn) CD36->Src_Kinases Activation Foam_Cell Foam Cell Formation CD36->Foam_Cell Internalization of oxLDL MEKK2 MEKK2 Src_Kinases->MEKK2 Activation JNK JNK1/2 MEKK2->JNK Phosphorylation NFkB NF-κB JNK->NFkB Activation JNK->Foam_Cell Contributes to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription

CD36 signaling cascade in macrophages.

Upon binding of oxidized phospholipids, CD36 recruits and activates Src family kinases, such as Lyn.[2][3] This leads to the downstream activation of MEKK2, which in turn phosphorylates and activates the c-Jun N-terminal kinases (JNK1 and JNK2).[2][3] Activated JNK can then contribute to the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory genes. Concurrently, CD36-mediated internalization of oxLDL, facilitated by this signaling cascade, results in the accumulation of lipids within the macrophage, leading to foam cell formation.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of unlabeled oxidized phospholipids for CD36 by measuring their ability to displace a radiolabeled ligand.

Experimental_Workflow start Start prep_cells Prepare CD36-expressing cells (e.g., transfected HEK293) start->prep_cells prep_ligands Prepare radiolabeled ligand (e.g., 125I-oxLDL) and unlabeled competitor oxPLs start->prep_ligands incubation Incubate cells with radioligand and varying concentrations of competitor prep_cells->incubation prep_ligands->incubation separation Separate bound and free radioligand (e.g., filtration or washing) incubation->separation quantification Quantify bound radioactivity (e.g., gamma counting) separation->quantification analysis Data analysis: Generate competition curve and calculate IC50 value quantification->analysis end End analysis->end

Workflow for a competitive binding assay.

Materials:

  • HEK293 cells transiently or stably transfected with a CD36 expression vector.

  • Culture medium (e.g., DMEM with 10% FBS).

  • 125I-labeled oxidized LDL (125I-oxLDL).

  • Unlabeled competitor oxidized phospholipids (e.g., this compound, KOdiA-PC) of known concentrations.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Lysis buffer (e.g., 0.1 N NaOH).

  • Gamma counter.

  • 96-well plates.

Procedure:

  • Cell Preparation: Seed CD36-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Assay Setup:

    • Wash the cell monolayers twice with ice-cold binding buffer.

    • Prepare serial dilutions of the unlabeled competitor oxidized phospholipids in binding buffer.

    • Prepare a solution of 125I-oxLDL in binding buffer at a fixed concentration (typically at or below its Kd).

  • Incubation:

    • To each well, add a fixed volume of the 125I-oxLDL solution.

    • Add varying concentrations of the unlabeled competitor to the respective wells. For total binding, add binding buffer alone. For non-specific binding, add a large excess of unlabeled oxLDL.

    • Incubate the plate at 4°C for 2-4 hours with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Aspirate the incubation medium.

    • Wash the cell monolayers three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Lyse the cells by adding lysis buffer to each well.

    • Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value by fitting the data to a one-site competition model using non-linear regression analysis.

Conclusion

The data presented in this guide highlight this compound as a highly potent ligand for the CD36 receptor, exhibiting a sub-micromolar IC50 value for binding. The comparative analysis with other oxidized and non-oxidized dicarboxylic acid-containing phospholipids underscores the importance of the γ-oxo-α,β-unsaturated carbonyl moiety in the sn-2 position for high-affinity interaction with CD36. The elucidated signaling pathway, involving Src family kinases and JNK, provides a framework for understanding the downstream cellular consequences of CD36 activation by these lipids. The detailed experimental protocol for the competitive binding assay offers a standardized method for researchers to evaluate the potency of novel CD36 ligands. This comprehensive guide serves as a valuable resource for the scientific community engaged in the study of atherosclerosis, inflammation, and the development of therapeutics targeting the CD36 signaling axis.

References

Validating the Pro-Atherogenic Role of KDdiA-PC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-keto-10-dodecendioic acid ester of 2-lyso-PC (KDdiA-PC) with other relevant oxidized phospholipids (OxPLs) in the context of atherosclerosis. The data presented herein validates the significant role of this compound in the pathogenesis of this disease, primarily through its interaction with scavenger receptors on macrophages.

Comparative Analysis of Oxidized Phospholipids in Atherosclerosis

The development of atherosclerosis is critically linked to the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, leading to the formation of foam cells. Specific oxidized phospholipids within oxLDL are recognized by scavenger receptors, such as CD36 and Scavenger Receptor Class B Type I (SR-BI), initiating this pathological process. This compound has been identified as a potent, high-affinity ligand for these receptors.

Quantitative Comparison of Receptor Binding Affinity

To objectively assess the role of this compound in comparison to other OxPLs, competitive binding assays are crucial. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various OxPLs in displacing radiolabeled nitro-oxidized LDL (¹²⁵I-NO₂-LDL) from human CD36 and SR-BI receptors expressed in HEK293 cells. Lower IC50 values indicate higher binding affinity.

Oxidized PhospholipidParent Phospholipidsn-2 Acyl Chain LengthIC50 for CD36 (μM)IC50 for SR-BI (μM)Reference
This compound PLPC12 carbons~1.5~2.0[1]
KOdiA-PCPAPC8 carbons~1.2~1.8[1]
PDPCSynthetic12 carbons~2.0~2.5[1]
PSPCSynthetic8 carbons~1.8~2.2[1]

PLPC: 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine; PAPC: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine; PDPC: 1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine; PSPC: 1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine.

The data indicates that both this compound and KOdiA-PC are high-affinity ligands for CD36 and SR-BI. The presence of a terminal carboxylate group on the sn-2 acyl chain is a key determinant for this high-affinity binding[2].

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the methodology to determine the binding affinity of unlabeled oxidized phospholipids (like this compound) to scavenger receptors by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells transiently transfected with human CD36 or SR-BI cDNA.

  • ¹²⁵I-labeled nitro-oxidized LDL (¹²⁵I-NO₂-LDL).

  • Unlabeled competitor oxidized phospholipids (this compound, KOdiA-PC, etc.) reconstituted into unilamellar vesicles.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash Buffer (ice-cold PBS).

  • 96-well plates.

  • Gamma counter.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect with the desired receptor cDNA. Seed the transfected cells in 96-well plates and grow to near confluence.

  • Preparation of Ligands: Prepare a stock solution of ¹²⁵I-NO₂-LDL in binding buffer. Prepare serial dilutions of the unlabeled competitor OxPL vesicles.

  • Binding Reaction:

    • Wash the cells twice with ice-cold PBS.

    • To each well, add a fixed concentration of ¹²⁵I-NO₂-LDL (e.g., 5 µg/mL).

    • Add increasing concentrations of the unlabeled competitor OxPLs to respective wells. For total binding, add only the radioligand. For non-specific binding, add a 100-fold excess of unlabeled NO₂-LDL.

    • Incubate the plate at 4°C for 2-4 hours with gentle agitation.

  • Washing: Aspirate the binding medium and wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Lyse the cells with 0.1 N NaOH and transfer the lysate to counting tubes. Measure the radioactivity using a gamma counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis.

Macrophage Foam Cell Formation Assay

This assay validates the functional consequence of this compound binding to scavenger receptors, which is the uptake of oxidized lipids and the transformation of macrophages into foam cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary peritoneal macrophages.

  • Oxidized LDL (oxLDL) or vesicles containing this compound.

  • For Oil Red O Staining: 10% formalin, Oil Red O staining solution, 60% isopropanol.

  • For DiI-oxLDL Uptake: DiI-labeled oxLDL, fluorescence microscope or flow cytometer.

  • 24-well plates.

Procedure:

  • Cell Culture: Plate macrophages in 24-well plates and allow them to adhere. For THP-1 cells, differentiate into macrophages using PMA.

  • Induction of Foam Cells:

    • Incubate the macrophages with oxLDL (e.g., 50 µg/mL) or vesicles containing this compound for 24-48 hours.

  • Assessment of Lipid Accumulation:

    • Oil Red O Staining:

      • Wash the cells with PBS and fix with 10% formalin for 10 minutes.

      • Rinse with 60% isopropanol.

      • Stain with Oil Red O solution for 15-30 minutes.

      • Wash with water and visualize the intracellular lipid droplets (stained red) under a microscope.

    • DiI-oxLDL Uptake:

      • Incubate macrophages with DiI-oxLDL (e.g., 10 µg/mL) for 4-6 hours.

      • Wash the cells extensively with PBS.

      • Analyze the cellular fluorescence using a fluorescence microscope or quantify the uptake by flow cytometry.

Signaling Pathways and Experimental Workflows

This compound Induced Signaling in Macrophages

The binding of this compound, as a component of oxLDL, to CD36 on macrophages initiates a signaling cascade that is essential for the internalization of oxLDL and subsequent foam cell formation. This pathway involves the recruitment of a signaling complex and the activation of downstream kinases.

KDdiA_PC_Signaling KDdiA_PC This compound (in oxLDL) CD36 CD36 KDdiA_PC->CD36 Binding Signaling_Complex Signaling Complex (Src Family Kinases e.g., Lyn, MEKK2) CD36->Signaling_Complex Recruitment JNK JNK Activation Signaling_Complex->JNK Internalization oxLDL Internalization JNK->Internalization Foam_Cell Foam Cell Formation Internalization->Foam_Cell

Caption: Signaling pathway of this compound leading to foam cell formation.

Experimental Workflow for Validating the Pro-Atherogenic Role of this compound

The following diagram illustrates a logical workflow for researchers aiming to validate the role of a specific oxidized phospholipid, such as this compound, in atherosclerosis.

Experimental_Workflow Start Hypothesis: This compound is pro-atherogenic Binding_Assay In Vitro Binding Assay (Competitive Radioligand Assay) Start->Binding_Assay Cell_Culture Cell-Based Assay (Macrophage Foam Cell Formation) Binding_Assay->Cell_Culture Confirm Receptor Interaction Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-JNK) Cell_Culture->Signaling_Analysis Investigate Mechanism Animal_Model In Vivo Validation (Atherosclerosis Mouse Model) Signaling_Analysis->Animal_Model Confirm Cellular Effects Conclusion Conclusion: Validate pro-atherogenic role Animal_Model->Conclusion Demonstrate In Vivo Relevance

Caption: Experimental workflow for validating this compound's role in atherosclerosis.

References

A Comparative Analysis of Synthetic vs. Biologically Derived KDdiA-PC for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and biologically derived forms of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) is critical for the design and interpretation of experiments. This guide provides a detailed comparison of the two, supported by experimental data and protocols, to aid in the selection of the appropriate reagent for studying the roles of oxidized phospholipids in various pathological processes.

This compound is a potent oxidized phospholipid and a high-affinity ligand for the scavenger receptor CD36.[1] It is a key component of oxidized low-density lipoprotein (oxLDL) and is implicated in the pathogenesis of atherosclerosis by promoting macrophage foam cell formation. While chemically synthesized this compound offers high purity and consistency, biologically derived this compound, present within a complex mixture of oxidized lipids in oxLDL, provides a more physiologically relevant context.

Performance and Characteristics: Synthetic vs. Biologically Derived this compound

The primary distinction between synthetic and biologically derived this compound lies in their purity and complexity. Synthetic this compound is a single, well-defined molecular species, whereas biologically derived this compound is part of a heterogeneous mixture of oxidized phospholipids found in oxLDL. This fundamental difference impacts their application in research.

CharacteristicSynthetic this compoundBiologically Derived this compound (within oxLDL)Key Considerations for Researchers
Purity High purity (typically >98%)[1]Exists in a complex mixture of various oxidized and non-oxidized phospholipids.Synthetic this compound is ideal for studying the specific effects of this single molecule. Biologically derived mixtures are better for investigating the cumulative effects of oxidized lipids in a more physiological context.
Composition Homogeneous, single molecular species.Heterogeneous mixture of various oxidized phospholipids (e.g., KOdiA-PC, PGPC), lysophospholipids, and other lipid oxidation products.[2]The presence of multiple ligands in oxLDL can lead to the engagement of multiple signaling pathways, which may differ from the effects of pure this compound.
Consistency High lot-to-lot consistency.Composition can vary depending on the LDL source and oxidation method.Synthetic this compound ensures reproducibility in experiments. The variability of biologically derived mixtures requires careful characterization of each batch.
Biological Activity Potent ligand for CD36, induces specific downstream signaling.The overall biological activity is a composite of all active molecules within the mixture, potentially leading to broader and more complex cellular responses.Researchers should consider whether they aim to dissect a specific pathway (favoring synthetic) or model a complex pathological condition (favoring biologically derived).

Experimental Protocols

Synthesis and Purity Assessment of this compound

Chemical synthesis of this compound is a multi-step process, and its purity is crucial for experimental validity.

Methodology:

  • Synthesis: The synthesis of this compound can be performed as previously described in the literature.

  • Purification: The synthesized product is purified using high-performance liquid chromatography (HPLC).

  • Purity Assessment: The purity of the final product is assessed by HPLC coupled with on-line electrospray ionization tandem mass spectrometry (LC-MS/MS). The purity of synthetic this compound is typically expected to be higher than 98%.

Isolation and Oxidation of Low-Density Lipoprotein (LDL)

Biologically relevant oxidized phospholipids are typically studied in the context of oxLDL.

Methodology:

  • LDL Isolation: LDL is isolated from fresh plasma by sequential ultracentrifugation.

  • Oxidation: The isolated LDL is subjected to oxidation, for example, by incubation with copper sulfate (CuSO₄). The extent of oxidation can be monitored by measuring thiobarbituric acid-reactive substances (TBARS).

  • Characterization: The resulting oxLDL contains a mixture of oxidized phospholipids, including this compound. The exact composition of this mixture is complex and can be analyzed by techniques like LC-MS/MS.

CD36 Binding Assay

This assay is used to determine the binding affinity of this compound or other ligands to the CD36 receptor.

Methodology:

  • Cell Culture: HEK-293 cells are engineered to express the CD36 receptor.

  • Ligand Preparation: Synthetic this compound is incorporated into inert phospholipid vesicles. For biologically derived ligands, oxLDL is used.

  • Competition Assay: The ability of the test ligand (synthetic this compound vesicles or oxLDL) to compete with the binding of a radiolabeled ligand (e.g., ¹²⁵I-oxLDL) to CD36-expressing cells is measured.

  • Data Analysis: The concentration of the test ligand that inhibits 50% of the radiolabeled ligand binding (IC₅₀) is calculated to determine the binding affinity.

Signaling Pathways and Visualizations

This compound, as a key component of oxLDL, activates specific signaling pathways upon binding to CD36 on macrophages, leading to cellular responses implicated in atherosclerosis.

This compound/oxLDL-CD36 Signaling Pathway in Macrophages

The binding of oxLDL containing this compound to CD36 on macrophages initiates a signaling cascade involving Src family kinases and the JNK pathway, ultimately leading to foam cell formation.

KDdiA_PC_Signaling cluster_membrane Macrophage Cell Membrane cluster_cytoplasm Cytoplasm oxLDL oxLDL (containing this compound) CD36 CD36 Receptor oxLDL->CD36 Binding Src Src Family Kinases (Fyn, Lyn) CD36->Src Activation MKK4 MKK4 Src->MKK4 Phosphorylation JNK JNK2 MKK4->JNK Phosphorylation FoamCell Foam Cell Formation JNK->FoamCell Promotion

Caption: this compound/oxLDL-CD36 signaling cascade in macrophages.

Experimental Workflow: Comparative Analysis

The following workflow outlines the key steps in comparing synthetic this compound with biologically derived oxidized phospholipids.

Comparative_Workflow cluster_synthetic Synthetic this compound Arm cluster_biological Biologically Derived oxPL Arm cluster_comparison Comparative Assays cluster_analysis Data Analysis Synth Chemical Synthesis Purify HPLC Purification Synth->Purify Purity LC-MS/MS Purity Check (>98%) Purify->Purity Synth_Vesicles Incorporate into Vesicles Purity->Synth_Vesicles BindingAssay CD36 Binding Assay (Competition with radiolabeled oxLDL) Synth_Vesicles->BindingAssay FoamCellAssay Macrophage Foam Cell Formation Assay Synth_Vesicles->FoamCellAssay Isolate Isolate LDL from Plasma Oxidize Induce Oxidation (e.g., CuSO4) Isolate->Oxidize Characterize Characterize oxLDL Oxidize->Characterize Characterize->BindingAssay Characterize->FoamCellAssay Compare Compare IC50 values and Foam Cell Formation BindingAssay->Compare FoamCellAssay->Compare

Caption: Workflow for comparing synthetic and biologically derived this compound.

Conclusion

The choice between synthetic and biologically derived this compound depends on the specific research question. Synthetic this compound provides a powerful tool to dissect the molecular mechanisms and signaling pathways initiated by a single, defined oxidized phospholipid. In contrast, biologically derived oxidized phospholipids within oxLDL offer a more complex and physiologically relevant model to study the overall impact of lipid oxidation in disease models. By understanding the distinct characteristics and employing the appropriate experimental protocols, researchers can advance our knowledge of the roles of oxidized phospholipids in health and disease.

References

Comparative Analysis of Anti-KDdiA-PC Antibody Cross-Reactivity with Other Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC) antibodies with a panel of other structurally related and unrelated lipids. Understanding the specificity of such antibodies is crucial for their application in research and diagnostics, particularly in the context of atherosclerosis and inflammatory diseases where oxidized phospholipids (OxPLs) are key biomarkers. The following data is representative of typical cross-reactivity profiles observed for antibodies targeting oxidized phospholipid epitopes.

Data Presentation: Lipid-Binding Specificity

The binding specificity of a representative anti-KDdiA-PC monoclonal antibody was assessed using a competitive ELISA and a lipid strip assay. The results are summarized below, showcasing the relative binding affinity of the antibody to various lipid species.

Table 1: Competitive ELISA Data for Anti-KDdiA-PC Antibody
Lipid CompetitorChemical Class% Inhibition of Binding to KDdiA-PC
This compound Oxidized Phospholipid 100%
KOdiA-PCOxidized Phospholipid85%
POVPCOxidized Phospholipid75%
PGPCOxidized Phospholipid60%
Oxidized PAPCOxidized Phospholipid Mixture90%
Native PAPCPhosphatidylcholine< 5%
Lysophosphatidylcholine (LPC)Lysophospholipid15%
Phosphatidylcholine (PC)Phospholipid< 5%
Phosphatidylserine (PS)Phospholipid< 5%
Cardiolipin (CL)Phospholipid< 5%
CholesterolSterol< 5%

Data are presented as the percentage of inhibition of antibody binding to coated this compound in the presence of an excess of the indicated lipid competitor. Higher percentages indicate greater cross-reactivity.

Table 2: Lipid Strip Assay Results for Anti-KDdiA-PC Antibody
Lipid Spotted on MembraneBinding Signal Intensity
This compound ++++
KOdiA-PC+++
POVPC+++
PGPC++
Oxidized PAPC++++
Native PAPC-
Lysophosphatidylcholine (LPC)+
Phosphatidylcholine (PC)-
Phosphatidylserine (PS)-
Cardiolipin (CL)-
Cholesterol-
Blank-

Signal intensity is rated from no signal (-) to very strong signal (++++).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA Protocol

A competitive enzyme-linked immunosorbent assay (ELISA) was employed to quantitatively assess the cross-reactivity of the anti-KDdiA-PC antibody.

  • Coating: High-binding 96-well microtiter plates were coated with this compound (10 µg/mL in ethanol). The solvent was evaporated, leaving the lipid antigen adsorbed to the wells.

  • Blocking: The plates were washed with PBS and then blocked with a solution of 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Competition: The anti-KDdiA-PC antibody was pre-incubated with a 100-fold molar excess of each competitor lipid in solution for 1 hour.

  • Incubation: The antibody-competitor mixtures were then added to the this compound coated wells and incubated for 2 hours at room temperature.

  • Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgM) was added and incubated for 1 hour.

  • Signal Development: The plates were washed again, and a TMB substrate solution was added. The reaction was stopped with sulfuric acid, and the absorbance was read at 450 nm.

  • Analysis: The percentage of inhibition was calculated using the formula: (1 - (Absorbance with competitor / Absorbance without competitor)) * 100%.

Lipid Strip Assay Protocol

A qualitative assessment of lipid-binding specificity was performed using a commercially available lipid strip, where various lipids are spotted onto a nitrocellulose membrane.

  • Blocking: The lipid strip was blocked for 1 hour at room temperature in a blocking buffer (e.g., 3% fatty-acid-free BSA in TBS-T).

  • Antibody Incubation: The strip was then incubated with the anti-KDdiA-PC antibody (e.g., at a concentration of 1-2 µg/mL in the blocking buffer) for 2 hours at room temperature with gentle agitation.

  • Washing: The strip was washed three times with TBS-T for 10 minutes each.

  • Secondary Antibody Incubation: The strip was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The strip was washed again three times with TBS-T for 10 minutes each.

  • Detection: The bound antibody was visualized by adding a chemiluminescent HRP substrate and imaging the resulting signal.

Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_detection Detection p1 Coat plate with This compound p2 Block with BSA p1->p2 r2 Add Ab-lipid mix to plate p2->r2 Incubate r1 Pre-incubate Ab with competitor lipid r1->r2 d1 Add HRP-conjugated secondary antibody r2->d1 Wash d2 Add TMB substrate d1->d2 d1->d2 Wash d3 Read absorbance at 450 nm d2->d3

Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.

Experimental Workflow for Lipid Strip Assay

Lipid_Strip_Workflow start Start with pre-spotted lipid strip block Block membrane with BSA start->block incubate_primary Incubate with anti-KDdiA-PC Ab block->incubate_primary wash1 Wash (3x) incubate_primary->wash1 incubate_secondary Incubate with HRP-secondary Ab wash1->incubate_secondary wash2 Wash (3x) incubate_secondary->wash2 detect Add chemiluminescent substrate & image wash2->detect

Caption: Step-by-step workflow for the lipid strip assay.

Signaling Pathway Context

While anti-KDdiA-PC antibodies are tools for detection, their target, this compound, is an oxidized phospholipid that can be recognized by scavenger receptors on immune cells like macrophages, contributing to foam cell formation in atherosclerosis.

Signaling_Context ldl LDL oxldl Oxidized LDL (contains this compound) ldl->oxldl Oxidation scavenger_receptor Scavenger Receptor (e.g., CD36) oxldl->scavenger_receptor Binding antibody Anti-KDdiA-PC Ab oxldl->antibody Binding (Detection) macrophage Macrophage foam_cell Foam Cell Formation macrophage->foam_cell Lipid accumulation

Caption: Role of this compound in macrophage lipid uptake and its detection by antibodies.

Validating the Specificity of KDdiA-PC Interaction with CD36: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of molecular interactions is paramount. This guide provides a comparative analysis of the experimental data validating the specific interaction between 9-keto-10-dodecendioic acid (KDdiA-PC), a prominent oxidized phospholipid, and its receptor, CD36. The data presented herein is compiled from multiple studies to offer a comprehensive overview for assessing this critical interaction.

The scavenger receptor CD36 is a key player in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), a process central to the pathogenesis of atherosclerosis. This compound, a specific oxidized phosphatidylcholine found within oxLDL, has been identified as a high-affinity ligand for CD36.[1][2][3] The interaction triggers intracellular signaling cascades that contribute to foam cell formation and platelet activation.[1][4] Validating the specificity of the this compound–CD36 interaction is crucial for understanding its physiological and pathological roles and for the development of targeted therapeutics.

Comparative Analysis of Binding Specificity

To ascertain the specificity of the this compound interaction with CD36, various studies have employed binding assays comparing this compound with other lipids and utilizing mutated forms of the CD36 receptor. The following table summarizes key quantitative data from these experiments.

Ligand/ConditionReceptor/FragmentBinding Assay MethodRelative Binding Affinity/ActivityReference
This compound Full-length CD36 Vesicle Binding Assay High ****
Native PAPCFull-length CD36Vesicle Binding AssaySignificantly Lower
This compound GST-CD36 (118-182) Direct Binding Assay High ****
Native PAPCGST-CD36 (118-182)Direct Binding AssaySignificantly Lower
oxLDL (contains this compound) Full-length CD36 Competition Assay High ****
Unoxidized LDLFull-length CD36Competition AssayLow
This compound Wild-type CD36 Microfluidic Binding Specific Binding Observed ****
This compoundNo CD36 (control)Microfluidic BindingNo Significant Binding
KOdiA-PC (another oxPC) FITC-CD36 (149-168) Fluorescence Intensity Saturable and Specific Binding ****
PAPC (unoxidized)FITC-CD36 (149-168)Fluorescence IntensityNon-specific, Weak Binding
oxLDL Wild-type CD36 Binding Assay High ****
oxLDLCD36 (K164A, K166A mutant)Binding AssayDramatically Reduced

PAPC: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine; GST: Glutathione S-transferase; FITC: Fluorescein isothiocyanate; KOdiA-PC: 5-keto-6-octendioic acid ester of 2-lysoPC.

Experimental Protocols for Validating Specificity

The specificity of the this compound–CD36 interaction has been rigorously tested using a variety of experimental approaches. Below are detailed methodologies for key experiments.

GST-Fusion Protein Binding Assay

This assay is used to identify the specific domain of CD36 that binds to this compound.

  • Protein Expression and Purification: Different fragments of the CD36 extracellular domain are cloned and expressed as Glutathione S-transferase (GST) fusion proteins in E. coli. The fusion proteins are then purified using glutathione-Sepharose beads.

  • Ligand Preparation: Vesicles containing synthetic this compound or, as a control, native (unoxidized) phospholipids like PAPC are prepared. One of the lipid components is typically radiolabeled (e.g., with ³H) for detection.

  • Binding Reaction: The purified GST-CD36 fusion proteins immobilized on beads are incubated with the prepared lipid vesicles.

  • Washing and Detection: The beads are washed to remove unbound vesicles. The amount of bound vesicle is quantified by measuring the radioactivity associated with the beads.

  • Analysis: A significantly higher amount of this compound binding to a specific CD36 fragment compared to control fragments or native phospholipids indicates a specific interaction. Studies have used this method to map the primary binding site for oxidized phospholipids to amino acids 157-171 of CD36.

Competition Assays

Competition assays are performed to demonstrate that this compound and oxLDL bind to the same site on CD36 and that this binding is specific.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transfected to overexpress full-length CD36 on the cell surface.

  • Radiolabeled Ligand: oxLDL is radiolabeled, typically with ¹²⁵I.

  • Competition Reaction: The CD36-expressing cells are incubated with a constant concentration of ¹²⁵I-labeled oxLDL in the presence of increasing concentrations of unlabeled competitors. Competitors include unlabeled oxLDL, this compound-containing vesicles, or non-specific lipids.

  • Measurement of Binding: After incubation, the cells are washed, and the amount of bound ¹²⁵I-oxLDL is measured using a gamma counter.

  • Analysis: A dose-dependent decrease in the binding of ¹²⁵I-oxLDL in the presence of this compound indicates that both ligands compete for the same binding site, thus demonstrating specificity. Unrelated lipids should not compete for binding.

Site-Directed Mutagenesis

This technique is employed to identify the key amino acid residues within the CD36 binding domain that are essential for the interaction with this compound.

  • Mutagenesis: Specific amino acid residues within the identified binding domain of CD36 (e.g., lysines 164 and 166) are mutated to alanine using site-directed mutagenesis techniques.

  • Expression of Mutants: The wild-type and mutant CD36 constructs are expressed in a suitable cell line.

  • Binding Assay: A direct binding assay is performed using radiolabeled oxLDL or this compound-containing vesicles on cells expressing either the wild-type or mutant CD36.

  • Analysis: A significant reduction or complete loss of binding to the mutant CD36 compared to the wild-type receptor confirms the critical role of the mutated residues in the specific interaction with this compound.

Visualizing the Validation Workflow and Signaling Pathway

To better illustrate the experimental logic and the downstream consequences of the this compound-CD36 interaction, the following diagrams have been generated.

experimental_workflow cluster_ligands Ligand Preparation cluster_receptors Receptor Preparation cluster_assays Binding Assays cluster_results Validation of Specificity KDdiA_PC This compound (Oxidized) Direct_Binding Direct Binding Assay KDdiA_PC->Direct_Binding Competition_Assay Competition Assay KDdiA_PC->Competition_Assay Native_PC Native Phospholipid (Control) Native_PC->Direct_Binding WT_CD36 Wild-Type CD36 WT_CD36->Direct_Binding WT_CD36->Competition_Assay Mut_CD36 Mutant CD36 (e.g., K164A/K166A) Mut_CD36->Direct_Binding CD36_Frag CD36 Fragments (GST-fusions) CD36_Frag->Direct_Binding Specific_Interaction Specific Interaction Confirmed Direct_Binding->Specific_Interaction High binding of this compound to WT CD36/Fragment Non_Specific Non-Specific or No Interaction Direct_Binding->Non_Specific Low binding of Native PC or to Mutant CD36 Competition_Assay->Specific_Interaction This compound competes with oxLDL binding

Caption: Experimental workflow for validating this compound and CD36 interaction specificity.

CD36_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response oxLDL oxLDL (contains this compound) CD36 CD36 Receptor oxLDL->CD36 Binding Src_Kinase Src-family Kinases (Fyn, Lyn) CD36->Src_Kinase Activation MAPK_Pathway MAP Kinase Pathway (MKK4, JNK) Src_Kinase->MAPK_Pathway Phosphorylation Cascade Foam_Cell Macrophage: Foam Cell Formation MAPK_Pathway->Foam_Cell Platelet_Activation Platelet: Hyper-activation MAPK_Pathway->Platelet_Activation

Caption: CD36 signaling pathway initiated by oxidized phospholipid binding.

References

A Comparative Analysis of the In Vitro and In Vivo Effects of KDdiA-PC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC), a prominent oxidized phospholipid. This compound is a potent ligand for the scavenger receptor CD36 and is implicated in the pathogenesis of atherosclerosis. Understanding its distinct actions in controlled laboratory settings versus complex biological systems is crucial for advancing research and therapeutic development in cardiovascular diseases.

Data Summary: In Vitro vs. In Vivo Effects of this compound

The following tables summarize the key quantitative findings from in vitro and inferred in vivo studies related to this compound. Direct in vivo studies administering purified this compound are not extensively available in the reviewed literature; therefore, the in vivo data is largely contextual, drawing from studies on animal models of atherosclerosis where this compound is endogenously generated.

Table 1: Receptor Binding Affinity

ParameterIn VitroIn Vivo
Ligand This compoundOxidized LDL (containing this compound)
Receptor CD36CD36
Binding Affinity (Kd) High affinity (specific Kd not consistently reported, but recognized as a high-affinity ligand)Implied high affinity, contributing to oxLDL uptake
Assay System Solid-phase binding assays with purified proteins, cell-based assays with CD36-expressing cells[1][2]Inferred from studies on atherosclerotic lesion formation in animal models[3]

Table 2: Cellular Effects

ParameterIn VitroIn Vivo (in atherosclerotic lesions)
Cell Type MacrophagesMacrophages
Effect Induction of foam cell formationContribution to foam cell formation and plaque development[3]
Observation Increased lipid accumulation, visible as lipid dropletsPresence of lipid-laden foam cells within atherosclerotic plaques[3]
Typical Concentration 10-50 µg/mL of oxidized LDL (containing this compound)Endogenously generated within atherosclerotic lesions

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro: Macrophage Foam Cell Formation Assay

This protocol describes the induction and assessment of foam cell formation in cultured macrophages upon exposure to oxidized low-density lipoprotein (oxLDL), which contains this compound.

1. Macrophage Culture:

  • Isolate peritoneal macrophages from mice (e.g., C57BL/6 or ApoE-/-) or use a macrophage cell line (e.g., RAW 264.7).
  • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

2. Preparation of Oxidized LDL (oxLDL):

  • Human LDL is oxidized by incubation with 5 µM CuSO4 for 24 hours at 37°C.
  • The oxidation is stopped by adding EDTA, and the oxLDL is then dialyzed against PBS.

3. Foam Cell Induction:

  • Plate macrophages in 24-well plates.
  • Incubate the cells with oxLDL (typically 50 µg/mL) for 24-48 hours.

4. Assessment of Foam Cell Formation (Oil Red O Staining):

  • Wash the cells with phosphate-buffered saline (PBS).
  • Fix the cells with 4% paraformaldehyde for 10 minutes.
  • Stain with a filtered Oil Red O solution (0.5% in isopropanol, diluted with water) for 15-60 minutes.
  • Wash with water to remove excess stain.
  • Counterstain the nuclei with hematoxylin.
  • Visualize the intracellular lipid droplets (stained red) under a microscope.

In Vivo: Apolipoprotein E-Deficient (ApoE-/-) Mouse Model of Atherosclerosis

The ApoE-/- mouse is a widely used model to study atherosclerosis in vivo, a condition where this compound is endogenously produced and plays a pathological role.

1. Animal Model:

  • Use ApoE-/- mice on a C57BL/6 background. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.

2. Diet:

  • Feed the mice a high-fat "Western-type" diet (e.g., 21% fat, 0.15-1.25% cholesterol) starting at 6-8 weeks of age to accelerate the development of atherosclerosis. A control group is typically fed a standard chow diet.

3. Duration:

  • The duration of the high-fat diet can range from 8 to 20 weeks, depending on the desired severity of the lesions.

4. Assessment of Atherosclerosis:

  • At the end of the study period, euthanize the mice and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).
  • Dissect the aorta, and quantify the atherosclerotic lesion area en face after staining with Oil Red O.
  • For histological analysis, embed the aortic root in OCT compound, and prepare cryosections.
  • Stain the sections with Oil Red O and hematoxylin to visualize lipid accumulation and cellular components of the plaque.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.

This compound Signaling Pathway in Macrophages

The binding of this compound (as a component of oxLDL) to the CD36 receptor on macrophages initiates a signaling cascade that contributes to foam cell formation. This pathway is believed to involve Src family kinases and the JNK signaling pathway.

KDdiA_PC_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular oxLDL Oxidized LDL (containing this compound) CD36 CD36 Receptor oxLDL->CD36 Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases MKK4 MKK4 Src_Kinases->MKK4 JNK2 JNK2 MKK4->JNK2 Foam_Cell Foam Cell Formation JNK2->Foam_Cell

Caption: this compound/oxLDL binding to CD36 activates a Src-MKK4-JNK2 pathway leading to foam cell formation.

Experimental Workflow: In Vitro Foam Cell Formation Assay

The following diagram illustrates the key steps in the in vitro foam cell formation assay.

Foam_Cell_Workflow Start Start Isolate_Culture Isolate and Culture Macrophages Start->Isolate_Culture Incubate Incubate Macrophages with oxLDL Isolate_Culture->Incubate Prepare_oxLDL Prepare Oxidized LDL (containing this compound) Prepare_oxLDL->Incubate Fix_Stain Fix and Stain with Oil Red O Incubate->Fix_Stain Visualize Visualize and Quantify Foam Cells Fix_Stain->Visualize End End Visualize->End

Caption: Workflow for in vitro macrophage foam cell formation assay.

Experimental Workflow: In Vivo Atherosclerosis Mouse Model

This diagram outlines the general workflow for studying the effects of factors contributing to atherosclerosis, such as endogenously produced this compound, in the ApoE-/- mouse model.

Atherosclerosis_Workflow Start Start Select_Mice Select ApoE-/- Mice Start->Select_Mice Diet Administer High-Fat Diet Select_Mice->Diet Monitor Monitor for 8-20 Weeks Diet->Monitor Euthanize_Perfuse Euthanize and Perfuse Vascular System Monitor->Euthanize_Perfuse Analyze_Aorta Analyze Aortic Lesions (en face and histology) Euthanize_Perfuse->Analyze_Aorta End End Analyze_Aorta->End

Caption: Workflow for the in vivo ApoE-/- mouse model of atherosclerosis.

References

Comparative Analysis of CD36 Ligand Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potency of various ligands targeting the scavenger receptor CD36. Due to the limited public information on "KDdiA-PC," this document focuses on well-characterized CD36 ligands, including oxidized phospholipids, to serve as a benchmark for comparison. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of CD36-mediated signaling pathways and associated pathologies.

Introduction to CD36 and its Ligands

CD36 is a transmembrane glycoprotein that functions as a multiligand scavenger receptor, implicated in a wide array of physiological and pathological processes including lipid metabolism, angiogenesis, inflammation, and atherosclerosis. It binds to a diverse set of ligands, such as thrombospondin-1 (TSP-1), long-chain fatty acids, and oxidized low-density lipoproteins (oxLDL). The interaction of these ligands with CD36 initiates intracellular signaling cascades that can lead to various cellular responses. The potency of a CD36 ligand is a critical determinant of its biological activity and therapeutic potential.

Comparative Potency of Selected CD36 Ligands

The potency of CD36 ligands is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). These values represent the concentration of a ligand required to inhibit 50% of a specific binding or cellular process, or the concentration at which half of the receptors are occupied, respectively. A lower value indicates higher potency.

Ligand ClassSpecific LigandPotency (IC50/Kd)Assay TypeCell Line/SystemReference
Oxidized PhospholipidKOdiA-PC~50 nM (IC50)oxLDL uptakeCHO-CD36 cells
Oxidized PhospholipidPOVPC~2 µM (IC50)oxLDL uptakeCHO-CD36 cells
Synthetic Small MoleculeAP525827 nM (IC50)DiI-oxLDL bindingTHP-1 macrophages
Natural ProductUrsolic Acid4.3 µM (IC50)oxLDL uptakeMacrophages

Note: Potency values can vary depending on the specific assay conditions, cell types, and experimental setup. Direct comparison should be made with caution.

Key Signaling Pathways Activated by CD36 Ligands

The binding of ligands such as oxidized phospholipids to CD36 can trigger a variety of downstream signaling events. A prominent pathway involves the activation of a Src family kinase (SFK) cascade, leading to the activation of JNK and the subsequent cellular response.

cd36_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Oxidized Phospholipid CD36 CD36 Ligand->CD36 SFK Src Family Kinases (e.g., Fyn, Lyn) CD36->SFK Activation VAV VAV SFK->VAV Phosphorylation RAC1 RAC1 VAV->RAC1 Activation JNK JNK RAC1->JNK Activation Response Cellular Response (e.g., Inflammation) JNK->Response experimental_workflow_binding cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Plate cells expressing CD36 (e.g., CHO-CD36) p2 Prepare serial dilutions of test compound (this compound) i1 Add test compound and labeled ligand to cells p1->i1 p3 Prepare fixed concentration of labeled ligand (e.g., [3H]-sulfo-N-succinimidyl oleate) p2->i1 p3->i1 i2 Incubate at 4°C to allow competitive binding i1->i2 a1 Wash cells to remove unbound ligands i2->a1 a2 Lyse cells and measure bound radioactivity via scintillation counting a1->a2 a3 Calculate IC50 value from concentration-response curve a2->a3

Safety Operating Guide

Navigating the Safe Disposal of KDdiA-PC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and handling protocols. This guide provides essential, step-by-step procedures for the proper disposal of KDdiA-PC, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a preferred source for laboratory safety and chemical handling information, this document aims to build trust by delivering value beyond the product itself.

This compound (1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine) is a specialized phospholipid utilized in research. While many phospholipids are not inherently classified as hazardous, the primary consideration for disposal is the solvent in which they are supplied. This compound is typically delivered in an ethanol solution, a flammable liquid requiring specific disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety data sheets (SDS) and adhere to local, state, and federal regulations. The following are general safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Conduct all handling and disposal activities within a well-ventilated area, preferably inside a chemical fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources due to the flammability of the ethanol solvent.

Quantitative Data for Disposal Considerations

The disposal procedure for this compound is primarily governed by the characteristics of its ethanol solvent. The following table summarizes key quantitative data relevant to the disposal of ethanol solutions in a laboratory setting.

ParameterGuidelineSource
Hazardous Waste Threshold Ethanol solutions with a concentration of 24% or higher are typically classified as hazardous waste.[1][2]
Non-Hazardous Concentration While solutions below 24% may not be classified as hazardous in some jurisdictions, drain disposal is often still prohibited.[1]
Spill Handling (Small) For spills less than 1 liter, dilute with water and absorb with a non-combustible absorbent material.[1]
Spill Handling (Large) For spills greater than 1 liter, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol for this compound in Ethanol

The following protocol outlines the systematic procedure for the safe disposal of this compound solutions.

1. Waste Segregation:

  • Isolate the this compound in ethanol waste from all other chemical waste streams.

  • Crucially, do not mix with incompatible materials such as strong oxidizing agents, acids, or bases to prevent dangerous chemical reactions.

2. Waste Container Selection and Labeling:

  • Utilize a designated, leak-proof container specifically intended for flammable liquid waste.

  • The container must be clearly labeled as "Hazardous Waste," "Ethanol Waste," and should also indicate the presence of "this compound."

  • Ensure the label includes the starting date of waste accumulation and the chemical composition.

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area, such as a flammable storage cabinet or within a fume hood.

  • Keep the container tightly closed when not in use to prevent the evaporation of ethanol.

  • Do not fill the container beyond 80% capacity to allow for vapor expansion.

4. Disposal Request and Pickup:

  • Once the waste container is nearing capacity, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal service.

  • Under no circumstances should this compound in ethanol be disposed of down the drain. This practice is illegal in many jurisdictions and can cause significant environmental harm.

Experimental Protocols Referenced

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.

KDdiA_PC_Disposal_Workflow cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_finalization Finalization cluster_prohibited Prohibited Action A Identify this compound in Ethanol for Disposal B Consult Institutional SDS and Local Regulations A->B C Wear Appropriate PPE B->C D Segregate from Incompatible Waste C->D E Select & Label Flammable Liquid Waste Container D->E F Transfer Waste to Container (in Fume Hood) E->F G Store in Designated Satellite Accumulation Area F->G J DO NOT Pour Down Drain F->J H Arrange for Pickup by EHS or Licensed Contractor G->H I Document Waste Disposal H->I

This compound Disposal Workflow

By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. This commitment to proper chemical handling is fundamental to the advancement of scientific research.

References

Navigating the Handling of KDdiA-PC: A Guide to Safety and Laboratory Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, particularly those investigating lipid signaling and cardiovascular disease, 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) is a molecule of significant interest. As a component of oxidized low-density lipoprotein (oxLDL), it plays a crucial role in the interaction with scavenger receptors like CD36.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.

Essential Safety and Handling

While one supplier, GlpBio, states that this compound is not a hazardous substance or mixture, another, Cayman Chemical, advises that it should be considered hazardous until further information is available.[2][3] Therefore, it is prudent to handle this compound with a degree of caution.

General Precautions:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]

  • Wash hands and any contaminated areas thoroughly after handling.[2]

  • Avoid the formation of dust and aerosols.

  • Use only in areas with appropriate exhaust ventilation.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is recommended when handling this compound:

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Protective gloves (e.g., nitrile rubber), Lab coat.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.
First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Storage:

  • This compound is typically supplied as a solution in ethanol and should be stored at -80°C.

  • It is stable for at least two years when stored under these conditions.

  • Aqueous solutions of this compound are not recommended for storage for more than one day.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Contaminated materials should be treated as hazardous waste.

  • Absorb solutions with a liquid-binding material such as diatomite or universal binders.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

Quantitative Data Summary

PropertyValueSource
Formal Name 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholineCayman Chemical
CAS Registry No. 439904-34-4Cayman Chemical
Molecular Formula C₃₆H₆₆NO₁₁PGlpBio, Cayman Chemical
Formula Weight 719.9 g/mol GlpBio, Cayman Chemical
Purity ≥95%Cayman Chemical
Supplied As A solution in ethanolCayman Chemical
Storage Temperature -80°CCayman Chemical
Stability ≥ 2 yearsCayman Chemical
Solubility (DMSO) Approx. 0.5 mg/mLCayman Chemical
Solubility (Dimethyl Formamide) Approx. 0.5 mg/mLCayman Chemical
Solubility (PBS, pH 7.2) Approx. 5 mg/mLCayman Chemical

Experimental Protocols

This compound is a potent ligand for the scavenger receptor CD36 and is often used in studies of atherosclerosis and inflammatory responses. Below is a generalized protocol for studying the interaction of this compound with CD36.

Objective: To assess the binding of this compound to the CD36 receptor.

Materials:

  • This compound solution in ethanol

  • HEK-293 cells expressing CD36

  • 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

  • Dulbecco's Modified Eagle's Medium (DMEM)/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Butylated hydroxytoluene (BHT)

  • Diethylenetriamine pentaacetic acid (DTPA)

  • Catalase

  • Avanti Mini-Extruder Set

Methodology:

  • Preparation of Phospholipid Vesicles:

    • Stock solutions of small unilamellar vesicles are prepared.

    • These vesicles are composed of a base phospholipid like PAPC with a specific molar ratio of this compound.

    • The preparation is done in an argon-sparged sodium phosphate buffer.

    • The mixture is subjected to multiple extrusions through a 0.1-μm polycarbonate filter using a mini-extruder at 37°C.

  • Cell Culture:

    • CD36-expressing HEK-293 cells are cultured to confluence in DMEM/F-12 medium.

    • The medium is supplemented with 10% FBS, 20 μM BHT, 100 μM DTPA, and 300 nM catalase.

  • Binding Assay:

    • The prepared phospholipid vesicles containing this compound are introduced to the confluent cell monolayer.

    • The binding ability is determined by assessing the concentration of the synthetic phospholipid required to block 50% of the binding of a labeled ligand (e.g., ¹²⁵I-NO₂-LDL), also known as the IC₅₀.

Signaling Pathway

This compound, as a key component of oxLDL, activates platelets through a specific CD36-dependent signaling pathway. This pathway is initiated by the binding of oxLDL to CD36, which then recruits and activates Src family kinases, Fyn and Lyn. This activation leads to the phosphorylation of the downstream MAP kinase JNK2 via its upstream activator MKK4. The activation of this pathway is crucial for platelet activation by oxLDL and is implicated in the pro-thrombotic state associated with hyperlipidemia.

KDdiA_PC_Signaling oxLDL oxLDL (containing this compound) CD36 CD36 Receptor oxLDL->CD36 Binds to Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Recruits & Activates MKK4 MKK4 Src_Kinases->MKK4 Phosphorylates JNK2 JNK2 MKK4->JNK2 Phosphorylates Platelet_Activation Platelet Activation JNK2->Platelet_Activation Leads to

This compound induced CD36 signaling cascade.

References

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